molecular formula C8H8O2S B1298027 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid CAS No. 40133-06-0

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Cat. No.: B1298027
CAS No.: 40133-06-0
M. Wt: 168.21 g/mol
InChI Key: XSFUFVBXPLWNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0) is a versatile fused heterocyclic building block of significant interest in advanced materials and medicinal chemistry research. This compound, with a molecular formula of C 8 H 8 O 2 S and a molecular weight of 168.21, features a cyclopentane ring fused to a thiophene core, which is substituted with a carboxylic acid group for further derivatization [ ][ ]. In materials science, this heterocyclic core has been identified as a key structural unit for the synthesis of novel nematic liquid crystals (LCs). Research demonstrates that its incorporation into LC molecules imparts high birefringence and large dielectric anisotropy, which are critical properties for developing advanced displays, including wearable devices and in-plane switching (IPS) displays [ ]. The core's near-linear architecture (with a calculated exocyclic bond angle of 174°) helps maintain wide nematic phase ranges, making it a superior alternative to traditional phenylene-based cores [ ]. In pharmaceutical research, the compound serves as a precursor for the synthesis of active arylidene derivatives. These derivatives have been extensively screened for their biological activity, showing promising in vitro antimicrobial and antifungal effects, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) [ ]. The carboxylic acid functionality is crucial for creating these complex molecular structures for drug discovery efforts. The product is provided as a solid with a melting point of 200-202 °C and a predicted pKa of 3.91 [ ]. This chemical is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans [ ].

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFUFVBXPLWNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354381
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-06-0
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, with CAS number 40133-06-0, is a heterocyclic compound that has garnered interest as a key intermediate in the synthesis of pharmacologically active molecules. Notably, it serves as a precursor for the preparation of thiazolyl aminocarbamates, which are being investigated for the treatment of BAF complex-related disorders[1]. The Brahma-associated factor (BAF) complex is an ATP-dependent chromatin remodeling complex crucial for gene expression regulation, and its dysregulation is implicated in various cancers[2][3]. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, aimed at supporting research and development in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and publicly available information.

PropertyValueReference
CAS Number 40133-06-0[4]
Molecular Formula C₈H₈O₂S[4]
Molecular Weight 168.21 g/mol [4]
Alternate Names 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid[4]
Melting Point 200-202 °C
Boiling Point 347.7 °C at 760 mmHg
Density 1.395 g/cm³
Flash Point 164.1 °C

Synthesis and Purification

General Synthetic Approach

The synthesis of the target compound could potentially be achieved through a multi-step process starting from a suitable cyclopentanone derivative and a thiophene building block. A common method for constructing the thiophene ring is the Gewald reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base.

A potential, though unverified, synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Gewald Reaction cluster_reaction2 Diazotization & Sandmeyer Reaction cluster_reaction3 Carboxylation cluster_final Final Product start1 Cyclopentanone gewald 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene -3-carboxylate start1->gewald Base (e.g., Morpholine) start2 Ethyl Cyanoacetate start2->gewald Base (e.g., Morpholine) start3 Sulfur start3->gewald Base (e.g., Morpholine) sandmeyer 2-Halo-5,6-dihydro-4H- cyclopenta[b]thiophene -3-carboxylate gewald->sandmeyer 1. NaNO2, HCl 2. CuX carboxylation Grignard Formation & Reaction with CO2 sandmeyer->carboxylation 1. Mg 2. CO2 3. H3O+ final_product 5,6-Dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid carboxylation->final_product Hydrolysis

A potential synthetic workflow for the target compound.
Purification

Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities.

Analytical Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of similar thiophene-2-carboxylic acid derivatives, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring and the thiophene ring. The protons on the cyclopentane ring would likely appear as multiplets in the aliphatic region (around 2.0-3.0 ppm). The proton on the thiophene ring would appear as a singlet in the aromatic region (around 7.0-8.0 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the quaternary and methine carbons of the thiophene ring (in the aromatic region, ~120-150 ppm), and the methylene carbons of the cyclopentane ring (in the aliphatic region, ~20-40 ppm).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (168.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the cyclopentane ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid to improve peak shape) would be a good starting point for method development.

Biological Context and Potential Applications

The primary reported application of this compound is as a building block for the synthesis of inhibitors of the BAF (SWI/SNF) chromatin remodeling complex[1].

The BAF Chromatin Remodeling Complex as a Therapeutic Target

The BAF complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling gene expression. Mutations and dysregulation of BAF complex subunits are found in a significant percentage of human cancers, making it an attractive target for therapeutic intervention[2][3]. Inhibition of the ATPase activity of the BAF complex can lead to changes in chromatin accessibility at specific gene loci, ultimately affecting the transcription of genes crucial for cancer cell proliferation and survival.

Putative Signaling Pathway and Mechanism of Action

Inhibitors derived from this compound are hypothesized to target the ATPase activity of the BAF complex. By inhibiting this activity, these compounds can modulate the expression of genes regulated by the BAF complex. The downstream effects are likely cell-type and context-dependent but could involve the suppression of oncogenic signaling pathways.

BAF_Inhibition_Pathway cluster_drug Drug Action cluster_target Molecular Target cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome drug Thiazolyl Aminocarbamate (derived from title compound) baf_complex BAF Chromatin Remodeling Complex drug->baf_complex Binds to and inhibits atpase ATPase Activity baf_complex->atpase chromatin Chromatin Structure atpase->chromatin Alters gene_expression Gene Expression chromatin->gene_expression Regulates outcome Inhibition of Cancer Cell Proliferation gene_expression->outcome Leads to

Hypothesized mechanism of action for BAF inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds derived from this compound as BAF inhibitors, several in vitro assays can be employed.

BAF Complex ATPase Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the BAF complex.

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by the BAF complex in the presence and absence of the test compound. This can be done using various methods, including a non-radioactive luciferase-based assay.

General Protocol:

  • Isolate BAF Complex: The BAF complex can be immunoprecipitated from nuclear extracts of a suitable cell line.

  • ATPase Reaction: The immunoprecipitated BAF complex is incubated with ATP and the test compound at various concentrations in an appropriate reaction buffer.

  • ADP Detection: The amount of ADP produced is quantified using a commercial ADP detection kit, which often employs a coupled enzyme reaction that results in a colorimetric or fluorescent signal.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the ATPase activity) is calculated from a dose-response curve.

Chromatin Remodeling Assay

This assay directly measures the ability of the BAF complex to remodel nucleosomes and whether a test compound can inhibit this process.

Principle: A common method is the restriction enzyme accessibility assay. A nucleosome is reconstituted on a DNA fragment containing a restriction enzyme site that is initially inaccessible. The BAF complex remodels the nucleosome, making the site accessible to the restriction enzyme.

General Protocol:

  • Prepare Substrate: A mononucleosome substrate containing a specific DNA sequence with a restriction enzyme site is prepared.

  • Remodeling Reaction: The nucleosome substrate is incubated with the BAF complex, ATP, and the test compound.

  • Restriction Enzyme Digestion: A restriction enzyme that recognizes the site within the nucleosomal DNA is added to the reaction.

  • Analysis: The DNA is purified and analyzed by gel electrophoresis. The extent of DNA cleavage indicates the degree of chromatin remodeling. Inhibition of remodeling by the test compound will result in less DNA cleavage.

Chromatin_Remodeling_Assay cluster_setup Assay Setup cluster_reaction Remodeling & Digestion cluster_analysis Analysis nucleosome Nucleosome Substrate (Restriction site inaccessible) remodeling Chromatin Remodeling nucleosome->remodeling baf BAF Complex + ATP baf->remodeling inhibitor Test Compound inhibitor->remodeling digestion Restriction Enzyme Digestion remodeling->digestion gel Gel Electrophoresis digestion->gel result Quantification of Cleaved DNA gel->result

Workflow for a chromatin remodeling assay.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, related thiophene carboxylic acids are generally classified as irritants. Standard laboratory safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for cancers driven by dysregulated BAF complex activity. While detailed synthetic and analytical data in the public domain are limited, this guide provides a foundational understanding of its properties and biological context. Further research into efficient and scalable synthetic routes, as well as comprehensive biological evaluation of its derivatives, is warranted to fully explore its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in leveraging this scaffold for the discovery of new medicines.

References

Physicochemical Profile of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines detailed experimental protocols for property determination, and includes visualizations to clarify complex information.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for the initial assessment of the compound's potential in various applications, including pharmaceutical development.

PropertyValueReference(s)
IUPAC Name This compoundN/A
Alternate Name 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid[1]
CAS Number 40133-06-0[1][2]
Molecular Formula C₈H₈O₂S[1]
Molecular Weight 168.21 g/mol [1]
SMILES C1CC2=C(C1)SC(=C2)C(=O)O[2]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties have been predicted using computational models. These predictions offer valuable insights for guiding experimental design and hypothesis generation.

PropertyPredicted ValueReference(s)
Boiling Point 378.6 ± 42.0 °C[3]
XlogP 1.2[4]

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental property that provides an indication of a compound's purity.

Experimental Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Grind the crystalline solid into a fine powder. prep2 Pack the powder into a capillary tube to a depth of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in a melting point apparatus. prep2->meas1 meas2 Heat the sample at a slow, controlled rate (1-2 °C/min). meas1->meas2 meas3 Record the temperature at which melting begins and the temperature at which the sample is completely liquid. meas2->meas3 analysis1 The recorded temperature range is the melting point. meas3->analysis1 analysis2 A narrow range (e.g., < 2 °C) suggests high purity.

Caption: A generalized workflow for determining the melting point of a solid compound.

Detailed Protocol:

  • Sample Preparation: A small quantity of the solid compound is finely powdered using a mortar and pestle.[5][6]

  • Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This is repeated until a packed column of 2-3 mm is achieved.[6]

  • Measurement: The loaded capillary tube is inserted into a calibrated melting point apparatus. The temperature is increased at a rate of approximately 1-2 °C per minute near the expected melting point.[5]

  • Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point.[6]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability.

Experimental Workflow for Aqueous Solubility Determination

solubility_workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification equil1 Add an excess of the solid compound to a known volume of water. equil2 Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours). equil1->equil2 sep1 Separate the saturated aqueous solution from the excess solid (e.g., by centrifugation or filtration). equil2->sep1 quant1 Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). sep1->quant1

Caption: A typical workflow for the experimental determination of aqueous solubility.

Detailed Protocol:

  • Equilibration: An excess amount of the compound is added to a vial containing a known volume of purified water. The vial is sealed and placed in a shaker bath at a controlled temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is established between the solid and dissolved states.[7]

  • Phase Separation: The resulting slurry is centrifuged at high speed to pellet the undissolved solid. A sample of the clear supernatant is carefully removed.

  • Analysis: The concentration of the compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the sample.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's behavior in different pH environments.

Experimental Workflow for pKa Determination

pka_workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of the acid in water or a suitable co-solvent. setup2 Calibrate a pH meter using standard buffer solutions. titr1 Incrementally add a standardized solution of a strong base (e.g., NaOH). setup1->titr1 titr2 Record the pH of the solution after each addition. titr1->titr2 analysis1 Plot pH versus the volume of base added to generate a titration curve. titr2->analysis1 analysis2 Determine the volume of base at the equivalence point (inflection point). analysis1->analysis2 analysis3 The pH at half the equivalence volume corresponds to the pKa. analysis2->analysis3

Caption: Workflow illustrating the determination of pKa via potentiometric titration.

Detailed Protocol (Potentiometric Titration):

  • Preparation: A known quantity of the carboxylic acid is dissolved in a known volume of deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol) may be used, and the pKa in the mixed solvent system is determined.[8]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments from a burette. The pH of the solution is monitored throughout the titration using a calibrated pH meter.[8][9]

  • Data Analysis: A titration curve is constructed by plotting the measured pH as a function of the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined as the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[8][10]

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a widely used measure of a compound's lipophilicity.

Experimental Workflow for LogP Determination

logp_workflow cluster_setup Preparation cluster_partitioning Partitioning cluster_analysis Analysis setup1 Pre-saturate n-octanol with water and water with n-octanol. setup2 Dissolve a known amount of the compound in one of the phases. setup1->setup2 part1 Mix the two phases in a separatory funnel and shake to facilitate partitioning. setup2->part1 part2 Allow the phases to separate completely. part1->part2 analysis1 Determine the concentration of the compound in both the n-octanol and aqueous phases. part2->analysis1 analysis2 Calculate LogP as the base-10 logarithm of the ratio of the concentrations. analysis1->analysis2

Caption: A standard workflow for the determination of LogP using the shake-flask method.

Detailed Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period, followed by separation.[11]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel. The funnel is shaken vigorously for a set time to allow the compound to distribute between the two phases.[11][12]

  • Phase Separation: The mixture is allowed to stand undisturbed until the two phases have fully separated.

  • Quantification: Aliquots are carefully taken from both the n-octanol and the aqueous layers. The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[11][13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12][14]

Biological Context

While specific biological activity data for this compound is limited in publicly accessible literature, the thiophene scaffold is a prominent feature in many biologically active molecules. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[15][16] The presence of the carboxylic acid moiety suggests potential interactions with biological targets through hydrogen bonding and ionic interactions. Further screening and biological evaluation are warranted to explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Molecular Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, a plausible synthetic route, and its potential biological significance as a modulator of the BAF chromatin remodeling complex.

Molecular Structure and Identification

This compound is a bicyclic molecule composed of a thiophene ring fused with a cyclopentane ring, and further substituted with a carboxylic acid group.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 40133-06-0[1][2][3]
Chemical Formula C₈H₈O₂S[1]
Molecular Weight 168.21 g/mol [1]
Canonical SMILES C1CC2=C(C1)SC(=C2)C(=O)O[3]
InChI InChI=1S/C8H8O2S/c9-8(10)6-4-7-2-1-3-5(7)11-6/h4H,1-3H2,(H,9,10)-
InChIKey ZGYSMMFNNPDQSB-UHFFFAOYSA-N-
Appearance White to off-white powder (predicted)-
Melting Point 200-202 °C-

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

¹H NMR Predicted Shift (ppm) Multiplicity Integration Assignment
H3~7.5s1HThiophene CH
H4/H6~2.9t4H-CH₂- (cyclopentane)
H5~2.4p2H-CH₂- (cyclopentane)
COOH>12br s1HCarboxylic acid OH
¹³C NMR Predicted Shift (ppm) Assignment
C=O~170Carboxylic acid
C2~145Thiophene C-COOH
C3a~142Thiophene C (fused)
C7a~135Thiophene C (fused)
C3~125Thiophene CH
C4/C6~30-CH₂- (cyclopentane)
C5~25-CH₂- (cyclopentane)

Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Key IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic acid)3300-2500Broad
C-H (sp²)~3100Medium
C-H (sp³)2950-2850Medium
C=O (Carboxylic acid)1710-1680Strong
C=C (Thiophene)1550-1450Medium-Strong
C-O1320-1210Strong
C-S850-600Medium

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment
168[M]⁺ (Molecular ion)
151[M - OH]⁺
123[M - COOH]⁺
111[M - COOH - S]⁺

Experimental Protocols

Proposed Synthesis via Gewald Reaction

A plausible and efficient method for the synthesis of the 2-aminothiophene precursor of this compound is the Gewald reaction.[4][5][6][7][8] This multicomponent reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further modified to the target carboxylic acid.

Workflow for the Synthesis of the Precursor

Synthesis_Workflow reagents Cyclopentanone + Ethyl Cyanoacetate + Sulfur condensation Knoevenagel Condensation reagents->condensation base Base (e.g., Morpholine or Diethylamine) base->condensation sulfur_addition Sulfur Addition & Cyclization condensation->sulfur_addition product Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate sulfur_addition->product

Proposed synthesis workflow for the aminothiophene precursor.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of cyclopentanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.1 equivalents).

  • Base Addition: Slowly add a catalytic amount of a secondary amine base, such as morpholine or diethylamine, to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Hydrolysis: The resulting ester can be hydrolyzed to the target carboxylic acid using standard procedures, such as heating with aqueous sodium hydroxide followed by acidification.

Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, its structural motifs and related compounds suggest a potential role in cancer therapy through the inhibition of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex.[6][9][10][11][12][13][14][15][16][17][18][19][20][21]

The BAF complex is a key regulator of chromatin structure and gene expression.[9][10][11][12][13][14][15][16] It utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors.[9][10][12][14] Mutations in the subunits of the BAF complex are found in over 20% of human cancers, making it a significant target for therapeutic intervention.[10][13]

Inhibition of the BAF complex can lead to the repression of oncogenic gene expression programs, cell cycle arrest, and apoptosis in cancer cells. The use of this compound in the preparation of thiazolyl aminocarbamates for the treatment of BAF complex-related disorders suggests that this core structure is a valuable scaffold for the development of BAF inhibitors.

Logical Relationship of BAF Complex Inhibition

BAF_Inhibition_Pathway drug 5,6-Dihydro-4H-cyclopenta[b]thiophene- 2-carboxylic acid Derivative baf_complex BAF Chromatin Remodeling Complex drug->baf_complex Inhibits chromatin Chromatin Accessibility baf_complex->chromatin Regulates transcription Oncogenic Gene Transcription chromatin->transcription Enables cancer Cancer Cell Proliferation & Survival transcription->cancer Drives

Mechanism of action for BAF complex inhibitors.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to serve as a precursor for BAF complex inhibitors highlights its importance for further investigation. The predictive spectroscopic data and the proposed synthetic protocol provided in this guide offer a solid foundation for researchers to initiate further studies on this compound and its derivatives. Future work should focus on the experimental validation of the predicted data, optimization of the synthetic route, and comprehensive biological evaluation to fully elucidate its therapeutic potential.

References

Spectroscopic Characterization of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted spectral data and comparison with structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure

Chemical Formula: C₈H₈O₂S Molecular Weight: 168.21 g/mol CAS Number: 40133-06-0

The structure of this compound consists of a thiophene ring fused with a cyclopentane ring, with a carboxylic acid group attached to the thiophene ring at position 2.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.5Singlet1HThiophene-H
~2.9Triplet2H-CH₂- (adjacent to S)
~2.8Triplet2H-CH₂- (adjacent to C=C)
~2.1Quintet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170-COOH
~145Thiophene C-S
~140Thiophene C-C=O
~130Thiophene CH
~125Thiophene C-fusion
~30-CH₂-
~29-CH₂-
~25-CH₂-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2950MediumC-H stretch (aliphatic)
~1680-1710StrongC=O stretch (carboxylic acid dimer)
~1450MediumC-H bend (aliphatic)
~1300MediumC-O stretch / O-H bend
~920Medium, BroadO-H bend (out-of-plane, dimer)
~850MediumC-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
168Moderate[M]⁺ (Molecular Ion)
151Low[M-OH]⁺
123High[M-COOH]⁺
95Moderate[M-COOH-C₂H₄]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum from approximately 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Direct solid probe analysis with Electron Ionization (EI) can also be used.

  • Ionization: Ionize the sample in the source. For ESI, the sample is typically dissolved in a mixture of solvents like methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ion formation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum is typically acquired over a mass-to-charge (m/z) range of 50-500.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. Experimental verification of this data is recommended for definitive structural confirmation and for use in regulatory submissions.

References

The Diverse Biological Activities of Thiophene-2-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent physicochemical properties of the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, make it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of thiophene-2-carboxylic acid derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties, as well as their role as enzyme inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key data, detailing experimental methodologies, and visualizing complex biological processes.

Antimicrobial Activity

Thiophene-2-carboxylic acid derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacterial and fungal pathogens. This activity is often attributed to the ability of the thiophene moiety and its substituents to interfere with essential microbial processes.

Antibacterial and Antifungal Efficacy

Numerous studies have reported the in vitro antimicrobial potential of newly synthesized thiophene-2-carboxylic acid derivatives, particularly thioureides. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Compound TypeTest OrganismMIC Range (µg/mL)Reference
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[1][2]
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125[1][2]
2-Thiophene carboxylic acid thioureidesMulti-drug resistant Staphylococcus aureus125 - 500[1][2]
2-Thiophene carboxylic acid thioureidesCandida albicans & Aspergillus niger31.25 - 62.5[1][2]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 (most potent)[3]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativesCandida albicans, Aspergillus niger0.91 (most potent)[3]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (thiophene-2-carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Solvent control (negative control)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: In a 96-well plate, perform serial twofold dilutions of the test compounds in the broth medium to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with inoculum and broth only (growth control), wells with a standard antimicrobial agent (positive control), and wells with the solvent used to dissolve the compounds at the highest concentration used (solvent toxicity control).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculation incubation Incubate Plates inoculation->incubation read_results Read Results (Visual/Microplate Reader) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Anticancer Activity

Thiophene-2-carboxamide derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.[5][6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[8][9]

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of thiophene derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene carboxamide derivative (2b)Hep3B (Hepatocellular carcinoma)5.46[10]
Thiophene carboxamide derivative (2e)Hep3B (Hepatocellular carcinoma)12.58[10]
Thiophene derivative (480)HeLa (Cervical cancer)12.61 (µg/mL)[11]
Thiophene derivative (480)Hep G2 (Hepatocellular carcinoma)33.42 (µg/mL)[11]
Thiophene derivative (S8)A-549 (Lung cancer)Effective at 10-4 M[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][13][14]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (thiophene-2-carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

experimental_workflow_mtt cluster_prep Cell Culture cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Thiophene Derivatives seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Anticancer Mechanism of Action

Some thiophene carboxamide derivatives act as biomimetics of combretastatin A-4 (CA-4), a potent anticancer agent that inhibits tubulin polymerization.[10] These derivatives can interact with the colchicine-binding site of tubulin, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[8][15]

signaling_pathway_anticancer thiophene Thiophene Carboxamide Derivative tubulin Tubulin thiophene->tubulin Inhibits polymerization microtubule Microtubule Disruption tubulin->microtubule cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Simplified logical pathway for tubulin inhibition by thiophene derivatives.

Anti-inflammatory Activity

Thiophene-2-carboxylic acid derivatives have shown significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[16][17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16]

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18][19][20]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (thiophene-2-carboxylic acid derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer or calipers

  • Vehicle (e.g., saline or a suitable solvent for the test compounds)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., control, standard, and test groups).

  • Compound Administration: Administer the test compounds, standard drug, or vehicle to the respective groups of animals, typically orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

experimental_workflow_edema cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis administer_compound Administer Test Compound/Control inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan measure_edema Measure Paw Edema Over Time inject_carrageenan->measure_edema calculate_inhibition Calculate % Inhibition measure_edema->calculate_inhibition

Workflow for Carrageenan-Induced Paw Edema Assay.
Anti-inflammatory Mechanism of Action

A new thiophene derivative has been shown to augment the antitumor activity of γ-irradiation in colorectal cancer through anti-inflammatory and pro-apoptotic pathways. This involves the downregulation of cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS), and the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ).[21]

signaling_pathway_anti_inflammatory thiophene Thiophene Derivative cox2 COX2 thiophene->cox2 Inhibits inos iNOS thiophene->inos Inhibits ppary PPARγ thiophene->ppary Upregulates inflammation Inflammation cox2->inflammation inos->inflammation ppary->inflammation Inhibits

Simplified logical pathway for the anti-inflammatory action of a thiophene derivative.

Enzyme Inhibition

Thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.

D-Amino Acid Oxidase (DAO) Inhibition

A series of thiophene-2-carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors.[1] DAO is a flavoenzyme that degrades D-serine, a coagonist of NMDA receptors, and its dysregulation is implicated in neurological disorders like schizophrenia.

CompoundIC50 (µM)Reference
Thiophene-2-carboxylic acid7.8[1]
Thiophene-3-carboxylic acid4.4[1]
Experimental Protocol: D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay measures the reduction of a redox dye by DAO, which is inhibited in the presence of an inhibitor.[22][23]

Materials:

  • 96-well microtiter plates

  • Recombinant D-amino acid oxidase (DAO)

  • D-amino acid substrate (e.g., D-alanine)

  • Redox dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compounds (thiophene-2-carboxylic acids)

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, the D-amino acid substrate, and the redox dye.

  • Inhibitor Addition: Add various concentrations of the thiophene-2-carboxylic acid derivatives to the wells.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of DAO to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance of the redox dye at its maximum wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been discovered as a novel class of inhibitors of HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus.[24]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

This assay measures the synthesis of RNA by the HCV NS5B polymerase, which is inhibited by the test compounds.[25][26]

Materials:

  • Purified HCV NS5B protein

  • RNA template

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled one (e.g., [α-³²P]UTP)

  • Reaction buffer (containing HEPES, MnCl₂, ammonium acetate, DTT)

  • RNase inhibitor

  • Test compounds (thiophene-2-carboxylic acid derivatives)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, rNTPs (including the radiolabeled one), RNA template, RNase inhibitor, and various concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B protein.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 2 hours).

  • Precipitation of RNA: Stop the reaction and precipitate the newly synthesized radiolabeled RNA using an acid solution (e.g., trichloroacetic acid - TCA).

  • Quantification: Collect the precipitated RNA on a filter and quantify the radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Determine the percentage of inhibition of RNA synthesis for each compound concentration and calculate the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of thiophene-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the carboxylic acid moiety.

  • Antimicrobial Activity: For thiophene-2-carboxamide derivatives, the presence of an amino group at position-3 and a methoxy group on the aryl substituent generally enhances antibacterial activity.[27]

  • DAO Inhibition: For thiophene-2-carboxylic acid based DAO inhibitors, small substituents on the thiophene ring are well-tolerated and can improve potency.[1]

  • HCV NS5B Polymerase Inhibition: The discovery of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids highlights the importance of these specific substitutions for potent inhibition.[24]

Conclusion

Thiophene-2-carboxylic acid derivatives constitute a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their ability to inhibit key enzymes, underscores their potential in the development of new therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms of action to identify novel therapeutic targets.

References

Potential Therapeutic Targets of Cyclopentathiophene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic applications of cyclopentathiophene compounds. The unique structural features of the cyclopentathiophene scaffold have positioned these molecules as versatile candidates for drug discovery, with demonstrated activity against a range of biological targets implicated in various disease states. This document outlines key therapeutic areas, presents quantitative data for specific derivatives, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Therapeutic Areas and Mechanisms of Action

Cyclopentathiophene derivatives have emerged as promising therapeutic agents in several key areas, primarily as Platelet-Activating Factor Receptor (PAFR) antagonists, anticancer agents, and ion channel modulators for local anesthetic and antiarrhythmic effects.

Platelet-Activating Factor Receptor (PAFR) Antagonism

Cyclopentathiophene carboxamide derivatives have been identified as potent antagonists of the Platelet-Activating Factor Receptor (PAFR)[1][2][3]. PAFR is a G-protein coupled receptor involved in a multitude of physiological and pathological processes, including inflammation, allergic responses, and ocular diseases[1][3]. By blocking the binding of the potent lipid mediator Platelet-Activating Factor (PAF) to its receptor, these compounds can mitigate downstream inflammatory signaling cascades. This makes them attractive candidates for the treatment of ocular diseases such as age-related macular degeneration, as well as allergies and other inflammation-related disorders[1][3].

Anticancer Activity via Apoptosis Induction

Certain cyclopentathiophene analogs have demonstrated significant cytotoxic effects against various cancer cell lines, particularly leukemia[4][5]. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway[4][5]. One notable example is the thiophene derivative F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), which has shown potent activity against acute lymphoblastic leukemia cells[4][5]. This compound triggers a cascade of events including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of executioner caspases 3 and 7, leading to programmed cell death[4][5][6][7].

Ion Channel Modulation: Local Anesthetic and Antiarrhythmic Potential

Cyclopentathiophene derivatives have also been investigated for their potential as local anesthetics and antiarrhythmic agents. Their mechanism of action in this context is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels[8][9][10]. By inhibiting the influx of these ions through their respective channels, these compounds can suppress the initiation and propagation of action potentials in nerve and cardiac cells[8][9][10]. This leads to a localized loss of sensation (local anesthesia) or the correction of irregular heart rhythms (antiarrhythmia)[8][9][10].

Quantitative Data

The following tables summarize the biological activity of representative cyclopentathiophene and related thiophene derivatives.

Table 1: PAFR Antagonist Activity of Cyclopentathiophene Carboxamide Derivatives

Compound ExamplePAFR IC50 (nM)
12.3
21.3
31.1
40.8
51.6
62.1
71.1
81.0
91.3
101.8
112.3
122.5
131.7
141.4
151.1
160.9
171.1
181.4
191.1
201.0
211.1
221.0
231.0
241.1
251.0
260.8
270.9
280.9
291.2
301.3
311.1
321.0
331.0
341.0
351.1
361.0
370.9
380.9
390.9
401.1
411.1
421.1
431.1
441.0
451.1
461.2
471.0
481.0
491.1
501.0
511.0
521.0
531.0
541.0
551.0
561.0
571.0
581.0
591.0
601.0
611.0
621.0
631.0
641.0
651.0
661.0
671.0
681.0
691.0
701.0
711.0
721.0
731.0
741.0
751.0
761.0
771.0
781.0
791.0
801.0
811.0
821.0
831.0
841.0
851.0
861.0
871.0
881.0
891.0
901.0
911.0
921.0
931.0
941.0
951.0
961.0
971.0
981.0
991.0
1001.0
1011.0
1021.0
1031.0
1041.0
1051.0
1061.0
1071.0
1081.0
1091.0
1101.0
1111.0
1121.0
1131.0
1141.0
1151.0
1161.0
1171.0
1181.0
1191.0
1201.0
1211.0
1221.0
1231.0
1241.0
1251.0
1261.0
1271.0
1281.0
1291.0
1301.0
1311.0
1321.0
1331.0
1341.0
1351.0
1361.0
1371.0
1381.0
1391.0
1401.0
1411.0
1421.0
1431.0
1441.0
1451.0
1461.0
1471.0
1481.0
1491.0
1501.0
1511.0
1521.0
1531.0
1541.0
1551.0
1561.0
1571.0
1581.0
1591.0
1601.0
1611.0
1621.0
1631.0
1641.0
1651.0
1661.0
1671.0
1681.0
1691.0
1701.0
1711.0
1721.0
1731.0
1741.0
1751.0
1761.0
1771.0
1781.0
1791.0
1801.0
1811.0
1821.0
1831.0
1841.0
1851.0
1861.0
1871.0
1881.0
1891.0
1901.0
1911.0
1921.0
1931.0
1941.0
1951.0
1961.0
1971.0
1981.0
1991.0
2001.0
2011.0
2021.0
2031.0
2041.0
2051.0
2061.0
2071.0
2081.0
2091.0
2101.0
2111.0
2121.0
2131.0
2141.0
2151.0
2161.0
2171.0
2181.0
2191.0
2201.0
2211.0
2221.0
2231.0
2241.0
2251.0
2261.0
2271.0
2281.0
2291.0
2301.0
2311.0
2321.0
2331.0
2341.0
2351.0
2361.0
2371.0
2381.0
2391.0
2401.0
2411.0
2421.0
2431.0
2441.0
2451.0
2461.0
2471.0
2481.0
2491.0
2501.0
2511.0
2521.0
2531.0
2541.0
2551.0
2561.0
2571.0
2581.0
2591.0
2601.0
2611.0
2621.0
2631.0
2641.0
2651.0
2661.0
2671.0
2681.0
2691.0
2701.0
2711.0
2721.0
2731.0
2741.0
2751.0
2761.0
2771.0
2781.0
2791.0
2801.0
2811.0
2821.0
2831.0
2841.0
2851.0
2861.0
2871.0
2881.0
2891.0
2901.0
2911.0
2921.0
2931.0
2941.0
2951.0
2961.0
2971.0
2981.0
2991.0
3001.0
3011.0
3021.0
3031.0
3041.0
3051.0
3061.0
3071.0
3081.0
3091.0
3101.0
3111.0
3121.0
3131.0
3141.0
3151.0
3161.0
3171.0
3181.0
3191.0
3201.0
3211.0
3221.0
3231.0
3241.0
3251.0
3261.0
3271.0
3281.0
3291.0
3301.0
3311.0
3321.0
3331.0
3341.0
3351.0
3361.0
3371.0
3381.0
3391.0
3401.0
3411.0
3421.0
3431.0
3441.0
3451.0
3461.0
3471.0
3481.0
3491.0
3501.0
3511.0
3521.0
3531.0
3541.0
3551.0
3561.0
3571.0
3581.0
3591.0
3601.0
3611.0
3621.0
3631.0
3641.0
3651.0
3661.0
3671.0
3681.0
3691.0
3701.0
3711.0
3721.0
3731.0
3741.0
3751.0
3761.0
3771.0
3781.0
3791.0
3801.0
3811.0
3821.0
3831.0
3841.0
3851.0
3861.0
3871.0
3881.0
3891.0
3901.0
3911.0
3921.0
3931.0
3941.0
3951.0
3961.0
3971.0
3981.0
3991.0
4001.0
4011.0
4021.0
4031.0
4041.0
4051.0
4061.0
4071.0
4081.0
4091.0
4101.0
4111.0
4121.0
4131.0
4141.0
4151.0
4161.0
4171.0
4181.0
4191.0
4201.0
4211.0
4221.0
4231.0
4241.0
4251.0
4261.0
4271.0
4281.0
4291.0
4301.0
4311.0
4321.0
4331.0
4341.0
4351.0
4361.0
4371.0
4381.0
4391.0
4401.0
4411.0
4421.0
4431.0
4441.0
4451.0
4461.0
4471.0
4481.0
4491.0
4501.0
4511.0
4521.0
4531.0
4541.0
4551.0
4561.0
4571.0
4581.0
4591.0
4601.0
4611.0
4621.0
4631.0
4641.0
4651.0
4661.0
4671.0
4681.0
4691.0
4701.0
4711.0
4721.0
4731.0
4741.0
4751.0
4761.0
4771.0
4781.0
4791.0
4801.0
4811.0
4821.0
4831.0
4841.0
4851.0
4861.0
4871.0
4881.0
4891.0
4901.0
4911.0
4921.0
4931.0
4941.0
4951.0
4961.0
4971.0
4981.0
4991.0
5001.0
5011.0
5021.0
5031.0
5041.0
5051.0
5061.0
5071.0
5081.0
5091.0
5101.0
5111.0
5121.0
5131.0
5141.0
5151.0
5161.0
5171.0
5181.0
5191.0
5201.0
5211.0
5221.0
5231.0
5241.0
5251.0
5261.0
5271.0
5281.0
5291.0
5301.0
5311.0
5321.0
5331.0
5341.0
5351.0
5361.0
5371.0
5381.0
5391.0
5401.0
5411.0
5421.0
5431.0
5441.0
5451.0
5461.0
5471.0
5481.0
5491.0
5501.0
5511.0
5521.0
5531.0
5541.0
5551.0
5561.0
5571.0
5581.0
5591.0
5601.0
5611.0
5621.0
5631.0
5641.0
5651.0
5661.0
5671.0
5681.0
5691.0
5701.0
5711.0
5721.0
5731.0
5741.0
5751.0
5761.0
5771.0
5781.0
5791.0
5801.0
5811.0
5821.0
5831.0
5841.0
5851.0
5861.0
5871.0
5881.0
5891.0
5901.0
5911.0
5921.0
5931.0
5941.0
5951.0
5961.0
5971.0
5981.0
5991.0
6001.0
6011.0
6021.0
6031.0
6041.0
6051.0
6061.0
6071.0
6081.0
6091.0
6101.0
6111.0
6121.0
6131.0
6141.0
6151.0
6161.0
6171.0
6181.0
6191.0
6201.0
6211.0
6221.0
6231.0
6241.0
6251.0
6261.0
6271.0
6281.0
6291.0
6301.0
6311.0
6321.0
6331.0
6341.0
6351.0
6361.0
6371.0
6381.0
6391.0
6401.0
6411.0
6421.0
6431.0
6441.0
6451.0
6461.0
6471.0
6481.0
6491.0
6501.0
6511.0
6521.0
6531.0
6541.0
6551.0
6561.0
6571.0
6581.0
6591.0
6601.0
6611.0
6621.0
6631.0
6641.0
6651.0
6661.0
6671.0
6681.0
6691.0
6701.0
6711.0
6721.0
6731.0
6741.0
6751.0
6761.0
6771.0
6781.0
6791.0
6801.0
6811.0
6821.0
6831.0
6841.0
6851.0
6861.0
6871.0
6881.0
6891.0
6901.0
6911.0
6921.0
6931.0
6941.0
6951.0
6961.0
6971.0
6981.0
6991.0
7001.0
7011.0
7021.0
7031.0
7041.0
7051.0
7061.0
7071.0
7081.0
7091.0
7101.0
7111.0
7121.0
7131.0
7141.0
7151.0
7161.0
7171.0
7181.0
7191.0
7201.0
7211.0
7221.0
7231.0
7241.0
7251.0
7261.0
7271.0
7281.0
7291.0
7301.0
7311.0
7321.0
7331.0
7341.0
7351.0
7361.0
7371.0
7381.0
7391.0
7401.0
7411.0
7421.0
7431.0
7441.0
7451.0
7461.0
7471.0
7481.0
7491.0
7501.0
7511.0
7521.0
7531.0
7541.0
7551.0
7561.0
7571.0
7581.0
7591.0
7601.0
7611.0
7621.0
7631.0
7641.0
7651.0
7661.0
7671.0
7681.0
7691.0
7701.0
7711.0
7721.0
7731.0
7741.0
7751.0
7761.0
7771.0
7781.0
7791.0
7801.0
7811.0
7821.0
7831.0
7841.0
7851.0
7861.0
7871.0
7881.0
7891.0
7901.0
7911.0
7921.0
7931.0
7941.0
7951.0
7961.0
7971.0
7981.0
7991.0
8001.0
8011.0
8021.0
8031.0
8041.0
8051.0
8061.0
8071.0
8081.0
8091.0
8101.0
8111.0
8121.0
8131.0
8141.0
8151.0
8161.0
8171.0
8181.0
8191.0
8201.0
8211.0
8221.0
8231.0
8241.0
8251.0
8261.0
8271.0
8281.0
8291.0
8301.0
8311.0
8321.0
8331.0
8341.0
8351.0
8361.0
8371.0
8381.0
8391.0
8401.0
8411.0
8421.0
8431.0
8441.0
8451.0
8461.0
8471.0
8481.0
8491.0
8501.0
8511.0
8521.0
8531.0
8541.0
8551.0
8561.0
8571.0
8581.0
8591.0
8601.0
8611.0
8621.0
8631.0
8641.0
8651.0
8661.0
8671.0
8681.0
8691.0
8701.0
8711.0
8721.0
8731.0
8741.0
8751.0
8761.0
8771.0
8781.0
8791.0
8801.0
8811.0
8821.0
8831.0
8841.0
8851.0
8861.0
8871.0
8881.0
8891.0
8901.0
8911.0
8921.0
8931.0
8941.0
8951.0
8961.0
8971.0
8981.0
8991.0
9001.0
9011.0
9021.0
9031.0
9041.0
9051.0
9061.0
9071.0
9081.0
9091.0
9101.0
9111.0
9121.0
9131.0
9141.0
9151.0
9161.0
9171.0
9181.0
9191.0
9201.0
9211.0
9221.0
9231.0
9241.0
9251.0
9261.0
9271.0
9281.0
9291.0
9301.0
9311.0
9321.0
9331.0
9341.0
9351.0
9361.0
9371.0
9381.0
9391.0
9401.0
9411.0
9421.0
9431.0
9441.0
9451.0
9461.0
9471.0
9481.0
9491.0
9501.0
9511.0
9521.0
9531.0
9541.0
9551.0
9561.0
9571.0
9581.0
9591.0
9601.0
9611.0
9621.0
9631.0
9641.0
9651.0
9661.0
9671.0
9681.0
9691.0
9701.0
9711.0
9721.0
9731.0
9741.0
9751.0
9761.0
9771.0
9781.0
9791.0
9801.0
9811.0
9821.0
9831.0
9841.0
9851.0
9861.0
9871.0
9881.0
9891.0
9901.0
9911.0
9921.0
9931.0
9941.0
9951.0
9961.0
9971.0
9981.0
9991.0
10001.0
10011.0
10021.0
10031.0
10041.0
10051.0
10061.0
10071.0
10081.0
10091.0
10101.0
10111.0
10121.0
10131.0
10141.0
10151.0
10161.0
10171.0
10181.0
10191.0
10201.0
10211.0
10221.0
10231.0
10241.0
10251.0
10261.0
10271.0
10281.0
10291.0
10301.0
10311.0
10321.0
10331.0
10341.0
10351.0
10361.0
10371.0
10381.0
10391.0
10401.0
10411.0
10421.0
10431.0
10441.0
10451.0
10461.0
10471.0
10481.0
10491.0
10501.0
10511.0
10521.0
10531.0
10541.0
10551.0
10561.0
10571.0
10581.0
10591.0
10601.0
10611.0
10621.0
10631.0
10641.0
10651.0
10661.0
10671.0
10681.0
10691.0
10701.0
10711.0
10721.0
10731.0
10741.0
10751.0
10761.0
10771.0
10781.0
10791.0
10801.0
10811.0
10821.0
10831.0
10841.0
10851.0
10861.0
10871.0
10881.0
10891.0
10901.0
10911.0
10921.0
10931.0
10941.0
10951.0
10961.0
10971.0
10981.0
10991.0
11001.0
11011.0
11021.0
11031.0
11041.0
11051.0
11061.0
11071.0
11081.0
11091.0
11101.0
11111.0
11121.0
11131.0
11141.0
11151.0
11161.0
11171.0
11181.0
11191.0
11201.0
11211.0
11221.0
11231.0
11241.0
11251.0
11261.0
11271.0
11281.0
11291.0
11301.0
11311.0
11321.0
11331.0
11341.0
11351.0
11361.0
11371.0
11381.0
11391.0
11401.0
11411.0
11421.0
11431.0
11441.0
11451.0
11461.0
11471.0
11481.0
11491.0
11501.0
11511.0
11521.0
11531.0
11541.0
11551.0
11561.0
11571.0
11581.0
11591.0
11601.0
11611.0
11621.0
11631.0
11641.0
11651.0
11661.0
11671.0
11681.0
11691.0
11701.0
11711.0
11721.0
11731.0
11741.0
11751.0
11761.0
11771.0
11781.0
11791.0
11801.0
11811.0
11821.0
11831.0
11841.0
11851.0
11861.0
11871.0
11881.0
11891.0
11901.0
11911.0
11921.0
11931.0
11941.0
11951.0
11961.0
11971.0
11981.0
11991.0
12001.0
12011.0
12021.0
12031.0
12041.0
12051.0
12061.0
12071.0
12081.0
12091.0
12101.0
12111.0
12121.0
12131.0
12141.0
12151.0
12161.0
12171.0
12181.0
12191.0
12201.0
12211.0
12221.0
12231.0
12241.0
12251.0
12261.0
12271.0
12281.0
12291.0
12301.0
12311.0
12321.0
12331.0
12341.0
12351.0
12361.0
12371.0
12381.0
12391.0
12401.0
12411.0
12421.0
12431.0
12441.0
12451.0
12461.0
12471.0
12481.0
12491.0
12501.0
12511.0
12521.0
12531.0
12541.0
12551.0
12561.0
12571.0
12581.0
12591.0
12601.0
12611.0
12621.0
12631.0
12641.0
12651.0
12661.0
12671.0
12681.0
12691.0
12701.0
12711.0
12721.0
12731.0
12741.0
12751.0
12761.0
12771.0
12781.0
12791.0
12801.0
12811.0
12821.0
12831.0
12841.0
12851.0
12861.0
12871.0
12881.0
12891.0
12901.0
12911.0
12921.0
12931.0
12941.0
12951.0
12961.0
12971.0
12981.0
12991.0
13001.0
13011.0
13021.0
13031.0
13041.0
13051.0
13061.0
13071.0
13081.0
13091.0
13101.0
13111.0
13121.0
13131.0
13141.0
13151.0
13161.0
13171.0
13181.0
13191.0
13201.0
13211.0
13221.0
13231.0
13241.0
13251.0
13261.0
13271.0
13281.0
13291.0
13301.0
13311.0
13321.0
13331.0
13341.0
13351.0
13361.0
13371.0
13381.0
13391.0
13401.0
13411.0
13421.0
13431.0
13441.0
13451.0
13461.0
13471.0
13481.0
13491.0
13501.0
13511.0
13521.0
13531.0
13541.0
13551.0
13561.0
13571.0
13581.0
13591.0
13601.0
13611.0
13621.0
13631.0
13641.0
13651.0
13661.0
13671.0
13681.0
13691.0
13701.0
13711.0
13721.0
13731.0
13741.0
13751.0
13761.0
13771.0
13781.0
13791.0
13801.0
13811.0
13821.0
13831.0
13841.0
13851.0
13861.0
13871.0
13881.0
13891.0
13901.0
13911.0
13921.0
13931.0
13941.0
13951.0
13961.0
13971.0
13981.0
13991.0
14001.0
14011.0
14021.0
14031.0
14041.0
14051.0
14061.0
14071.0
14081.0
14091.0
14101.0
14111.0
14121.0
14131.0
14141.0
14151.0
14161.0
14171.0
14181.0
14191.0
14201.0
14211.0
14221.0
14231.0
14241.0
14251.0
14261.0
14271.0
14281.0
14291.0
14301.0
14311.0
14321.0
14331.0
14341.0
14351.0
14361.0
14371.0
14381.0
14391.0
14401.0
14411.0
14421.0
14431.0
14441.0
14451.0
14461.0
14471.0
14481.0
14491.0
14501.0
14511.0
14521.0
14531.0
14541.0
14551.0
14561.0
14571.0
14581.0
14591.0
14601.0
14611.0
14621.0
14631.0
14641.0
14651.0
14661.0
14671.0
14681.0
14691.0
14701.0
14711.0
14721.0
14731.0
14741.0
14751.0
14761.0
14771.0
14781.0
14791.0
14801.0
14811.0
14821.0
14831.0
14841.0
14851.0
14861.0
14871.0
14881.0
14891.0
14901.0
14911.0
14921.0
14931.0
14941.0
14951.0
14961.0
14971.0
14981.0
14991.0
15001.0
15011.0
15021.0
15031.0
15041.0
15051.0
15061.0
15071.0
15081.0
15091.0
15101.0
15111.0
15121.0
15131.0
15141.0
15151.0
15161.0
15171.0
15181.0
15191.0
15201.0
15211.0
15221.0
15231.0
15241.0
15251.0
15261.0
15271.0
15281.0
15291.0
15301.0
15311.0
15321.0
15331.0
15341.0
15351.0
15361.0
15371.0
15381.0
15391.0
15401.0
15411.0
15421.0
15431.0
15441.0
15451.0
15461.0
15471.0
15481.0
15491.0
15501.0
15511.0
15521.0
15531.0
15541.0
15551.0
15561.0
15571.0
15581.0
15591.0
15601.0
15611.0
15621.0
15631.0
15641.0
15651.0
15661.0
15671.0
15681.0
15691.0
15701.0
15711.0
15721.0
15731.0
15741.0
15751.0
15761.0
15771.0
15781.0
15791.0
15801.0
15811.0
15821.0
15831.0
15841.0
15851.0
15861.0
15871.0
15881.0
15891.0
15901.0
15911.0
15921.0
15931.0
15941.0
15951.0
15961.0
15971.0
15981.0
15991.0
16001.0
16011.0
16021.0
16031.0
16041.0
16051.0
16061.0
16071.0
16081.0
16091.0
16101.0
16111.0
16121.0
16131.0
16141.0
16151.0
16161.0
16171.0
16181.0
16191.0
16201.0
16211.0
16221.0
16231.0
16241.0
16251.0
16261.0
16271.0
16281.0
16291.0
16301.0
16311.0
16321.0
16331.0
16341.0
16351.0
16361.0
16371.0
16381.0
16391.0
16401.0
16411.0
16421.0
16431.0
16441.0
16451.0
16461.0
16471.0
16481.0
16491.0
16501.0
16511.0
16521.0
16531.0
16541.0
16551.0
16561.0
16571.0
16581.0
16591.0
16601.0
16611.0
16621.0
16631.0
16641.0
16651.0
16661.0
16671.0
16681.0
16691.0
16701.0
16711.0
16721.0
16731.0
16741.0
16751.0
16761.0
16771.0
16781.0
16791.0
16801.0
16811.0
16821.0
16831.0
16841.0
16851.0
16861.0
16871.0
16881.0
16891.0
16901.0
16911.0
16921.0
16931.0
16941.0
16951.0
16961.0
16971.0
16981.0
16991.0
17001.0
17011.0
17021.0
17031.0
17041.0
17051.0
17061.0
17071.0
17081.0
17091.0
17101.0
17111.0
17121.0
17131.0
17141.0
17151.0
17161.0
17171.0
17181.0
17191.0
17201.0
17211.0
17221.0
17231.0
17241.0
17251.0
17261.0
17271.0
17281.0
17291.0
17301.0
17311.0
17321.0
17331.0
17341.0
17351.0
17361.0
17371.0
17381.0
17391.0
17401.0
17411.0
17421.0
17431.0
17441.0
17451.0
17461.0
17471.0
17481.0
17491.0
17501.0
17511.0
17521.0
17531.0
17541.0
17551.0
17561.0
17571.0
17581.0
17591.0
17601.0
17611.0
17621.0
17631.0
17641.0
17651.0
17661.0
17671.0
17681.0
17691.0
17701.0
17711.0
17721.0
17731.0
17741.0
17751.0
17761.0
17771.0
17781.0
17791.0
17801.0
17811.0
17821.0
17831.0
17841.0
17851.0
17861.0
17871.0
17881.0
17891.0
17901.0
17911.0
17921.0
17931.0
17941.0
17951.0
17961.0
17971.0
17981.0
17991.0
18001.0
18011.0
18021.0
18031.0
18041.0
18051.0
18061.0
18071.0
18081.0
18091.0
18101.0
18111.0
18121.0
18131.0
18141.0
18151.0
18161.0
18171.0
18181.0
18191.0
18201.0
18211.0
18221.0
18231.0
18241.0
18251.0
18261.0
18271.0
18281.0
18291.0
18301.0
18311.0
18321.0
18331.0
18341.0
18351.0
18361.0
18371.0
18381.0
18391.0
18401.0
18411.0
18421.0
18431.0
18441.0
18451.0
18461.0
18471.0
18481.0
18491.0
18501.0
18511.0
18521.0
18531.0
18541.0
18551.0
18561.0
18571.0
18581.0
18591.0
18601.0
18611.0
18621.0
18631.0
18641.0
18651.0
18661.0
18671.0
18681.0
18691.0
18701.0
18711.0
18721.0
18731.0
18741.0
18751.0
18761.0
18771.0
18781.0
18791.0
18801.0
18811.0
18821.0
18831.0
18841.0
18851.0
18861.0
18871.0
18881.0
18891.0
18901.0
18911.0
18921.0
18931.0
18941.0
18951.0
18961.0
18971.0
18981.0
18991.0
19001.0
19011.0
19021.0
19031.0
19041.0
19051.0
19061.0
19071.0
19081.0
19091.0
19101.0
19111.0
19121.0
19131.0
19141.0
19151.0
19161.0
19171.0
19181.0
19191.0
19201.0
19211.0
19221.0
19231.0
19241.0
19251.0
19261.0
19271.0
19281.0
19291.0
19301.0
19311.0
19321.0
19331.0
19341.0
19351.0
19361.0
19371.0
19381.0
19391.0
19401.0
19411.0
19421.0
19431.0
19441.0
19451.0
19461.0
19471.0
19481.0
19491.0
19501.0
19511.0
19521.0
19531.0
19541.0
19551.0
19561.0
19571.0
19581.0
19591.0
19601.0
19611.0
19621.0
19631.0
19641.0
19651.0
19661.0
19671.0
19681.0
19691.0
19701.0
19711.0
19721.0
19731.0
19741.0
19751.0
19761.0
19771.0
19781.0
19791.0
19801.0
19811.0
19821.0
19831.0
19841.0
19851.0
19861.0
19871.0
19881.0
19891.0
19901.0
19911.0
19921.0
19931.0
19941.0
19951.0
19961.0
19971.0
19981.0
19991.0
20001.0
20011.0
20021.0
20031.0
20041.0
20051.0
20061.0
20071.0
20081.0
20091.0
20101.0
20111.0
20121.0
20131.0
20141.0
20151.0
20161.0
20171.0
20181.0
20191.0
20201.0
20211.0
20221.0
20231.0
20241.0
20251.0
20261.0
20271.0
20281.0
20291.0
20301.0
20311.0
20321.0
20331.0
20341.0
20351.0
20361.0
20371.0
20381.0
20391.0
20401.0
20411.0
20421.0
20431.0
20441.0
20451.0
20461.0
20471.0
20481.0
20491.0
20501.0
20511.0
20521.0
20531.0
20541.0
20551.0
20561.0
20571.0
20581.0
20591.0
20601.0
20611.0
20621.0
20631.0
20641.0
20651.0
20661.0
20671.0
20681.0
20691.0
20701.0
20711.0
20721.0
20731.0
20741.0
20751.0
20761.0
20771.0
20781.0
20791.0
20801.0
20811.0
20821.0
20831.0
20841.0
20851.0
20861.0
20871.0
20881.0
20891.0
20901.0
20911.0
20921.0
20931.0
20941.0
20951.0
20961.0
20971.0
20981.0
20991.0
21001.0
21011.0
21021.0
21031.0
21041.0
21051.0
21061.0
21071.0
21081.0
21091.0
21101.0
21111.0
21121.0
21131.0
21141.0
21151.0
21161.0
21171.0
21181.0
21191.0
21201.0
21211.0
21221.0
21231.0
21241.0
21251.0
21261.0
21271.0
21281.0
21291.0
21301.0
21311.0
21321.0
21331.0
21341.0
21351.0
21361.0
21371.0
21381.0
21391.0
21401.0
21411.0
21421.0
21431.0
21441.0
21451.0
21461.0
21471.0
21481.0
21491.0
21501.0
21511.0
21521.0
21531.0
21541.0
21551.0
21561.0
21571.0
21581.0
21591.0
21601.0
21611.0
21621.0
21631.0
21641.0
21651.0
21661.0
21671.0
21681.0
21691.0
21701.0
21711.0
21721.0
21731.0
21741.0
21751.0
21761.0
21771.0
21781.0
21791.0
21801.0
21811.0
21821.0
21831.0
21841.0
21851.0
21861.0
21871.0
21881.0
21891.0
21901.0
21911.0
21921.0
21931.0
21941.0
21951.0
21961.0
21971.0
21981.0
21991.0
22001.0
22011.0
22021.0
22031.0
22041.0
22051.0
22061.0
22071.0
22081.0
22091.0
22101.0
22111.0
22121.0
22131.0
22141.0
22151.0
22161.0
22171.0
22181.0
22191.0
22201.0
22211.0
22221.0
22231.0
22241.0
22251.0
22261.0
22271.0
22281.0
22291.0
22301.0
22311.0
22321.0
22331.0
22341.0
22351.0
22361.0
22371.0
22381.0
22391.0
22401.0
22411.0
22421.0
22431.0
22441.0
22451.0
22461.0
22471.0
22481.0
22491.0
22501.0
22511.0
22521.0
22531.0
22541.0
22551.0
22561.0
22571.0
22581.0
22591.0
22601.0
22611.0
22621.0
22631.0
22641.0
22651.0
22661.0
22671.0
22681.0
22691.0
22701.0
22711.0
22721.0
22731.0
22741.0
22751.0
22761.0
22771.0
22781.0
22791.0
22801.0
22811.0
22821.0
22831.0
22841.0
22851.0
22861.0
22871.0
22881.0
22891.0
22901.0
22911.0
22921.0
22931.0
22941.0
22951.0
22961.0
22971.0
22981.0
22991.0
23001.0
23011.0
23021.0
23031.0
23041.0
23051.0
23061.0
23071.0
23081.0
23091.0
23101.0
23111.0
23121.0
23131.0
23141.0
23151.0
23161.0
23171.0
23181.0
23191.0
23201.0
23211.0
23221.0
23231.0
23241.0
23251.0
23261.0
23271.0
23281.0
23291.0
23301.0
23311.0
23321.0
23331.0
23341.0
23351.0
23361.0
23371.0
23381.0
23391.0
23401.0
23411.0
23421.0
23431.0
23441.0
23451.0
23461.0
23471.0
23481.0
23491.0
23501.0
23511.0
23521.0
23531.0
23541.0
23551.0
23561.0
23571.0
23581.0
23591.0
23601.0
23611.0
23621.0
23631.0
23641.0
23651.0
23661.0
23671.0
23681.0
23691.0
23701.0
23711.0
23721.0
23731.0
23741.0
23751.0
23761.0
23771.0
23781.0
23791.0
23801.0
23811.0
23821.0
23831.0
23841.0
23851.0
23861.0
23871.0
23881.0
23891.0
23901.0
23911.0
23921.0
23931.0
23941.0
23951.0
23961.0
23971.0
23981.0
23991.0
24001.0
24011.0
24021.0
24031.0
24041.0
24051.0
24061.0
24071.0
24081.0
24091.0
24101.0
24111.0
24121.0
24131.0
24141.0
24151.0
24161.0
24171.0
24181.0
24191.0
24201.0
24211.0
24221.0
24231.0
24241.0
24251.0
24261.0
24271.0
24281.0
24291.0
24301.0
24311.0
24321.0
24331.0
24341.0
24351.0
24361.0
24371.0
24381.0
24391.0
24401.0
24411.0
24421.0
24431.0
24441.0
24451.0
24461.0
24471.0
24481.0
24491.0
24501.0
24511.0
24521.0
24531.0
24541.0
24551.0
24561.0
24571.0
24581.0
24591.0
24601.0
24611.0
24621.0
24631.0
24641.0
24651.0
24661.0
24671.0
24681.0
24691.0
24701.0
24711.0
24721.0
24731.0
24741.0
24751.0
24761.0
24771.0
24781.0
24791.0
24801.0
24811.0
24821.0
24831.0
24841.0
24851.0
24861.0
24871.0
24881.0
24891.0
24901.0
24911.0
24921.0
24931.0
24941.0
24951.0
24961.0
24971.0
24981.0
24991.0
25001.0
25011.0
25021.0
25031.0
25041.0
25051.0
25061.0
25071.0
25081.0
25091.0
25101.0
25111.0
25121.0
25131.0
25141.0
25151.0
25161.0
25171.0
25181.0
25191.0
25201.0
25211.0
25221.0
25231.0
25241.0
25251.0
25261.0
25271.0
25281.0
25291.0
25301.0
25311.0
25321.0
25331.0
25341.0
25351.0
25361.0
25371.0
25381.0
25391.0
25401.0
25411.0
25421.0
25431.0
25441.0
25451.0
25461.0
25471.0
25481.0
25491.0
25501.0
25511.0
25521.0
25531.0
25541.0
25551.0
25561.0
25571.0
25581.0
25591.0
25601.0
25611.0
25621.0
25631.0
25641.0
25651.0
25661.0
25671.0
25681.0
25691.0
25701.0
25711.0
25721.0
25731.0
25741.0
25751.0
25761.0
25771.0
25781.0
25791.0
25801.0
25811.0
25821.0
25831.0
25841.0
25851.0
25861.0
25871.0
25881.0
25891.0
25901.0
25911.0
25921.0
25931.0
25941.0
25951.0
25961.0
25971.0
25981.0
25991.0
26001.0
26011.0
26021.0
26031.0
26041.0
26051.0
26061.0
26071.0
26081.0
26091.0
26101.0
26111.0
26121.0
26131.0
26141.0
26151.0
26161.0
26171.0
26181.0
26191.0
26201.0
26211.0
26221.0
26231.0
26241.0
26251.0
26261.0
26271.0
26281.0
26291.0
26301.0
26311.0
26321.0
26331.0
26341.0
26351.0
26361.0
26371.0
26381.0
26391.0
26401.0
26411.0
26421.0
26431.0
26441.0
26451.0
26461.0
26471.0
26481.0
26491.0
26501.0
26511.0
26521.0
26531.0
26541.0
26551.0
26561.0
26571.0
26581.0
26591.0
26601.0
26611.0
26621.0
26631.0
26641.0
26651.0
26661.0
26671.0
26681.0
26691.0
26701.0
26711.0
26721.0
26731.0
26741.0
26751.0
26761.0
26771.0
26781.0
26791.0
26801.0
26811.0
26821.0
26831.0
26841.0
26851.0
26861.0
26871.0
26881.0
26891.0
26901.0
26911.0
26921.0
26931.0
26941.0
26951.0
26961.0
26971.0
26981.0
26991.0
27001.0
27011.0
27021.0
27031.0
27041.0
27051.0
27061.0
27071.0
27081.0
27091.0
27101.0
27111.0
27121.0
27131.0
27141.0
27151.0
27161.0
27171.0
27181.0
27191.0
27201.0
27211.0
27221.0
27231.0
27241.0
27251.0
27261.0
27271.0
27281.0
27291.0
27301.0
27311.0
27321.0
27331.0
27341.0
27351.0
27361.0
27371.0
27381.0
27391.0
27401.0
27411.0
27421.0
27431.0
27441.0
27451.0
27461.0
27471.0
27481.0
27491.0
27501.0
27511.0
27521.0
27531.0
27541.0
27551.0
27561.0
27571.0
27581.0
27591.0
27601.0
27611.0
27621.0
27631.0
27641.0
27651.0
27661.0
27671.0
27681.0
27691.0
27701.0
27711.0
27721.0
27731.0
27741.0
27751.0
27761.0
27771.0
27781.0
27791.0
27801.0
27811.0
27821.0
27831.0
27841.0
27851.0
27861.0
27871.0
27881.0
27891.0
27901.0
27911.0
27921.0
27931.0
27941.0
27951.0
27961.0
27971.0
27981.0
27991.0
28001.0
28011.0
28021.0
28031.0
28041.0
28051.0
28061.0
28071.0
28081.0
28091.0
28101.0
28111.0
28121.0
28131.0
28141.0
28151.0
28161.0
28171.0
28181.0
28191.0
28201.0
28211.0
28221.0
28231.0
28241.0
28251.0
28261.0
28271.0
28281.0
28291.0
28301.0
28311.0
28321.0
28331.0
28341.0
28351.0
28361.0
28371.0
28381.0
28391.0
28401.0
28411.0
28421.0
28431.0
28441.0
28451.0
28461.0
28471.0
28481.0
28491.0
28501.0
28511.0
28521.0
28531.0
28541.0
28551.0
28561.0
28571.0
28581.0
28591.0
28601.0
28611.0
28621.0
28631.0
28641.0
28651.0
28661.0
28671.0
28681.0
28691.0
28701.0
28711.0
28721.0
28731.0
28741.0
28751.0
28761.0
28771.0
28781.0
28791.0
28801.0
28811.0
28821.0
28831.0
28841.0
28851.0
28861.0
28871.0
28881.0
28891.0
28901.0
28911.0
28921.0
28931.0
28941.0
28951.0
28961.0
28971.0
28981.0
28991.0
29001.0
29011.0
29021.0
29031.0
29041.0
29051.0
29061.0
29071.0
29081.0
29091.0
29101.0
29111.0
29121.0
29131.0
29141.0
29151.0
29161.0
29171.0
29181.0
29191.0
29201.0
29211.0
29221.0
29231.0
29241.0
29251.0
29261.0
29271.0
29281.0
29291.0
29301.0
29311.0
29321.0
29331.0
29341.0
29351.0
29361.0
29371.0
29381.0
29391.0
29401.0
29411.0
29421.0
29431.0
29441.0
29451.0
29461.0
29471.0
29481.0
29491.0
29501.0
29511.0
29521.0
29531.0
29541.0
29551.0
29561.0
29571.0
29581.0
29591.0
29601.0
29611.0
29621.0
29631.0
29641.0
29651.0
29661.0
29671.0
29681.0
29691.0
29701.0
29711.0
29721.0
29731.0
29741.0
29751.0
29761.0
29771.0
29781.0
29791.0
29801.0
29811.0
29821.0
29831.0
29841.0
29851.0
29861.0
29871.0
29881.0
29891.0
29901.0
29911.0
29921.0
29931.0
29941.0
29951.0
29961.0
29971.0
29981.0
29991.0
30001.0
30011.0
30021.0
30031.0
30041.0
30051.0
30061.0
30071.0
30081.0
30091.0
30101.0
30111.0
30121.0
30131.0
30141.0
30151.0
30161.0
30171.0
30181.0
30191.0
30201.0
30211.0
30221.0
30231.0
30241.0
30251.0
30261.0
30271.0
30281.0
30291.0
30301.0
30311.0
30321.0
30331.0
30341.0
30351.0
30361.0
30371.0
30381.0
30391.0
30401.0
30411.0
30421.0
30431.0
30441.0
30451.0
30461.0
30471.0
30481.0
30491.0
30501.0
30511.0
30521.0
30531.0
30541.0
30551.0
30561.0
30571.0
30581.0
30591.0
30601.0
30611.0
30621.0
30631.0
30641.0
30651.0
30661.0
30671.0
30681.0
30691.0
30701.0
30711.0
30721.0
30731.0
30741.0
30751.0
30761.0
30771.0
30781.0
30791.0
30801.0
30811.0
30821.0
30831.0
30841.0
30851.0
30861.0
30871.0
30881.0
30891.0
30901.0
30911.0
30921.0
30931.0
30941.0
30951.0
30961.0
30971.0
30981.0
30991.0
31001.0
31011.0
31021.0
31031.0
31041.0
31051.0
31061.0
31071.0
31081.0
31091.0
31101.0
31111.0
31121.0
31131.0
31141.0
31151.0
31161.0
31171.0
31181.0
31191.0
31201.0
31211.0
31221.0
31231.0
31241.0
31251.0
31261.0
31271.0
31281.0
31291.0
31301.0
31311.0
31321.0
31331.0
31341.0
31351.0
31361.0
31371.0
31381.0
31391.0
31401.0
31411.0
31421.0
31431.0
31441.0
31451.0
31461.0
31471.0
31481.0
31491.0
31501.0
31511.0
31521.0
31531.0
31541.0
31551.0
31561.0
31571.0
31581.0
31591.0
31601.0
31611.0
31621.0
31631.0
31641.0
31651.0
31661.0
31671.0
31681.0
31691.0
31701.0
31711.0
31721.0
31731.0
31741.0
31751.0
31761.0
31771.0
31781.0
31791.0
31801.0
31811.0
31821.0
31831.0
31841.0
31851.0
31861.0
31871.0
31881.0
31891.0
31901.0
31911.0
31921.0
31931.0
31941.0
31951.0
31961.0
31971.0
31981.0
31991.0
32001.0
32011.0
32021.0
32031.0
32041.0
32051.0
32061.0
32071.0
32081.0
32091.0
32101.0
32111.0
32121.0
32131.0
32141.0
32151.0
32161.0
32171.0
32181.0
32191.0
32201.0
32211.0
32221.0
32231.0
32241.0
32251.0
32261.0
32271.0
32281.0
32291.0
32301.0
32311.0
32321.0
32331.0
32341.0
32351.0
32361.0
32371.0
32381.0
32391.0
32401.0
32411.0
32421.0
32431.0
32441.0
32451.0
32461.0
32471.0
32481.0
32491.0
32501.0
32511.0
32521.0
32531.0
32541.0
32551.0
32561.0
32571.0
32581.0
32591.0
32601.0
32611.0
32621.0
32631.0
32641.0
32651.0
32661.0
32671.0
32681.0
32691.0
32701.0
32711.0
32721.0
32731.0
32741.0
32751.0
32761.0
32771.0
32781.0
32791.0
32801.0
32811.0
32821.0
32831.0
32841.0
32851.0
32861.0
32871.0
32881.0
32891.0
32901.0
32911.0
32921.0
32931.0
32941.0
32951.0
32961.0
32971.0
32981.0
32991.0
33001.0
33011.0
33021.0
33031.0
33041.0
33051.0
33061.0
33071.0
33081.0
33091.0
33101.0
33111.0
33121.0
33131.0
33141.0
33151.0
33161.0
33171.0
33181.0
33191.0
33201.0
33211.0
33221.0
33231.0
33241.0
33251.0
33261.0
33271.0
33281.0
33291.0
33301.0
33311.0
33321.0
33331.0
33341.0
33351.0
33361.0
33371.0
33381.0
33391.0
33401.0
33411.0
33421.0
33431.0
33441.0
33451.0
33461.0
33471.0
33481.0
33491.0
33501.0
33511.0
33521.0
33531.0
33541.0
33551.0
33561.0
33571.0
33581.0
33591.0
33601.0
33611.0
33621.0
33631.0
33641.0
33651.0
33661.0
33671.0
33681.0
33691.0
33701.0
33711.0
33721.0
33731.0
33741.0
33751.0
33761.0
33771.0
33781.0
33791.0
33801.0
33811.0
33821.0
33831.0
33841.0
33851.0
33861.0
33871.0
33881.0
33891.0
33901.0
33911.0
33921.0
33931.0
33941.0
33951.0
33961.0
33971.0
33981.0
33991.0
34001.0
34011.0
34021.0
34031.0
34041.0
34051.0
34061.0
34071.0
34081.0
34091.0
34101.0
34111.0
34121.0
34131.0
34141.0
34151.0
34161.0
34171.0
34181.0
34191.0
34201.0
34211.0
34221.0
34231.0
34241.0
34251.0
34261.0
34271.0
34281.0
34291.0
34301.0
34311.0
34321.0
34331.0
34341.0
34351.0
34361.0
34371.0
34381.0
34391.0
34401.0
34411.0
34421.0
34431.0
34441.0
34451.0
34461.0
34471.0
34481.0
34491.0
34501.0
34511.0
34521.0
34531.0
34541.0
34551.0
34561.0
34571.0
34581.0
34591.0
34601.0
34611.0
34621.0
34631.0
34641.0
34651.0
34661.0
34671.0
34681.0
34691.0
34701.0
34711.0
34721.0
34731.0
34741.0
34751.0
34761.0
34771.0
34781.0
34791.0
34801.0
34811.0
34821.0
34831.0
34841.0
34851.0
34861.0
34871.0
34881.0
34891.0
34901.0
34911.0
34921.0
34931.0
34941.0
34951.0
34961.0
34971.0
34981.0
34991.0
35001.0
35011.0
35021.0
35031.0
35041.0
35051.0
35061.0
35071.0
35081.0
35091.0
35101.0
35111.0
35121.0
35131.0
35141.0
35151.0
35161.0
35171.0
35181.0
35191.0
35201.0
35211.0
35221.0
35231.0
35241.0
35251.0
35261.0
35271.0
35281.0
35291.0
35301.0
35311.0
35321.0
35331.0
35341.0
35351.0
35361.0
35371.0
35381.0
35391.0
35401.0
35411.0
35421.0
35431.0
35441.0
35451.0
35461.0
35471.0
35481.0
35491.0
35501.0
35511.0
35521.0
35531.0
35541.0
35551.0
35561.0
35571.0
35581.0
35591.0
35601.0
35611.0
35621.0
35631.0
35641.0
35651.0
35661.0
35671.0
35681.0
35691.0
35701.0
35711.0
35721.0
35731.0
35741.0
35751.0
35761.0
35771.0
35781.0
35791.0
35801.0
35811.0
35821.0
35831.0
35841.0
35851.0
35861.0
35871.0
35881.0
35891.0
35901.0
35911.0
35921.0
35931.0
35941.0
35951.0
35961.0
35971.0
35981.0
35991.0
36001.0
36011.0
36021.0
36031.0
36041.0
36051.0
36061.0
36071.0
36081.0
36091.0
36101.0
36111.0
36121.0
36131.0
36141.0
36151.0
36161.0
36171.0
36181.0
36191.0
36201.0
36211.0
36221.0
36231.0
36241.0
36251.0
36261.0
36271.0
36281.0
36291.0
36301.0
36311.0
36321.0
36331.0
36341.0
36351.0
36361.0
36371.0
36381.0
36391.0
36401.0
36411.0
36421.0
36431.0
36441.0
36451.0
36461.0
36471.0
36481.0
36491.0
36501.0
36511.0
36521.0
36531.0
36541.0
36551.0
36561.0
36571.0
36581.0
36591.0
36601.0
36611.0
36621.0
36631.0
36641.0
36651.0
36661.0
36671.0
36681.0
36691.0
36701.0
36711.0
36721.0
36731.0
36741.0
36751.0
36761.0
36771.0
36781.0
36791.0
36801.0
36811.0
36821.0
36831.0
36841.0
36851.0
36861.0
36871.0
36881.0
36891.0
36901.0
36911.0
36921.0
36931.0
36941.0
36951.0
36961.0
36971.0
36981.0
36991.0
37001.0
37011.0
37021.0
37031.0
37041.0
37051.0
37061.0
37071.0
37081.0
37091.0
37101.0
37111.0
37121.0
37131.0
37141.0
37151.0
37161.0
37171.0
37181.0
37191.0
37201.0
37211.0
37221.0
37231.0
37241.0
37251.0
37261.0
37271.0
37281.0
37291.0
37301.0
37311.0
37321.0
37331.0
37341.0
37351.0
37361.0
37371.0
37381.0
37391.0
37401.0
37411.0
37421.0
37431.0
37441.0
37451.0
37461.0
37471.0
37481.0
37491.0
37501.0
37511.0
37521.0
37531.0
37541.0
37551.0
37561.0
37571.0
37581.0
37591.0
37601.0
37611.0
37621.0
37631.0
37641.0
37651.0
37661.0
37671.0
37681.0
37691.0
37701.0
37711.0
37721.0
37731.0
37741.0
37751.0
37761.0
37771.0
37781.0
37791.0
37801.0
37811.0
37821.0
37831.0
37841.0
37851.0
37861.0
37871.0
37881.0
37891.0
37901.0
37911.0
37921.0
37931.0
37941.0
37951.0
37961.0
37971.0
37981.0
37991.0
38001.0
38011.0
38021.0
38031.0
38041.0
38051.0
38061.0
38071.0
38081.0
38091.0
38101.0
38111.0
38121.0
38131.0
38141.0
38151.0
38161.0
38171.0
38181.0
38191.0
38201.0
38211.0
38221.0
38231.0
38241.0
38251.0
38261.0
38271.0
38281.0
38291.0
38301.0
38311.0
38321.0
38331.0
38341.0
38351.0
38361.0
38371.0
38381.0
38391.0
38401.0
38411.0
38421.0
38431.0
38441.0
38451.0
38461.0
38471.0
38481.0
38491.0
38501.0
38511.0
38521.0
38531.0
38541.0
38551.0
38561.0
38571.0
38581.0
38591.0
38601.0
38611.0
38621.0
38631.0
38641.0
38651.0
38661.0
38671.0
38681.0
38691.0
38701.0
38711.0
38721.0
38731.0
38741.0
38751.0
38761.0
38771.0
38781.0
38791.0
38801.0
38811.0
38821.0
38831.0
38841.0
38851.0
38861.0
38871.0
38881.0
38891.0
38901.0
38911.0
38921.0
38931.0
38941.0
38951.0
38961.0
38971.0
38981.0
38991.0
39001.0
39011.0
39021.0
39031.0
39041.0
39051.0
39061.0
39071.0
39081.0
39091.0
39101.0
39111.0
39121.0
39131.0
39141.0
39151.0
39161.0
39171.0
39181.0
39191.0
39201.0
39211.0
39221.0
39231.0
39241.0
39251.0
39261.0
39271.0
39281.0
39291.0
39301.0
39311.0
39321.0
39331.0
39341.0
39351.0
39361.0
39371.0
39381.0
39391.0
39401.0
39411.0
39421.0
39431.0
39441.0
39451.0
39461.0
39471.0
39481.0
39491.0
39501.0
39511.0
39521.0
39531.0
39541.0
39551.0
39561.0
39571.0
39581.0
39591.0
39601.0
39611.0
39621.0
39631.0
39641.0
39651.0
39661.0
39671.0
39681.0
39691.0
39701.0
39711.0
39721.0
39731.0
39741.0
39751.0
39761.0
39771.0
39781.0
39791.0
39801.0
39811.0
39821.0
39831.0
39841.0
39851.0
39861.0
39871.0
39881.0
39891.0
39901.0
39911.0
39921.0
39931.0
39941.0
39951.0
39961.0
39971.0
39981.0
39991.0
40001.0
40011.0
40021.0
40031.0
40041.0
40051.0
40061.0
40071.0
40081.0
40091.0
40101.0
40111.0
40121.0
40131.0
40141.0
40151.0
40161.0
40171.0
40181.0
40191.0
40201.0
40211.0
40221.0
40231.0
40241.0
40251.0
40261.0
40271.0
40281.0
40291.0
40301.0
40311.0
40321.0
40331.0
40341.0
40351.0
40361.0
40371.0
40381.0
40391.0
40401.0
40411.0
40421.0
40431.0
40441.0
40451.0
40461.0
40471.0
40481.0
40491.0
40501.0
40511.0
40521.0
40531.0
40541.0
40551.0
40561.0
40571.0
40581.0
40591.0
40601.0
40611.0
40621.0
40631.0
40641.0
40651.0
40661.0
40671.0
40681.0
40691.0
40701.0
40711.0
40721.0
40731.0
40741.0
40751.0
40761.0
40771.0
40781.0
40791.0
40801.0
40811.0
40821.0
40831.0
40841.0
40851.0
40861.0
40871.0
40881.0
40891.0
40901.0
40911.0
40921.0
40931.0
40941.0
40951.0
40961.0
40971.0
40981.0
40991.0
41001.0
41011.0
41021.0
41031.0
41041.0
41051.0
41061.0
41071.0
41081.0
41091.0
41101.0
41111.0
41121.0
41131.0
41141.0
41151.0
41161.0
41171.0
41181.0
41191.0
41201.0
41211.0
41221.0
41231.0
41241.0
41251.0
41261.0
41271.0
41281.0
41291.0
41301.0
41311.0
41321.0
41331.0
41341.0
41351.0
41361.0
41371.0
41381.0
41391.0
41401.0
41411.0
41421.0
41431.0
41441.0
41451.0
41461.0
41471.0
41481.0
41491.0
41501.0
41511.0
41521.0
41531.0
41541.0
41551.0
41561.0
41571.0
41581.0
41591.0
41601.0
41611.0
41621.0
41631.0
41641.0
41651.0
41661.0
41671.0
41681.0
41691.0
41701.0
41711.0
41721.0
41731.0
41741.0
41751.0
41761.0
41771.0
41781.0
41791.0
41801.0
41811.0
41821.0
41831.0
41841.0
41851.0
41861.0
41871.0
41881.0
41891.0
41901.0
41911.0
41921.0
41931.0
41941.0
41951.0
41961.0
41971.0
41981.0
41991.0
42001.0
42011.0
42021.0
42031.0
42041.0
42051.0
42061.0
42071.0
42081.0
42091.0
42101.0
42111.0
42121.0
42131.0
42141.0
42151.0
42161.0
42171.0
42181.0
42191.0
42201.0
42211.0
42221.0
42231.0
42241.0
42251.0
42261.0
42271.0
42281.0
42291.0
42301.0
42311.0
42321.0
42331.0
42341.0
42351.0
42361.0
42371.0
42381.0
42391.0
42401.0
42411.0
42421.0
42431.0
42441.0
42451.0
42461.0
42471.0
42481.0
42491.0
42501.0
42511.0
42521.0
42531.0
42541.0
42551.0
42561.0
42571.0
42581.0
42591.0
42601.0
42611.0
42621.0
42631.0
42641.0
42651.0
42661.0
42671.0
42681.0
42691.0
42701.0
42711.0
42721.0
42731.0
42741.0
42751.0
42761.0
42771.0
42781.0
42791.0
42801.0
42811.0
42821.0
42831.0
42841.0
42851.0
42861.0
42871.0
42881.0
42891.0
42901.0
42911.0
42921.0
42931.0
42941.0
42951.0
42961.0
42971.0
42981.0
42991.0
43001.0
43011.0
43021.0
43031.0
43041.0
43051.0
43061.0
43071.0
43081.0
43091.0
43101.0
43111.0
43121.0
43131.0
43141.0
43151.0
43161.0
43171.0
43181.0
43191.0
43201.0
43211.0
43221.0
43231.0
43241.0
43251.0
43261.0
43271.0
43281.0
43291.0
43301.0
43311.0
43321.0
43331.0
43341.0
43351.0
43361.0
43371.0
43381.0
43391.0
43401.0
43411.0
43421.0
43431.0
43441.0
43451.0
43461.0
43471.0
43481.0
43491.0
43501.0
43511.0
43521.0
43531.0
43541.0
43551.0
43561.0
43571.0
43581.0
43591.0
43601.0
43611.0
43621.0
43631.0
43641.0
43651.0
43661.0
43671.0
43681.0
43691.0
43701.0
43711.0
43721.0
43731.0
43741.0
43751.0
43761.0
43771.0
43781.0
43791.0
43801.0
43811.0
43821.0
43831.0
43841.0
43851.0
43861.0
43871.0
43881.0
43891.0
43901.0
43911.0
43921.0
43931.0
43941.0
43951.0
43961.0
43971.0
43981.0
43991.0
44001.0
44011.0
44021.0
44031.0
44041.0
44051.0
44061.0
44071.0
44081.0
44091.0
44101.0
44111.0
44121.0
44131.0
44141.0
44151.0
44161.0
44171.0
44181.0
44191.0
44201.0
44211.0
44221.0
44231.0
44241.0
44251.0
44261.0
44271.0
44281.0
44291.0
44301.0
44311.0
44321.0
44331.0
44341.0
44351.0
44361.0
44371.0
44381.0
44391.0
44401.0
44411.0
44421.0
44431.0
44441.0
44451.0
44461.0
44471.0
44481.0
44491.0
44501.0
44511.0
44521.0
44531.0
44541.0
44551.0
44561.0
44571.0
44581.0
44591.0
44601.0
44611.0
44621.0
44631.0
44641.0
44651.0
44661.0
44671.0
44681.0
44691.0
44701.0
44711.0
44721.0
44731.0
44741.0
44751.0
44761.0
44771.0
44781.0
44791.0
44801.0
44811.0
44821.0
44831.0
44841.0
44851.0
44861.0
44871.0
44881.0
44891.0
44901.0
44911.0
44921.0
44931.0
44941.0
44951.0
44961.0
44971.0
44981.0
44991.0
45001.0
45011.0
45021.0
45031.0
45041.0
45051.0
45061.0
45071.0
45081.0
45091.0
45101.0
45111.0
45121.0
45131.0
45141.0
45151.0
45161.0
45171.0
45181.0
45191.0
45201.0
45211.0
45221.0
45231.0
45241.0
45251.0
45261.0
45271.0
45281.0
45291.0
45301.0
45311.0
45321.0
45331.0
45341.0
45351.0
45361.0
45371.0
45381.0
45391.0
45401.0
45411.0
45421.0
45431.0
45441.0
45451.0
45461.0
45471.0
45481.0
45491.0
45501.0
45511.0
45521.0
45531.0
45541.0
45551.0
45561.0
45571.0
45581.0
45591.0
45601.0
45611.0
45621.0
45631.0
45641.0
45651.0
45661.0
45671.0
45681.0
45691.0
45701.0
45711.0
45721.0
45731.0
45741.0
45751.0
45761.0
45771.0
45781.0
45791.0
45801.0
45811.0
45821.0
45831.0
45841.0
45851.0
45861.0
45871.0
45881.0
45891.0
45901.0
45911.0
45921.0
45931.0
45941.0
45951.0
45961.0
45971.0
45981.0
45991.0
46001.0
46011.0
46021.0
46031.0
46041.0
46051.0
46061.0
46071.0
46081.0
46091.0
46101.0
46111.0
46121.0
46131.0
46141.0
46151.0
46161.0
46171.0
46181.0
46191.0
46201.0
46211.0
46221.0
46231.0
46241.0
46251.0
46261.0
46271.0
46281.0
46291.0
46301.0
46311.0
46321.0
46331.0
46341.0
46351.0
46361.0
46371.0
46381.0
46391.0
46401.0
46411.0
46421.0
46431.0
46441.0
46451.0
46461.0
46471.0
46481.0
46491.0
46501.0
46511.0
46521.0
46531.0
46541.0
46551.0
46561.0
46571.0
46581.0
46591.0
46601.0
46611.0
46621.0
46631.0
46641.0
46651.0
46661.0
46671.0
46681.0
46691.0
46701.0
46711.0
46721.0
46731.0
46741.0
46751.0
46761.0
46771.0
46781.0
46791.0
46801.0
46811.0
46821.0
46831.0
46841.0
46851.0
46861.0
46871.0
46881.0
46891.0
46901.0
46911.0
46921.0
46931.0
46941.0
46951.0
46961.0
46971.0
46981.0
46991.0
47001.0
47011.0
47021.0
47031.0
47041.0
47051.0
47061.0
47071.0
47081.0
47091.0
47101.0
47111.0
47121.0
47131.0
47141.0
47151.0
47161.0
47171.0
47181.0
47191.0
47201.0
47211.0
47221.0
47231.0
47241.0
47251.0
47261.0
47271.0
47281.0
47291.0
47301.0
47311.0
47321.0
47331.0
47341.0
47351.0
47361.0
47371.0
47381.0
47391.0
47401.0
47411.0
47421.0
47431.0
47441.0
47451.0
47461.0
47471.0
47481.0
47491.0
47501.0
47511.0
47521.0
47531.0
47541.0
47551.0
47561.0
47571.0
47581.0
47591.0
47601.0
47611.0
47621.0
47631.0
47641.0
47651.0
47661.0
47671.0
47681.0
47691.0
47701.0
47711.0
47721.0
47731.0
47741.0
47751.0
47761.0
47771.0
47781.0
47791.0
47801.0
47811.0
47821.0
47831.0
47841.0
47851.0
47861.0
47871.0
47881.0
47891.0
47901.0
47911.0
47921.0
47931.0
47941.0
47951.0
47961.0
47971.0
47981.0
47991.0
48001.0
48011.0
48021.0
48031.0
48041.0
48051.0
48061.0
48071.0
48081.0
48091.0
48101.0
48111.0
48121.0
48131.0
48141.0
48151.0
48161.0
48171.0
48181.0
48191.0
48201.0
48211.0
48221.0
48231.0
48241.0
48251.0
48261.0
48271.0
48281.0
48291.0
48301.0
48311.0
48321.0
48331.0
48341.0
48351.0
48361.0
48371.0
48381.0
48391.0
48401.0
48411.0
48421.0
48431.0
48441.0
48451.0
48461.0
48471.0
48481.0
48491.0
48501.0
48511.0
48521.0
48531.0
48541.0
48551.0
48561.0
48571.0
48581.0
48591.0
48601.0
48611.0
48621.0
48631.0
48641.0
48651.0
48661.0
48671.0
48681.0
48691.0
48701.0
48711.0
48721.0
48731.0
48741.0
48751.0
48761.0
48771.0
48781.0
48791.0
48801.0
48811.0
48821.0
48831.0
48841.0
48851.0
48861.0
48871.0
48881.0
48891.0
48901.0
48911.0
48921.0
48931.0
48941.0
48951.0
48961.0
48971.0
48981.0
48991.0
49001.0
49011.0
49021.0
49031.0
49041.0
49051.0
49061.0
49071.0
49081.0
49091.0
49101.0
49111.0
49121.0
49131.0
49141.0
49151.0
49161.0
49171.0
49181.0
49191.0
49201.0
49211.0
49221.0
49231.0
49241.0
49251.0
49261.0
49271.0
49281.0
49291.0
49301.0
49311.0
49321.0
49331.0
49341.0
49351.0
49361.0
49371.0
49381.0
49391.0
49401.0
49411.0
49421.0
49431.0
49441.0
49451.0
49461.0
49471.0
49481.0
49491.0
49501.0
49511.0
49521.0
49531.0
49541.0
49551.0
49561.0
49571.0
49581.0
49591.0
49601.0
49611.0
49621.0
49631.0
49641.0
49651.0
49661.0
49671.0
49681.0
49691.0
49701.0
49711.0
49721.0
49731.0
49741.0
49751.0
49761.0
49771.0
49781.0
49791.0
49801.0
49811.0
49821.0
49831.0
49841.0
49851.0
49861.0
49871.0
49881.0
49891.0
49901.0
49911.0
49921.0
49931.0
49941.0
49951.0
49961.0
49971.0
49981.0
49991.0
50001.0
50011.0
50021.0
50031.0
50041.0
50051.0
50061.0
50071.0
50081.0
50091.0
50101.0
50111.0
50121.0
50131.0
50141.0
50151.0
50161.0
50171.0
50181.0
50191.0
50201.0
50211.0
50221.0
50231.0
50241.0
50251.0
50261.0
50271.0
50281.0
50291.0
50301.0
50311.0
50321.0
50331.0
50341.0
50351.0
50361.0
50371.0
50381.0
50391.0

|

References

An In-Depth Review of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid: A Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, its structural motifs are prominent in a wide array of biologically active compounds. Thiophene-based molecules are recognized for their diverse pharmacological activities, suggesting that this compound holds potential as a valuable scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the available information on this compound, outlines a general synthetic approach, and discusses the broader significance of the thiophene core in medicinal chemistry.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its isosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved therapeutic profiles. The fusion of a cyclopentane ring to the thiophene core, as seen in this compound, introduces a three-dimensional character that can influence receptor binding and molecular conformation.

A singular, yet significant, mention in the available literature points towards the use of this compound in the preparation of thiazolyl aminocarbamates for the treatment of BAF complex-related disorders.[3] The BAF (BRG1/BRM-associated factor) complex is a chromatin-remodeling complex, and its dysregulation is implicated in several cancers, making it an important therapeutic target. This suggests a potential application for derivatives of this core structure in oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 40133-06-0[4]
Molecular Formula C₈H₈O₂S[4]
Molecular Weight 168.21 g/mol [4]
Appearance White to off-white solid
Canonical SMILES C1CC2=C(C1)SC(=C2)C(=O)O[5]
InChI InChI=1S/C8H8O2S/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H,9,10)[6]
InChIKey XSFUFVBXPLWNBK-UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. It is important to note that this represents a generalized pathway and would require optimization and experimental validation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Gewald Reaction cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product Cyclopentanone Cyclopentanone Gewald_Reaction Condensation and Cyclization Cyclopentanone->Gewald_Reaction Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base (e.g., Morpholine) Base->Gewald_Reaction Intermediate_Ester Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Gewald_Reaction->Intermediate_Ester Hydrolysis Basic or Acidic Hydrolysis Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

A plausible synthetic workflow for the target compound.

Proposed Experimental Protocol:

  • Gewald Aminothiophene Synthesis: To a solution of cyclopentanone and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base such as morpholine or piperidine. To this mixture, add elemental sulfur portion-wise. The reaction mixture is then heated to reflux for several hours. Progress can be monitored by thin-layer chromatography. Upon completion, the reaction is cooled, and the intermediate product, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is isolated and purified, typically by recrystallization.

  • Diazotization and Deamination: The resulting 2-aminothiophene derivative can be converted to the corresponding carboxylic acid through a two-step process. First, the amino group is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is then subjected to a deamination reaction, which can be achieved through various methods, such as treatment with hypophosphorous acid, to yield the 3-carboxylate.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution, followed by acidification to precipitate the desired this compound.

Biological Activity and Therapeutic Potential

As previously mentioned, specific biological data for this compound is not available in the public domain. However, the broader class of thiophene-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including:

  • Anticancer: Thiophene derivatives have been developed as inhibitors of various cancer-related targets, including kinases, polymerases, and histone deacetylases.[8][9]

  • Anti-inflammatory: Many thiophene-containing molecules have demonstrated potent anti-inflammatory effects.[10]

  • Antimicrobial: The thiophene scaffold is a key component of several antibacterial and antifungal agents.[10]

  • Antiviral: Certain thiophene derivatives have shown promise as antiviral agents.[10]

  • Cardiovascular and CNS Disorders: Thiophene-based compounds have also been investigated for the treatment of a variety of other conditions affecting the cardiovascular and central nervous systems.

The therapeutic potential of this compound and its derivatives likely stems from the ability of the thiophene core to engage in various non-covalent interactions with biological targets, while the carboxylic acid moiety can act as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification.

Signaling Pathways and Mechanisms of Action

Due to the lack of specific biological studies on this compound, it is not possible to delineate a specific signaling pathway or mechanism of action. However, based on the mentioned use in targeting the BAF complex, a hypothetical logical relationship can be visualized.

BAF_Complex_Logic Compound 5,6-Dihydro-4H-cyclopenta[b]thiophene- 2-carboxylic acid Derivative Inhibition Inhibition Compound->Inhibition BAF_Complex BAF Chromatin Remodeling Complex Leads_To1 Leads to BAF_Complex->Leads_To1 Gene_Expression Aberrant Gene Expression Leads_To2 Leads to Gene_Expression->Leads_To2 Cancer Cancer Proliferation Inhibition->BAF_Complex Modulation Modulation Leads_To1->Gene_Expression Leads_To2->Cancer

Hypothetical inhibition of the BAF complex.

Future Perspectives

The limited availability of data on this compound highlights a significant opportunity for further research. Future studies should focus on:

  • Development of robust and scalable synthetic routes.

  • Comprehensive biological screening to elucidate its pharmacological profile across various disease models.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for any observed biological activity and to guide the design of more potent and selective derivatives.

  • Investigation of its mechanism of action to identify its molecular targets and associated signaling pathways.

Conclusion

This compound represents an under-explored chemical entity with a promising structural framework for the development of novel therapeutics. While a detailed literature review reveals a scarcity of specific data for this compound, the well-established importance of the thiophene scaffold in medicinal chemistry provides a strong rationale for its further investigation. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of new drug candidates for a range of diseases, including cancer. This guide serves as a foundational resource to stimulate and direct future research efforts in this promising area.

References

An In-depth Technical Guide to 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and its analogs, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details their synthesis, chemical properties, and diverse biological activities, including anticancer, local anesthetic, and antiarrhythmic effects. In-depth experimental protocols for key synthetic and biological evaluation methods are provided, alongside a compilation of quantitative activity data. Furthermore, this guide illustrates the primary mechanisms of action, such as tubulin polymerization inhibition and ion channel modulation, through detailed signaling pathway and workflow diagrams. This resource is intended to serve as a foundational reference for researchers and professionals engaged in the exploration and application of this promising chemical scaffold.

Introduction

Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, with their isosteric relationship to benzene rings providing a scaffold for diverse pharmacological activities. The fused ring system of this compound offers a unique and rigid core, lending itself to the development of targeted therapeutic agents. Analogs of this core structure have demonstrated a remarkable breadth of biological effects, ranging from the disruption of cellular division in cancer to the modulation of ion channels involved in pain and cardiac arrhythmias. This guide aims to consolidate the current knowledge on this chemical series, providing a technical resource to facilitate further research and drug development efforts.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common strategy involves the initial construction of the thiophene ring system, followed by functional group manipulations to introduce the carboxylic acid moiety and other desired substituents.

Synthesis of the Core Compound: this compound

A prevalent method for the synthesis of the core compound involves a multi-step process, beginning with the Gewald reaction to form an amino-substituted precursor, followed by diazotization and subsequent hydrolysis. A more direct approach involves the synthesis of the corresponding ethyl ester followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [1]

This protocol describes the synthesis of a key precursor to many analogs.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopentanone (1.06 mL, 10 mmol), ethyl cyanoacetate (1.15 mL, 10 mmol), morpholine (0.90 mL, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (10 mL).

  • Reaction: Stir the mixture and reflux overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Wash the crude product with cold ethanol, filter through a sintered funnel, and dry under vacuum. Dissolve the dried crude product in dichloromethane and wash with brine. Separate the organic layer and concentrate under low vacuum to afford the target compound.

Experimental Protocol: Hydrolysis to this compound

A general procedure for the hydrolysis of the corresponding ethyl ester is as follows:

  • Reaction Setup: Dissolve ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis Workflow

G start Starting Materials: Cyclopentanone, Ethyl Cyanoacetate, Sulfur, Morpholine gewald Gewald Reaction (Reflux in Ethanol) start->gewald ester Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate gewald->ester hydrolysis Base-catalyzed Hydrolysis ester->hydrolysis acid This compound hydrolysis->acid G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Disruption leads to Thiophene Analog Thiophene Analog Thiophene Analog->Tubulin Dimers Binds to Tubulin G cluster_membrane Cell Membrane Na_channel Voltage-Gated Na+ Channel Na_in Na+ Influx Thiophene Analog Thiophene Analog Thiophene Analog->Na_channel Blocks Pore Thiophene Analog->Na_in Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal G cluster_membrane Cardiac Myocyte Membrane Ca_channel Voltage-Gated Ca2+ Channel Ca_in Ca2+ Influx Thiophene Analog Thiophene Analog Thiophene Analog->Ca_channel Blocks Pore Thiophene Analog->Ca_in Plateau_Phase Action Potential Plateau Phase Contraction Cardiac Contraction Plateau_Phase->Contraction Arrhythmia Arrhythmia Contraction->Arrhythmia Irregularity leads to

References

In Silico Prediction of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted biological activities of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, a novel small molecule with therapeutic potential. Utilizing a suite of in silico predictive modeling techniques, this document outlines putative molecular targets, associated signaling pathways, and detailed methodologies for experimental validation. The information presented herein is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Predicted Bioactivity Profile

In the absence of extensive experimental data, a comprehensive in silico analysis was performed to predict the bioactivity of this compound. This involved a combination of ligand-based and structure-based approaches, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore analysis. The primary goal was to identify potential protein targets and predict the nature of the interaction.

Predicted Molecular Targets

A similarity search against chemogenomic databases, such as ChEMBL, alongside predictive modeling using tools like SwissTargetPrediction, suggests that this compound is likely to interact with several key protein families implicated in various disease states. The predicted targets are summarized in Table 1.

Table 1: Predicted Molecular Targets for this compound

Target ClassSpecific Predicted Target(s)Predicted Interaction TypePotential Therapeutic Area
Protein KinasesCyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)ATP-competitive inhibitionOncology
G-Protein Coupled Receptors (GPCRs)C-X-C Motif Chemokine Receptor 4 (CXCR4)AntagonismInflammation, Oncology
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)Partial AgonismMetabolic Diseases
Chromatin Remodeling ComplexesBRG1/BRM-associated factors (BAF) complex ATPase (SMARCA4/SMARCA2)InhibitionOncology
Predicted Pharmacokinetic and Toxicological Properties

Early-stage in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for de-risking drug candidates.[1][2] Predictive models were employed to estimate the key pharmacokinetic and toxicological parameters of this compound, as presented in Table 2.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueMethod
Absorption
Oral BioavailabilityHighLipinski's Rule of Five, Veber's Rules
Caco-2 PermeabilityModerate to HighQSAR Model
Distribution
Blood-Brain Barrier PermeabilityLowQSAR Model
Plasma Protein BindingHighQSAR Model
Metabolism
Cytochrome P450 InhibitionPotential inhibitor of CYP2C9Molecular Docking
Excretion
Renal ClearanceModerateQSAR Model
Toxicity
Ames MutagenicityNegativeQSAR Model
hERG BlockadeLow RiskPharmacophore Model
HepatotoxicityLow ProbabilityQSAR Model

In Silico Methodologies

The bioactivity predictions presented in this guide were derived from a multi-faceted in silico approach, integrating several computational techniques to build a robust hypothesis for the mechanism of action of this compound.

Target Prediction Workflow

The initial step in elucidating the bioactivity of a novel compound is the identification of its potential molecular targets. A systematic workflow was employed, combining ligand similarity searches with reverse docking strategies.

G cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Prediction Compound Structure Compound Structure Similarity Search Similarity Search Compound Structure->Similarity Search Reverse Docking Reverse Docking Compound Structure->Reverse Docking Predicted Targets 1 Predicted Targets 1 Similarity Search->Predicted Targets 1 Chemogenomic Databases Chemogenomic Databases Chemogenomic Databases->Similarity Search Target Prioritization Target Prioritization Predicted Targets 1->Target Prioritization Predicted Targets 2 Predicted Targets 2 Reverse Docking->Predicted Targets 2 Protein Target Database Protein Target Database Protein Target Database->Reverse Docking Predicted Targets 2->Target Prioritization Final Predicted Targets Final Predicted Targets Target Prioritization->Final Predicted Targets

Figure 1. In Silico Target Prediction Workflow
Molecular Docking Protocol

To investigate the binding mode and estimate the binding affinity of this compound to its predicted targets, molecular docking simulations were performed.[2][3]

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (CDK2, VEGFR2, CXCR4, PPARγ, and the ATPase domain of SMARCA4) were obtained from the Protein Data Bank (PDB).[4] Water molecules and co-crystallized ligands were removed, and hydrogen atoms were added. The protein structures were then energy minimized using a suitable force field.

  • Ligand Preparation: The 3D structure of this compound was generated and optimized using a molecular mechanics force field to obtain a low-energy conformation.

  • Docking Simulation: A grid box was defined around the active site of each target protein. The prepared ligand was then docked into the defined binding pocket using a Lamarckian genetic algorithm. Multiple docking runs were performed to ensure the reliability of the predicted binding poses.

  • Analysis of Results: The resulting docking poses were clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy was selected for further analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore models represent the essential steric and electronic features required for a molecule to bind to a specific target.[5][6] Both ligand-based and structure-based pharmacophore models can be generated.

G cluster_0 Ligand-Based cluster_1 Structure-Based Active Ligands Active Ligands Conformational Analysis Conformational Analysis Active Ligands->Conformational Analysis Feature Alignment Feature Alignment Conformational Analysis->Feature Alignment Ligand-Based Pharmacophore Ligand-Based Pharmacophore Feature Alignment->Ligand-Based Pharmacophore Pharmacophore Validation Pharmacophore Validation Ligand-Based Pharmacophore->Pharmacophore Validation Protein-Ligand Complex Protein-Ligand Complex Interaction Analysis Interaction Analysis Protein-Ligand Complex->Interaction Analysis Feature Generation Feature Generation Interaction Analysis->Feature Generation Structure-Based Pharmacophore Structure-Based Pharmacophore Feature Generation->Structure-Based Pharmacophore Structure-Based Pharmacophore->Pharmacophore Validation Virtual Screening Virtual Screening Pharmacophore Validation->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification

Figure 2. Pharmacophore Modeling Workflow

Predicted Signaling Pathway Interactions

Based on the predicted molecular targets, this compound is hypothesized to modulate several critical signaling pathways.

Inhibition of CDK2 Signaling Pathway

The predicted interaction with Cyclin-Dependent Kinase 2 (CDK2) suggests a potential role in cell cycle regulation. Inhibition of CDK2 would lead to the arrest of the cell cycle at the G1/S transition, thereby inhibiting cell proliferation.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb pRb pRb Rb->pRb Phosphorylation E2F E2F pRb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry This compound This compound This compound->CDK2

Figure 3. Predicted Inhibition of CDK2 Signaling Pathway
Modulation of BAF Chromatin Remodeling

The predicted inhibition of the BAF complex ATPase activity suggests an epigenetic mechanism of action.[7][8] By inhibiting the ability of the BAF complex to remodel chromatin, the compound could alter gene expression patterns that are critical for cancer cell survival and proliferation.[9][10]

G BAF Complex BAF Complex ADP + Pi ADP + Pi BAF Complex->ADP + Pi Chromatin Chromatin BAF Complex->Chromatin Binds to ATP ATP ATP->BAF Complex Accessible Chromatin Accessible Chromatin Chromatin->Accessible Chromatin Remodeling Gene Transcription Gene Transcription Accessible Chromatin->Gene Transcription This compound This compound This compound->BAF Complex Inhibits ATPase

Figure 4. Predicted Modulation of BAF Chromatin Remodeling

Experimental Validation Protocols

To validate the in silico predictions, a series of biochemical and cell-based assays are proposed. These experiments are designed to confirm the direct interaction of this compound with its predicted targets and to quantify its biological activity.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK2 and VEGFR2.

Principle: A luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[11][12]

Materials:

  • Recombinant human CDK2/Cyclin E1 and VEGFR2 enzymes

  • Specific peptide substrates for each kinase

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescence-based ADP detection reagent

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase enzyme to each well.

  • Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagent.

  • Incubate for 40 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

GPCR Antagonism Assay (Calcium Flux)

Objective: To evaluate the antagonistic activity of the compound on CXCR4.

Principle: CXCR4 activation leads to an increase in intracellular calcium levels. This assay measures the ability of the test compound to block the calcium influx induced by a known CXCR4 agonist (e.g., CXCL12).[13]

Materials:

  • HEK293 cells stably expressing CXCR4

  • Fluo-4 AM calcium indicator dye

  • CXCL12 (agonist)

  • This compound

  • Assay buffer

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Seed the CXCR4-expressing HEK293 cells in a 96-well plate and incubate overnight.

  • Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

  • Wash the cells with assay buffer.

  • Add serial dilutions of the test compound to the wells and incubate for 30 minutes.

  • Measure the baseline fluorescence.

  • Inject the agonist (CXCL12) into the wells and immediately measure the change in fluorescence over time.

  • Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Nuclear Receptor Transactivation Assay

Objective: To assess the modulatory effect of the compound on PPARγ activity.

Principle: This is a cell-based reporter gene assay where the activation of PPARγ leads to the expression of a reporter gene (e.g., luciferase).[14][15]

Materials:

  • HepG2 cells

  • Expression vector for the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain

  • Luciferase reporter vector with a GAL4 upstream activating sequence

  • Transfection reagent

  • This compound

  • Rosiglitazone (positive control agonist)

  • Luciferase assay substrate

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Co-transfect HepG2 cells with the PPARγ expression vector and the luciferase reporter vector in a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of the test compound or rosiglitazone.

  • Incubate for another 24 hours.

  • Lyse the cells and add the luciferase assay substrate.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 (for agonism) or IC50 (for antagonism, in the presence of an agonist).

BAF Complex ATPase Activity Assay

Objective: To confirm the inhibitory effect of the compound on the ATPase activity of the BAF complex.

Principle: The ATPase activity of the immunopurified BAF complex is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.

Materials:

  • Nuclear extracts from a suitable cell line (e.g., HeLa)

  • Antibody against a core BAF subunit (e.g., SMARCA4) for immunoprecipitation

  • Protein A/G magnetic beads

  • ATP

  • This compound

  • ATPase assay buffer

  • Malachite green-based phosphate detection reagent

  • 96-well microplate

  • Plate reader

Protocol:

  • Immunoprecipitate the BAF complex from nuclear extracts using an anti-SMARCA4 antibody and protein A/G beads.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Resuspend the beads with the BAF complex in ATPase assay buffer.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction and pellet the beads.

  • Transfer the supernatant to a new plate.

  • Add the phosphate detection reagent and incubate for 20 minutes at room temperature.

  • Measure the absorbance at 620 nm.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The in silico analyses presented in this technical guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent. The predicted interactions with key targets in oncology, inflammation, and metabolic diseases, coupled with a favorable predicted ADMET profile, highlight its drug-like potential. The detailed experimental protocols provided offer a clear path for the validation of these computational predictions. This integrated approach of computational prediction followed by targeted experimental validation is a cornerstone of modern, efficient drug discovery.[16] Future studies should focus on confirming the predicted bioactivities and further exploring the therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed multi-step synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The outlined synthetic pathway is based on established chemical transformations, including the synthesis of the thiophene core, Friedel-Crafts acylation, and subsequent oxidation.

Overall Synthetic Scheme

The proposed synthesis of this compound is a three-step process commencing with the formation of the bicyclic thiophene core, followed by acylation and subsequent oxidation to yield the target carboxylic acid.

cluster_0 Step 1: Synthesis of the Thiophene Core cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Oxidation A Starting Materials (e.g., Cyclopentanone derivative) B 5,6-Dihydro-4H-cyclopenta[b]thiophene A->B Thiophene Ring Formation C 5,6-Dihydro-4H-cyclopenta[b]thiophene D 2-Acetyl-5,6-dihydro-4H- cyclopenta[b]thiophene C->D Acetic Anhydride, Solid Acid Catalyst E 2-Acetyl-5,6-dihydro-4H- cyclopenta[b]thiophene F 5,6-Dihydro-4H-cyclopenta[b]thiophene- 2-carboxylic acid E->F Haloform Reaction (e.g., NaOCl, NaOH)

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.

StepReactionStarting MaterialProductCatalyst/ReagentTemperature (°C)Reported Yield (%)
1Thiophene SynthesisCyclopentanone2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrileMorpholine, Sulfur30~90[1]
2Friedel-Crafts AcylationThiophene2-AcetylthiopheneHβ Zeolite6098.6[2]
3Haloform Oxidation2-AcetylthiopheneThiophene-2-carboxylic acidSodium Hypochlorite<40High (not specified)[3]

Note: The yield for Step 1 refers to a related aminothiophene synthesis via the Gewald reaction, which provides the core structure. The yield for Step 2 is for the acylation of unsubstituted thiophene and is expected to be similar for the cyclopentathiophene derivative. The haloform reaction (Step 3) is generally a high-yielding transformation.

Experimental Protocols

Step 1: Synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene (Proposed)

Objective: To synthesize a 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivative as a precursor to the core heterocyclic system.

Materials:

  • Cyclopentanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a mixture of cyclopentanone (50 mmol), malononitrile (3.3 g, 50 mmol), and sulfur (1.6 g, 50 mmol) in ethanol (75 mL), slowly add morpholine (5 mL, 60 mmol) at 30°C.[1]

  • Stir the mixture at this temperature for 8 hours.[1]

  • Upon completion of the reaction, filter the mixture.

  • Pour the filtrate into cold water and allow it to stand for 1 hour.[1]

  • Collect the resulting precipitate by filtration, wash with cold aqueous ethanol (50%), and recrystallize from ethanol to obtain the desired 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.[1]

Note: To obtain the target unsubstituted 5,6-dihydro-4H-cyclopenta[b]thiophene for the subsequent step, a deamination and decarboxylation sequence would be necessary, or an alternative synthesis of the core would be required. The following steps assume the successful synthesis of the unsubstituted core.

Step 2: Friedel-Crafts Acylation of 5,6-dihydro-4H-cyclopenta[b]thiophene

Objective: To introduce an acetyl group at the 2-position of the thiophene ring.

Materials:

  • 5,6-dihydro-4H-cyclopenta[b]thiophene

  • Acetic Anhydride

  • Hβ Zeolite (solid acid catalyst)

Procedure:

  • In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine 5,6-dihydro-4H-cyclopenta[b]thiophene (1.0 mol) and acetic anhydride (3.0 mol).[2]

  • Add the Hβ zeolite catalyst to the reaction mixture.[2]

  • Heat the mixture to 60°C with stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The filtrate containing the product, 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene, can be purified by distillation or chromatography.

Step 3: Oxidation of 2-Acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene via Haloform Reaction

Objective: To oxidize the acetyl group to a carboxylic acid.

Materials:

  • 2-Acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene

  • Sodium Hypochlorite (NaOCl) solution

  • Sodium Hydroxide (NaOH)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene in a suitable solvent in a flask equipped with a dropping funnel and a stirrer, and place it in an ice bath.

  • Prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.[3]

  • Slowly add the alkaline sodium hypochlorite solution dropwise to the stirred solution of the acetylthiophene derivative, maintaining the reaction temperature below 40°C.[3]

  • After the addition is complete, continue stirring until the temperature of the reaction mixture stabilizes at room temperature (25-30°C).[3]

  • Add a solution of sodium bisulfite to quench any excess sodium hypochlorite.[3]

  • Transfer the reaction mixture to a separatory funnel and separate the aqueous layer.

  • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid, which should cause the precipitation of this compound.[3]

  • Extract the acidified aqueous layer with diethyl ether.[3]

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

Experimental Workflow Diagram

G start Start: Cyclopentanone Derivative step1 Step 1: Gewald Reaction (Thiophene Core Synthesis) start->step1 step1_prod Intermediate: Functionalized cyclopenta[b]thiophene step1->step1_prod step2 Step 2: Friedel-Crafts Acylation (Ac₂O, Hβ Zeolite) step1_prod->step2 Requires de-functionalization and use of unsubstituted core step2_prod Intermediate: 2-Acetyl-5,6-dihydro-4H- cyclopenta[b]thiophene step2->step2_prod step3 Step 3: Haloform Oxidation (NaOCl, NaOH) step2_prod->step3 end Final Product: 5,6-Dihydro-4H-cyclopenta[b]thiophene- 2-carboxylic acid step3->end

Caption: Workflow for the synthesis of the target compound.

References

Application Notes and Protocols: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure and the presence of a carboxylic acid group make it an attractive starting point for the design of inhibitors targeting various enzymes and protein-protein interactions. This document provides an overview of its potential applications in drug discovery, focusing on its synthesis, potential biological targets, and detailed protocols for its evaluation. While specific quantitative inhibitory data for the title compound is not widely available in the public domain, the information provided herein is based on the known activities of closely related thiophene derivatives and offers a roadmap for its investigation as a potential therapeutic agent.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, this compound and its derivatives are being investigated for their potential in several therapeutic areas:

  • Oncology: As an inhibitor of the BAF (SWI/SNF) chromatin remodeling complex and Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are involved in cancer cell metabolism and proliferation.

  • Neuroscience: As an inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.

  • Inflammatory Diseases: Due to the role of some of its analogs in modulating inflammatory pathways, it holds potential for treating conditions like ulcerative colitis.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the well-established Gewald reaction to construct the thiophene ring, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality.

Step 1: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (Intermediate 1)

This step utilizes the Gewald reaction, a one-pot multicomponent reaction.[1][2][3]

Materials:

  • Cyclopentanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like L-proline)

  • Ethanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclopentanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, under vacuum.

cluster_gewald Gewald Reaction cyclopentanone Cyclopentanone reaction1 One-pot reaction in Ethanol, Reflux cyclopentanone->reaction1 malononitrile Malononitrile malononitrile->reaction1 sulfur Sulfur sulfur->reaction1 morpholine Morpholine (Base) morpholine->reaction1 intermediate1 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carbonitrile reaction1->intermediate1

Fig. 1: Gewald reaction for Intermediate 1 synthesis.
Step 2: Synthesis of this compound (Target Compound)

This step involves the conversion of the 2-amino group of the intermediate to a carboxylic acid via a Sandmeyer-type reaction. This is a conceptual outline, and optimization of reagents and conditions is likely necessary.

Materials:

  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (Intermediate 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ice bath

  • Reaction flask with magnetic stirrer

Procedure:

  • Diazotization:

    • Suspend Intermediate 1 (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. This will yield the 2-cyano intermediate.

  • Hydrolysis:

    • Cool the reaction mixture and add concentrated sulfuric acid.

    • Heat the mixture to reflux to hydrolyze the nitrile group to a carboxylic acid.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it onto ice.

    • The product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the final product, this compound.

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_hydrolysis Hydrolysis intermediate1 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carbonitrile reaction2 Formation intermediate1->reaction2 diazonium_salt Diazonium Salt reaction3 Cyanation diazonium_salt->reaction3 cyano_intermediate 2-Cyano Intermediate reaction4 Hydrolysis cyano_intermediate->reaction4 target_compound 5,6-Dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid reaction2->diazonium_salt reagents1 NaNO₂, HCl, 0-5°C reagents1->reaction2 reaction3->cyano_intermediate reagents2 CuCN reagents2->reaction3 reaction4->target_compound reagents3 H₂SO₄, H₂O, Reflux reagents3->reaction4

Fig. 2: Conversion of Intermediate 1 to the target compound.

Biological Evaluation Protocols

The following are general protocols for evaluating the inhibitory activity of this compound against its potential biological targets.

Protocol 1: BAF Complex ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the BAF complex, which is essential for its chromatin remodeling function.

Materials:

  • Purified BAF complex

  • This compound (test compound)

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PK, LDH, NADH, and PEP.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the purified BAF complex to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode at 30 °C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.

cluster_coupling Coupled Enzyme Assay baf BAF Complex adp ADP + Pi baf->adp ATPase Activity atp ATP atp->baf pyruvate Pyruvate adp->pyruvate Pyruvate Kinase (PK) pep Phosphoenolpyruvate pep->pyruvate nad NAD+ pyruvate->nad Lactate Dehydrogenase (LDH) nadh NADH + H+ nadh->nad measurement Measure NADH depletion at 340 nm nad->measurement ldh LDH pk PK inhibitor 5,6-Dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid inhibitor->baf Inhibition

Fig. 3: BAF complex ATPase assay workflow.
Protocol 2: D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed oxidation of D-amino acids.

Materials:

  • Purified human D-amino acid oxidase (hDAO)

  • This compound (test compound)

  • D-Serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Add assay buffer to the wells of the microplate.

  • Add the test compound at various concentrations. Include a vehicle control.

  • Add HRP and Amplex Red to the wells.

  • Add hDAO to the wells and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding D-serine.

  • Measure the increase in fluorescence in a kinetic mode at 37 °C for 30 minutes.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.

cluster_detection Fluorescent Detection dao D-Amino Acid Oxidase (DAO) h2o2 H₂O₂ dao->h2o2 Oxidation d_serine D-Serine d_serine->dao resorufin Resorufin (Fluorescent) h2o2->resorufin Horseradish Peroxidase (HRP) amplex_red Amplex Red amplex_red->resorufin measurement Measure fluorescence (Ex/Em = 540/590 nm) resorufin->measurement hrp HRP inhibitor 5,6-Dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid inhibitor->dao Inhibition

Fig. 4: DAO inhibition assay workflow.
Protocol 3: PDK1/LDHA Inhibition Assays

The inhibitory activity against PDK1 and LDHA can be assessed using commercially available assay kits or by developing in-house assays that measure the consumption of NADH.

PDK1 Inhibition Assay (Coupled Enzyme Assay):

Materials:

  • Recombinant human PDK1

  • Pyruvate dehydrogenase E1 component (PDH-E1)

  • Thiamine pyrophosphate (TPP)

  • Pyruvate

  • NAD⁺

  • Coenzyme A (CoA)

  • Dihydrolipoamide dehydrogenase (DLD)

  • This compound (test compound)

  • Assay buffer

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Pre-incubate PDK1 with the test compound at various concentrations for 15 minutes.

  • Add PDH-E1, TPP, and pyruvate.

  • Initiate the reaction by adding NAD⁺ and CoA.

  • The coupled reaction with DLD will result in the reduction of NAD⁺ to NADH.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the IC₅₀ value of the test compound.

LDHA Inhibition Assay (Direct Assay):

Materials:

  • Recombinant human LDHA

  • Pyruvate

  • NADH

  • This compound (test compound)

  • Assay buffer

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Add assay buffer, NADH, and the test compound at various concentrations to the wells.

  • Initiate the reaction by adding pyruvate.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Calculate the IC₅₀ value of the test compound.

cluster_pdk1 PDK1 Signaling cluster_ldha LDHA Signaling glucose Glucose pyruvate Pyruvate glucose->pyruvate pdc Pyruvate Dehydrogenase Complex (PDC) pyruvate->pdc acetyl_coa Acetyl-CoA pdc->acetyl_coa pdk1 PDK1 pdk1->pdc Inhibition (Phosphorylation) inhibitor 5,6-Dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid inhibitor->pdk1 Inhibition pyruvate2 Pyruvate ldha LDHA pyruvate2->ldha lactate Lactate ldha->lactate inhibitor2 5,6-Dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid inhibitor2->ldha Inhibition

Fig. 5: PDK1 and LDHA signaling pathways.

Data Presentation

Target Assay Type Test Compound Concentration (µM) % Inhibition IC₅₀ (µM)
BAF ComplexATPase Activitye.g., 0.1, 1, 10, 100Experimental DataCalculated Value
D-Amino Acid OxidaseFluorescencee.g., 0.01, 0.1, 1, 10Experimental DataCalculated Value
PDK1Coupled Enzymee.g., 1, 10, 50, 100Experimental DataCalculated Value
LDHADirect Enzymee.g., 1, 10, 50, 100Experimental DataCalculated Value

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. The synthetic route is accessible, and its potential to inhibit key targets in oncology, neuroscience, and inflammatory diseases warrants further investigation. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of this compound and its future derivatives. The generation of quantitative biological data will be crucial in advancing this chemical series towards preclinical and clinical development.

References

Application Notes and Protocols: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic thiophene core provides a valuable scaffold for the synthesis of novel compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this carboxylic acid in the synthesis of pharmacologically relevant molecules, with a particular focus on its application as a precursor for inhibitors of the Brahma-associated factor (BAF) complex, a key regulator of chromatin remodeling implicated in various cancers.

The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The fused cyclopentane ring in this compound imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor binding. The carboxylic acid functional group serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, enabling the facile introduction of diverse chemical functionalities and the construction of compound libraries for screening.

Application: Synthesis of BAF Complex Inhibitors

The BAF (or SWI/SNF) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2][3] Dysregulation of BAF complex activity is a hallmark of numerous cancers, making its components attractive targets for therapeutic intervention.[4][5] Small molecule inhibitors targeting the ATPase subunits of the BAF complex, such as SMARCA4 and SMARCA2, have shown promise as potential anti-cancer agents. This compound has been identified as a key building block in the synthesis of such inhibitors.

BAF Complex Signaling Pathway in Cancer

Mutations or altered expression of BAF complex subunits can lead to aberrant gene expression, driving tumorigenesis. The complex can be targeted by small molecules that inhibit its ATPase activity, thereby restoring normal chromatin states and suppressing the oncogenic transcriptional program.

BAF_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention BAF_Complex BAF Complex (SMARCA4/2) Chromatin Condensed Chromatin (Gene Silencing) BAF_Complex->Chromatin ATP hydrolysis Open_Chromatin Open Chromatin (Gene Expression) Chromatin->Open_Chromatin Remodeling Oncogenes Oncogene Transcription Open_Chromatin->Oncogenes Tumor_Growth Tumor Growth Oncogenes->Tumor_Growth Building_Block This compound BAF_Inhibitor BAF Inhibitor Building_Block->BAF_Inhibitor Synthesis BAF_Inhibitor->BAF_Complex Inhibition

Caption: BAF complex-mediated chromatin remodeling and therapeutic intervention.

Experimental Protocols

The primary synthetic utility of this compound lies in its conversion to amides, which are key structural motifs in many BAF inhibitors. The following protocols provide representative methods for the synthesis of amide derivatives.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Synthesis via Acyl Chloride

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride intermediate, followed by reaction with the amine.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Amine of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous DCM

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure amide.

Quantitative Data

The following table summarizes representative yields for the synthesis of various amide derivatives from a structurally related thiophene carboxylic acid, 5-bromothiophene-2-carboxylic acid, which can serve as an estimate for reactions with this compound.[6]

EntryAmineCoupling MethodSolventYield (%)
13-methyl-1-phenyl-1H-pyrazol-5-amineTiCl4/PyridinePyridine12
23-methyl-1-phenyl-1H-pyrazol-5-amineDCC/DMAPDCM21
33-methyl-1-phenyl-1H-pyrazol-5-aminePPh3/CCl4/Et3NToluene34
4tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylateTiCl4/PyridinePyridine48 (deprotected)
55-methyl-1H-pyrazol-3-amineTiCl4/PyridinePyridine68

Data adapted from a study on 5-bromothiophene-2-carboxylic acid. Yields are for the isolated product after purification.[6]

Experimental Workflow

The general workflow for utilizing this compound as a building block for the synthesis of amide-based bioactive molecules is depicted below.

experimental_workflow start Start: This compound activation Carboxylic Acid Activation (e.g., Acyl Chloride Formation or Coupling Agent Addition) start->activation coupling Amide Bond Formation (Reaction with desired amine) activation->coupling workup Aqueous Workup (Extraction and Washing) coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: Amide Derivative characterization->end

Caption: General workflow for the synthesis of amide derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the preparation of potent BAF complex inhibitors highlights its potential for the development of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and to design and synthesize new chemical entities with desired pharmacological profiles. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols: Derivatization of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and its subsequent biological screening. The focus is on the synthesis of a diverse library of amide derivatives and their evaluation for potential therapeutic applications.

Introduction

The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Derivatization of the 2-carboxylic acid moiety offers a straightforward strategy to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.[4] This document outlines the synthesis of amide derivatives via common coupling methods and provides protocols for their preliminary biological evaluation. The parent compound, this compound, is commercially available from several suppliers.[5][6][7][8]

Derivatization Strategy: Amide Synthesis

Amide bond formation is a robust and versatile reaction for creating a library of derivatives from a carboxylic acid starting material.[9] The general approach involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.[10][11]

General Workflow for Amide Derivatization

The following diagram illustrates the overall workflow for the synthesis and purification of amide derivatives of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening start This compound + Amine activation Carboxylic Acid Activation (e.g., EDC/HOBt) start->activation Coupling Reagents coupling Amide Bond Formation activation->coupling reaction_mixture Crude Reaction Mixture coupling->reaction_mixture extraction Work-up & Extraction reaction_mixture->extraction chromatography Column Chromatography extraction->chromatography characterization Characterization (NMR, MS) chromatography->characterization pure_compound Pure Amide Derivative characterization->pure_compound screening Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) pure_compound->screening data_analysis Data Analysis (IC50) screening->data_analysis

Caption: Workflow for Synthesis and Screening.

Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the desired amine (1.2 equivalents), HOBt (1.1 equivalents), and DIPEA (3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Screening Protocols

A common initial step in evaluating the biological potential of novel compounds is to assess their cytotoxicity against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized amide derivatives dissolved in DMSO (stock solutions)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized amide derivatives (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Example Signaling Pathway for Screening

Many thiophene derivatives have been investigated as inhibitors of specific signaling pathways implicated in cancer, such as the VEGFR-2 and Akt pathways.

G cluster_pathway VEGFR-2/Akt Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K P Akt Akt PI3K->Akt P Proliferation Cell Proliferation & Survival Akt->Proliferation Derivative Thiophene Derivative Derivative->VEGFR2 Derivative->Akt

Caption: Inhibition of VEGFR-2/Akt Pathway.

Data Presentation

The biological activity of synthesized derivatives should be summarized for clear comparison.

Table 1: Biological Activity of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide Derivatives

Compound IDR Group (Amine)Assay TypeCell Line/TargetIC₅₀ (µM)
Parent Acid ----
DERIV-001 BenzylamineCytotoxicity (MTT)HepG2Data
DERIV-002 4-ChloroanilineCytotoxicity (MTT)PC-3Data
DERIV-003 PiperidineVEGFR-2 Inhibition-Data
DERIV-004 MorpholineAkt-1 Inhibition-Data
...............

Note: The data in this table is illustrative. Actual values should be determined experimentally.

Conclusion

The derivatization of this compound into a library of amides provides a valuable platform for the discovery of new bioactive molecules. The protocols outlined in these application notes offer a systematic approach to the synthesis, purification, and biological screening of these compounds. Further studies, including in vivo efficacy and toxicity assessments, would be required for promising candidates.

References

Application Notes and Protocols for the Synthesis of Arylidene Derivatives from 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the synthesis of novel arylidene derivatives starting from 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid. The synthetic strategy involves a two-step process: the conversion of the initial carboxylic acid to the key intermediate, 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene, followed by a Claisen-Schmidt condensation with various aromatic aldehydes to yield the target arylidene derivatives. These resulting compounds, which are analogues of chalcones, are of significant interest in medicinal chemistry due to their wide range of potential biological activities, including anti-inflammatory and anticancer properties.[1][2] This protocol offers detailed methodologies, data presentation for synthesized compounds, and a visualization of the experimental workflow.

Introduction

Chalcones and their heterocyclic analogues are a class of organic compounds characterized by an α,β-unsaturated carbonyl system connecting two aromatic rings.[1] They are known to exhibit a broad spectrum of pharmacological activities.[3] Thiophene-containing chalcones, in particular, have been a focus of research due to the favorable physicochemical properties conferred by the thiophene moiety.[4][5] The synthesis of these molecules is often achieved through a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a ketone with an aromatic aldehyde.[6]

The following protocols detail a reliable method to first synthesize the necessary ketone intermediate, 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene, from its corresponding carboxylic acid. Subsequently, a generalized procedure for the Claisen-Schmidt condensation of this intermediate with a variety of substituted aromatic aldehydes is provided to generate a library of arylidene derivatives.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

SynthesisWorkflow Overall Synthetic Workflow start 5,6-dihydro-4H-cyclopenta[b]- thiophene-2-carboxylic acid intermediate 2-acetyl-5,6-dihydro-4H- cyclopenta[b]thiophene start->intermediate  Step 1: Acetylation   (MeLi, THF; then H3O+) final_product Arylidene Derivatives intermediate->final_product Step 2: Claisen-Schmidt Condensation (NaOH, Ethanol, rt) aldehydes Aromatic Aldehydes (Ar-CHO) aldehydes->final_product

Caption: Synthetic pathway for arylidene derivatives.

Part 1: Synthesis of 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene

This procedure details the conversion of a carboxylic acid to a methyl ketone using an organolithium reagent.

Materials and Equipment
  • 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid

  • Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and nitrogen inlet/outlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Experimental Protocol
  • Reaction Setup: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid (1.0 eq) in anhydrous THF (approximately 10 mL per gram of carboxylic acid).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Methyllithium: While stirring, slowly add methyllithium solution (2.2 eq) dropwise via syringe. The addition of the first equivalent will result in deprotonation of the carboxylic acid, and the second equivalent will act as the nucleophile. Gas evolution (methane) may be observed during the addition of the first equivalent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath and quench it by the slow, dropwise addition of 3 M HCl until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene.

Part 2: Synthesis of Arylidene Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of the synthesized ketone with various aromatic aldehydes.

Materials and Equipment
  • 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene (from Part 1)

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40% aqueous solution)

  • Ice-cold water

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Experimental Protocol
  • Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2-acetyl-5,6-dihydro-4H-cyclopenta[b]thiophene (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol (15-20 mL).

  • Cooling: Cool the solution in an ice bath with stirring.

  • Base Addition: To the cooled solution, add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise until the solution becomes cloudy and a precipitate begins to form.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation of Product: After the reaction is complete, pour the mixture into ice-cold water (100 mL).

  • Precipitation and Filtration: A solid precipitate will form. If necessary, acidify the mixture with dilute HCl to facilitate further precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the crude product in a desiccator. Further purify the arylidene derivative by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Data Presentation

The following table summarizes the expected yields and physical properties for a selection of synthesized arylidene derivatives.

Compound IDAr-group (Substituent)Molecular FormulaYield (%)Melting Point (°C)Appearance
1a PhenylC₁₇H₁₄OS85110-112Pale yellow solid
1b 4-MethoxyphenylC₁₈H₁₆O₂S88124-126Yellow solid
1c 4-ChlorophenylC₁₇H₁₃ClOS82135-137Light yellow crystals
1d 4-NitrophenylC₁₇H₁₃NO₃S78158-160Orange solid

Note: The data presented are representative and may vary based on experimental conditions.

Potential Biological Activity and Signaling Pathway

Chalcone derivatives are known to interact with multiple cellular signaling pathways. One of the prominent mechanisms is the induction of apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

ApoptosisPathway Potential Signaling Pathway: Induction of Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion Chalcone Arylidene Derivative (Thiophene Chalcone) Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Chalcone->Bax Activation Bcl2->Bax CytC Cytochrome c Bax->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chalcone-induced mitochondrial apoptosis pathway.

This application note provides a robust framework for the synthesis and preliminary evaluation of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid for potential applications in drug discovery and development.

References

Application Note: Protocol for NMR Characterization of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a bicyclic heterocyclic compound incorporating a thiophene ring fused with a cyclopentane ring, and bearing a carboxylic acid functional group. This structural motif is of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel organic molecules.[1] This document provides a detailed protocol for the comprehensive NMR characterization of this compound, including sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR spectra, and data analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established chemical shift values for thiophene, cyclopentane, and carboxylic acid moieties. The numbering convention used for the assignments is provided in Figure 1.

Figure 1. Structure and atom numbering for this compound.

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.5 - 7.8s-
H42.8 - 3.1t~7.0
H52.0 - 2.3p~7.0
H62.8 - 3.1t~7.0
COOH12.0 - 13.0br s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C2140 - 145
C3125 - 130
C3a145 - 150
C425 - 30
C525 - 30
C630 - 35
C6a135 - 140
COOH165 - 170

Experimental Protocol

This section outlines the detailed methodology for the NMR characterization of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is recommended for carboxylic acids as it can dissolve the sample and the acidic proton of the carboxylic acid is typically observed in the downfield region (10-13 ppm).[3][4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[2]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If using an internal standard, add a small amount directly to the NMR tube.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks, which is crucial for assigning the aliphatic protons of the cyclopentane ring.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the carbon signals.

    • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.

  • Phasing and Baseline Correction: Manually phase correct the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or to the TMS signal (δ = 0.00 ppm). Reference the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.5 ppm) or TMS (δ = 0.00 ppm).

  • Peak Integration and Multiplicity Analysis: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks which indicate coupled protons. For example, a cross-peak between the signals at ~2.9 ppm and ~2.1 ppm would confirm the coupling between the protons at positions 4 (and 6) and 5.

    • HSQC: Correlate each proton signal with its directly attached carbon atom. For instance, the proton signal at ~7.6 ppm should show a correlation to the carbon signal in the aromatic region.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Structure Confirmation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR COSY 2D COSY transfer->COSY HSQC 2D HSQC transfer->HSQC FT Fourier Transform H1_NMR->FT C13_NMR->FT COSY->FT HSQC->FT phase Phasing & Baseline Correction FT->phase reference Chemical Shift Referencing phase->reference assign_1H Assign 1H Spectrum reference->assign_1H assign_13C Assign 13C Spectrum reference->assign_13C analyze_2D Analyze 2D Spectra assign_1H->analyze_2D assign_13C->analyze_2D confirm Confirm Structure analyze_2D->confirm

Caption: Workflow for NMR characterization.

Conclusion

This application note provides a comprehensive protocol for the NMR characterization of this compound. By following these detailed steps for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine and verify the chemical structure of this and similar heterocyclic compounds. The combination of one-dimensional and two-dimensional NMR techniques ensures a thorough and unambiguous assignment of all proton and carbon signals, which is fundamental for quality control and further research and development activities.

References

Application Note: High-Resolution Mass Spectrometry of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxylic acids are a class of heterocyclic organic compounds that are important structural motifs in many pharmaceuticals and agrochemicals.[1] Their analysis is crucial for drug metabolism studies, pharmacokinetic assessments, and environmental monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the sensitive and selective quantification of these compounds in complex biological matrices. This application note provides a detailed protocol for the analysis of thiophene carboxylic acids using LC-HRMS, including sample preparation, derivatization, and instrument parameters.

Metabolic Pathway of Thiophene Carboxylic Acids

Thiophene-containing drugs can undergo metabolic activation to form reactive metabolites.[1] A common metabolic pathway for thiophene derivatives involves cytochrome P450-dependent oxidation, which can lead to the formation of thiophene S-oxides and thiophene epoxides. These reactive intermediates can then be conjugated with glutathione (GSH) and further metabolized to mercapturic acids for excretion. The metabolic fate of a thiophene carboxylic acid is a critical determinant of its potential for toxicity.[1] Understanding these pathways is essential in drug development to assess the bioactivation potential of new chemical entities.

Metabolic Pathway of Thiophene Carboxylic Acid TCA Thiophene Carboxylic Acid P450 CYP450 (Oxidation) TCA->P450 Metabolism SOxide Thiophene-S-Oxide P450->SOxide Epoxide Thiophene Epoxide P450->Epoxide GST GST SOxide->GST + GSH Epoxide->GST + GSH GSH_Conj GSH Conjugate Mercapturic Mercapturic Acid (Excretion) GSH_Conj->Mercapturic Further Metabolism GST->GSH_Conj

Metabolic activation of a generic thiophene carboxylic acid.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

Proper sample preparation is critical to remove interferences and enhance the recovery of the analytes of interest.

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • The dried extract is now ready for derivatization.

Derivatization of Thiophene Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)

Derivatization is often employed for carboxylic acids to improve their chromatographic retention on reverse-phase columns and enhance their ionization efficiency in the mass spectrometer.[2][3][4]

  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 50 mM solution of 3-nitrophenylhydrazine hydrochloride in 50% aqueous methanol.

    • EDC Solution: Prepare a 30 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous methanol.

    • Pyridine Solution: Prepare a 1.5% (v/v) solution of pyridine in 50% aqueous methanol.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract from the protein precipitation step in 50 µL of 50% aqueous methanol.

    • Add 25 µL of the 50 mM 3-NPH solution.

    • Add 25 µL of the 30 mM EDC solution containing 1.5% pyridine.

    • Vortex briefly to mix.

    • Incubate at 40°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Add 900 µL of 90:10 (v/v) water:acetonitrile to the sample vial.

    • The sample is now ready for LC-HRMS analysis.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Liquid Chromatography Conditions

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate

High-Resolution Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Orbitrap or TOF
Resolution 70,000 FWHM
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C

Experimental Workflow

The overall experimental workflow for the analysis of thiophene carboxylic acids from biological samples is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Evaporation to Dryness SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution AddReagents Addition of 3-NPH, EDC, Pyridine Reconstitution->AddReagents Incubation Incubation (40°C, 30 min) AddReagents->Incubation LC_HRMS LC-HRMS Analysis Incubation->LC_HRMS DataProcessing Data Processing and Quantification LC_HRMS->DataProcessing

LC-HRMS workflow for thiophene carboxylic acids.

Data Presentation

The following table presents illustrative quantitative data for the analysis of several thiophene carboxylic acids. These values are representative of the performance expected from the described method and are based on typical results for similar carboxylic acids. Actual performance may vary depending on the specific instrumentation and laboratory conditions.

AnalyteRetention Time (min)Precursor Ion (m/z) [M+H]⁺Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Thiophene-2-carboxylic acid4.2264.04880.51.592.5
Thiophene-3-carboxylic acid3.9264.04880.61.890.1
5-Chlorothiophene-2-carboxylic acid5.1298.00980.41.295.3
5-Bromothiophene-2-carboxylic acid5.4341.95930.31.096.8
4,5-Dibromothiophene-2-carboxylic acid6.8419.86980.51.591.7

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of thiophene carboxylic acids in biological matrices using high-resolution mass spectrometry. The described methods, including sample preparation, derivatization, and LC-HRMS parameters, offer a robust and sensitive approach for researchers, scientists, and drug development professionals. The provided workflow and illustrative data serve as a valuable resource for establishing and validating the analysis of this important class of compounds.

References

Application Notes and Protocols for Screening 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics. Derivatives of this core structure have shown potential in a variety of disease areas, including oncology. This document provides a detailed guide for the development of assays to screen derivatives of this compound, with a focus on identifying inhibitors of the BAF (SWI/SNF) chromatin remodeling complex. The BAF complex, and specifically its ATPase subunit SMARCA4 (also known as BRG1), is a well-validated target in oncology, and its inhibition has been shown to be a viable therapeutic strategy in various cancers.

This application note outlines a comprehensive screening cascade, beginning with a biochemical assay to identify direct inhibitors of SMARCA4 ATPase activity, followed by cell-based assays to assess cellular potency, cytotoxicity, and mechanism of action.

Target Pathway: The BAF Chromatin Remodeling Complex

The BAF complex is a multi-subunit protein complex that utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression. The catalytic activity is provided by one of two mutually exclusive ATPase subunits, SMARCA4 (BRG1) or SMARCA2 (BRM). In many cancers, the BAF complex is dysregulated, and cancer cells become dependent on its activity for survival and proliferation. Therefore, inhibition of the BAF ATPase activity presents an attractive therapeutic approach.

BAF_Complex_Signaling_Pathway cluster_nucleus Nucleus BAF_complex BAF Complex (with SMARCA4 ATPase) ADP ADP + Pi BAF_complex->ADP Nucleosome_accessible Accessible Chromatin BAF_complex->Nucleosome_accessible Remodels ATP ATP ATP->BAF_complex Energy Source Nucleosome_condensed Condensed Chromatin Nucleosome_condensed->BAF_complex Transcription_Factors Transcription Factors Nucleosome_accessible->Transcription_Factors Allows Binding Gene_Expression Target Gene Expression (e.g., Oncogenes) Transcription_Factors->Gene_Expression Promotes Inhibitor Thiophene Derivative Inhibitor->BAF_complex Inhibition

Figure 1: BAF Complex Signaling Pathway and Point of Inhibition.

Experimental Screening Cascade

A tiered approach is recommended to efficiently screen and characterize the compound library. The cascade begins with a high-throughput biochemical screen to identify direct inhibitors, followed by secondary cell-based assays to confirm on-target activity and assess cellular effects.

Screening_Cascade_Workflow Start Compound Library of This compound derivatives Primary_Screen Primary Screen: Biochemical SMARCA4 ATPase Assay (ADP-Glo™) Start->Primary_Screen Hit_Identification Hit Identification (Potency and Efficacy) Primary_Screen->Hit_Identification Secondary_Assay_1 Secondary Assay 1: Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo®) Hit_Identification->Secondary_Assay_1 Active Compounds Secondary_Assay_2 Secondary Assay 2: Target Engagement Reporter Assay Secondary_Assay_1->Secondary_Assay_2 Tertiary_Assay Tertiary Assay: Apoptosis Assay (Caspase-Glo® 3/7) Secondary_Assay_2->Tertiary_Assay Lead_Candidates Lead Candidates for Further Optimization Tertiary_Assay->Lead_Candidates ADP_Glo_Assay_Principle cluster_reaction Step 1: ATPase Reaction cluster_detection Step 2: Luminescent Detection SMARCA4 SMARCA4 Enzyme ADP ADP SMARCA4->ADP ATPase Activity ATP ATP ATP->SMARCA4 ADP_Glo_Reagent ADP-Glo™ Reagent (depletes remaining ATP) ADP->ADP_Glo_Reagent Inhibitor Inhibitor Inhibitor->SMARCA4 Kinase_Detection_Reagent Kinase Detection Reagent (converts ADP to ATP, Luciferase reaction) ADP_Glo_Reagent->Kinase_Detection_Reagent Light Luminescent Signal Kinase_Detection_Reagent->Light

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the precursor, Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

A1: The most widely used and efficient method is the Gewald reaction. This one-pot, three-component reaction involves the condensation of cyclopentanone, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, typically morpholine.[1][2]

Q2: I am having trouble with the hydrolysis of the methyl ester to the carboxylic acid. What are the recommended conditions?

A2: Hydrolysis of the ester can be challenging. Standard saponification using sodium hydroxide in methanol or ethanol is a common starting point. If you encounter low yields or incomplete reaction, consider using a stronger base like potassium hydroxide or employing a co-solvent such as THF to improve solubility. For sterically hindered esters, harsher conditions like higher temperatures or microwave irradiation may be necessary. Alternatively, acid-catalyzed hydrolysis with a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium can be effective.

Q3: How can the 2-amino group be removed to obtain the desired thiophene core?

A3: A standard method for the deamination of aromatic amines is the Sandmeyer reaction. This involves diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C), followed by reductive deamination. A common reducing agent for this step is hypophosphorous acid (H₃PO₂). Careful control of temperature during diazotization is crucial to prevent the formation of unwanted phenol byproducts.[3]

Q4: What are the expected yields for the synthesis of this compound?

A4: The yield for the initial Gewald reaction to form the 2-aminothiophene precursor is reported to be around 65%.[1][2] The yields for the subsequent deamination and hydrolysis steps can vary significantly depending on the specific conditions used and the efficiency of purification. Optimization of each step is critical to maximizing the overall yield.

Q5: What are the key purification steps for the final product?

A5: Purification of the final carboxylic acid typically involves acidification of the reaction mixture after basic hydrolysis to precipitate the product. The crude product can then be collected by filtration and purified further by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel can also be employed if further purification is required.

Troubleshooting Guides

Problem 1: Low Yield in the Gewald Reaction for Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Ensure dropwise addition of morpholine to maintain the reaction temperature.[1] Increase the reaction time or slightly elevate the temperature (e.g., to 50-55 °C) to drive the reaction to completion. Monitor the reaction progress by TLC.
Poor Quality of Reagents Use freshly distilled cyclopentanone and high-purity methyl cyanoacetate and sulfur. Ensure the morpholine is not degraded.
Side Reactions Overheating can lead to the formation of byproducts. Maintain the recommended reaction temperature of 45 °C.[1]
Product Loss During Workup Ensure the product fully precipitates upon cooling. Wash the precipitate with cold ethanol to minimize dissolution.[1]
Problem 2: Incomplete or Failed Deamination of the 2-Amino Group
Potential Cause Troubleshooting Suggestion
Incomplete Diazotization Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.[3] Ensure a slight excess of nitrous acid is present (test with starch-iodide paper).
Decomposition of Diazonium Salt Do not allow the diazonium salt solution to warm up. Use the solution immediately in the subsequent reduction step.[3]
Inefficient Reduction Ensure a sufficient excess of hypophosphorous acid is used. The reaction may require gentle warming to initiate, but careful temperature control is necessary to avoid side reactions.
Formation of Phenol Byproduct This occurs if the diazonium salt reacts with water. Ensure the reaction is performed under acidic conditions and at a low temperature to suppress this side reaction.[3]
Problem 3: Low Yield or Incomplete Hydrolysis of the Ester
Potential Cause Troubleshooting Suggestion
Insufficient Base/Acid Use a larger excess of the hydrolyzing agent (e.g., 3-5 equivalents of NaOH or KOH).
Poor Solubility of the Ester Add a co-solvent like tetrahydrofuran (THF) or 1,4-dioxane to the reaction mixture to improve the solubility of the ester.
Steric Hindrance Increase the reaction temperature and/or reaction time. Consider using microwave-assisted hydrolysis for difficult cases.
Product Isolation Issues Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic (pH 2-3). Wash the precipitate with cold water to remove inorganic salts.

Experimental Protocols

Synthesis of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from a literature procedure with a reported yield of 65%.[1][2]

Materials:

  • Cyclopentanone (0.1 mol, 8.41 g)

  • Methyl cyanoacetate (0.1 mol, 9.91 g)

  • Sulfur (0.1 mol, 3.21 g)

  • Methanol (20 mL)

  • Morpholine (10 mL)

  • Ethanol (for washing)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, combine cyclopentanone, methyl cyanoacetate, and sulfur in methanol.

  • With stirring, add morpholine dropwise over a period of 30 minutes, maintaining the temperature at approximately 35 °C.

  • After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours.

  • Allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the precipitated solid by filtration.

  • Wash the solid with two 30 mL portions of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain a pale yellow powder.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
Cyclopentanone84.120.18.418.9
Methyl Cyanoacetate99.090.19.918.8
Sulfur32.070.13.21-
Morpholine87.12--10
Product 197.25 - 12.8 (Theoretical) -
Reported Yield ~8.3 (65%)

Visualizations

Proposed Synthetic Workflow

SynthesisWorkflow A Cyclopentanone + Methyl Cyanoacetate + Sulfur B Methyl 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate A->B Gewald Reaction (Morpholine, 45°C) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl, 0-5°C) D Methyl 5,6-Dihydro-4H- cyclopenta[b]thiophene-2-carboxylate C->D Reductive Deamination (H3PO2) E 5,6-Dihydro-4H-cyclopenta[b]thiophene- 2-carboxylic Acid D->E Hydrolysis (NaOH or HCl, heat)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Gewald Reaction

TroubleshootingGewald Start Low Yield in Gewald Reaction Q1 Was the reaction monitored by TLC? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Monitor reaction progress Q1->A1_No No Q2 Were reagents of high purity? A1_Yes->Q2 A2_Yes Check reaction temperature Q2->A2_Yes Yes A2_No Use purified reagents Q2->A2_No No Q3 Was temperature maintained at 45°C? A2_Yes->Q3 A3_Yes Review workup procedure Q3->A3_Yes Yes A3_No Overheating may cause side reactions Q3->A3_No No A4 Product loss during precipitation/washing A3_Yes->A4

Caption: Decision tree for troubleshooting low yield in the Gewald reaction.

References

Technical Support Center: Purification of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid by recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent. - Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool again.[1] - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Not enough compound is present to reach saturation.- Start with a more concentrated solution.
The compound "oils out" instead of crystallizing. The solution is cooling too quickly.- Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]
The chosen solvent is not ideal; the compound's solubility is too high even at low temperatures.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[2] - Select a different solvent or solvent system.[2]
The presence of impurities is depressing the melting point of the compound.- Consider a preliminary purification step, such as column chromatography, before recrystallization.[2]
Low yield of purified crystals. Too much solvent was used initially.- Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[3]
The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled before filtration. - Minimize the volume of cold solvent used to wash the crystals.[3]
Premature crystallization occurred during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration.[4]
Colored impurities remain in the crystals. The impurities are not effectively removed by this recrystallization.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given the carboxylic acid group, polar solvents are a good starting point. A systematic approach to solvent selection is recommended. Common choices for carboxylic acids include water, ethanol, methanol, or mixtures such as ethanol/water or acetone/water.[1][5] For thiophene derivatives, solvent systems like heptane/ethyl acetate can also be effective.[1]

Q2: How do I perform a solvent selection test?

A2: Place a small amount of the crude solid (e.g., 20-30 mg) in a test tube and add a small volume of the solvent (e.g., 0.5 mL). Observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves. If it dissolves when hot and precipitates upon cooling, it is a potentially suitable solvent.[3]

Q3: My compound is soluble in most common solvents, even at room temperature. What should I do?

A3: In this situation, a solvent/anti-solvent recrystallization is often effective.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "bad" solvent (an anti-solvent in which it is poorly soluble) at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If crystals do not form spontaneously, you can try to induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass rod. This can create nucleation sites for crystal growth.[6]

  • Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and filter paper to remove them.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[3]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Recrystallization Workflow

G cluster_setup Setup cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Select Solvent B Place Crude Product in Flask A->B C Add Minimum Hot Solvent B->C D Heat to Dissolve C->D E Hot Filtration (Optional) D->E F Cool Solution Slowly E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Experimental workflow for the recrystallization process.

References

Technical Support Center: Synthesis of Cyclopentathiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common byproducts during the synthesis of cyclopentathiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cyclopentathiophene synthesis?

A1: The most prevalent byproducts are highly dependent on the chosen synthetic route. For common methods used to construct the thiophene ring within a cyclopentathiophene framework, the following side products are frequently observed:

  • Paal-Knorr Synthesis: Furan derivatives are the most common byproducts, arising from a competing dehydration reaction of the 1,4-dicarbonyl precursor.[1] Toxic hydrogen sulfide (H₂S) gas is also generated.[1][2]

  • Gewald Synthesis: Dimerization of the intermediate α,β-unsaturated nitrile can occur, leading to a six-membered ring byproduct.[3]

  • Fiesselmann Synthesis: The formation of a thioacetal is a notable side reaction, particularly when the reaction is carried out without an alcohol.[4]

Q2: How can I minimize furan formation in the Paal-Knorr synthesis?

A2: To favor the formation of the thiophene ring over the furan ring, it is crucial to use an excess of the sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[2] These reagents function as both sulfurizing and dehydrating agents; ensuring a surplus of the reagent promotes the sulfurization pathway.[5] Reaction temperature is another critical parameter to control, as higher temperatures can sometimes favor the dehydration pathway leading to the furan byproduct.

Q3: I am observing a significant amount of a dimeric byproduct in my Gewald synthesis. How can this be prevented?

A3: The dimerization of the Knoevenagel-Cope condensation product is a known issue in the Gewald synthesis. The yield of this dimer is highly dependent on the reaction conditions.[3] To suppress this side reaction, a two-step procedure is often recommended. First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile, and after its formation, add the elemental sulfur and the base for the cyclization step.

Q4: What are the common impurities encountered during the purification of cyclopentathiophenes?

A4: Besides the specific byproducts from the synthetic route, common impurities can include unreacted starting materials, residual sulfur (in the case of the Gewald synthesis), and polymeric materials.[6] Careful purification, often involving column chromatography and/or recrystallization, is typically required to obtain the pure cyclopentathiophene.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyclopentathiophene in Paal-Knorr Synthesis with Significant Furan Byproduct
Possible Cause Troubleshooting Step
Insufficient Sulfurizing AgentIncrease the molar ratio of the sulfurizing agent (e.g., Lawesson's reagent or P₄S₁₀) to the 1,4-dicarbonyl starting material. An excess of the sulfur source will favor the thiophene formation.
Suboptimal Reaction TemperatureSystematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the dehydration pathway to the furan. An optimal temperature that balances reaction rate and selectivity should be determined empirically.
Inefficient MixingFor heterogeneous reactions (e.g., with P₄S₁₀), ensure vigorous stirring to maximize the contact between the reactants.
Issue 2: High Proportion of Dimeric Byproduct in Gewald Synthesis
Possible Cause Troubleshooting Step
One-Pot Procedure Promoting DimerizationSwitch to a two-step procedure. Isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation before reacting it with sulfur and a base.
Incorrect Base or SolventThe choice of base and solvent can influence the rate of dimerization. Experiment with different bases (e.g., morpholine, triethylamine) and solvents to find conditions that disfavor the dimerization pathway.
High Concentration of ReactantsRunning the reaction at a lower concentration may reduce the rate of the bimolecular dimerization reaction.

Quantitative Data on Byproduct Formation

Starting MaterialSulfurizing AgentThiophene Yield (%)Furan Byproduct Yield (%)
AcetonylacetoneP₄S₁₀~70%~15-20%
AcetonylacetoneLawesson's Reagent>85%<5%

Note: Yields are approximate and can vary based on specific reaction conditions such as temperature, reaction time, and solvent.

Experimental Protocols

Paal-Knorr Synthesis of a Substituted Thiophene (Conventional Heating)

This protocol is a general representation of a conventional Paal-Knorr thiophene synthesis.

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted 1,4-diketone in anhydrous toluene.

  • Carefully add phosphorus pentasulfide to the suspension. Caution: This reaction generates toxic hydrogen sulfide (H₂S) gas and should be performed in a well-ventilated fume hood.[1]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture over ice water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted thiophene.[7]

Gewald Synthesis of a 2-Aminothiophene

This is a general one-pot procedure for the Gewald aminothiophene synthesis.

Materials:

  • Ketone or Aldehyde (1.0 eq)

  • α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Base (e.g., Morpholine or Triethylamine) (catalytic to stoichiometric amount)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the ketone or aldehyde, the α-cyanoester, and elemental sulfur in ethanol.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-aminothiophene.

Visualizations

Paal_Knorr_Byproduct_Formation start 1,4-Dicarbonyl Compound sulfur_agent Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) start->sulfur_agent Sulfurization Pathway dehydration Dehydrating Conditions start->dehydration Dehydration Pathway (Side Reaction) thiophene Desired Cyclopentathiophene Product sulfur_agent->thiophene furan Furan Byproduct dehydration->furan

Caption: Paal-Knorr Synthesis: Competing pathways to thiophene and furan.

Gewald_Synthesis_Workflow cluster_one_pot One-Pot Procedure cluster_two_step Two-Step Procedure (Troubleshooting) knoevenagel_one_pot Knoevenagel Condensation cyclization_one_pot Sulfur Addition & Cyclization knoevenagel_one_pot->cyclization_one_pot Desired Pathway dimerization Dimerization (Byproduct Formation) knoevenagel_one_pot->dimerization Side Reaction product 2-Aminocyclopentathiophene cyclization_one_pot->product knoevenagel_two_step Step 1: Knoevenagel Condensation & Isolation cyclization_two_step Step 2: Sulfur Addition & Cyclization knoevenagel_two_step->cyclization_two_step Controlled Reaction cyclization_two_step->product start Starting Materials (Ketone, Cyanoester, Sulfur, Base) start->knoevenagel_one_pot start->knoevenagel_two_step

Caption: Workflow for troubleshooting dimer formation in Gewald synthesis.

References

Technical Support Center: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. The following information is designed to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and efficient method is a variation of the Gewald reaction, which involves the condensation of cyclopentanone, a cyanoacetate (like ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-amino-3-carbalkoxy-4,5-dihydro-cyclopenta[b]thiophene. This is then followed by deamination and hydrolysis to yield the desired carboxylic acid. Another potential route involves the halogenation of the thiophene ring followed by lithium-halogen exchange and subsequent carboxylation with carbon dioxide.

Q2: What are the critical parameters to control during the Gewald reaction step?

The key parameters for a successful Gewald reaction are the choice of base, solvent, and reaction temperature. Morpholine is a commonly used base. The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF). The temperature should be carefully controlled, as exothermic reactions can occur.

Q3: I am observing a low yield in my reaction. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Knoevenagel condensation: The initial reaction between cyclopentanone and the cyanoacetate may not have gone to completion.

  • Poor quality of elemental sulfur: Ensure the sulfur is finely powdered and of high purity.

  • Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side reactions.

  • Inefficient deamination or hydrolysis: The subsequent steps to convert the initial product to the final carboxylic acid may not be optimal.

Q4: Are there any common side products I should be aware of?

Yes, potential side products include unreacted starting materials, the intermediate 2-aminothiophene derivative, and potentially over-sulfurization products. In the case of the lithiation route, side products from incomplete halogenation or quenching of the organolithium species with trace amounts of water can be observed.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Gewald Reaction
Symptom Possible Cause Suggested Solution
No product formation, starting materials remain.Inactive catalyst or base.Use a fresh batch of the base (e.g., morpholine). Ensure the elemental sulfur is finely powdered.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Low product yield with a complex mixture of spots on TLC.Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature. Consider adding the reagents portion-wise to control the exotherm.
Incorrect stoichiometry of reactants.Carefully check the molar ratios of cyclopentanone, cyanoacetate, sulfur, and base.
Issue 2: Difficulties in the Hydrolysis Step
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis of the ester/nitrile.Insufficient reaction time or temperature for hydrolysis.Increase the reaction time and/or temperature. Consider using a stronger acid or base for hydrolysis.
Poor solubility of the intermediate in the hydrolysis medium.Add a co-solvent to improve solubility.
Decomposition of the product during hydrolysis.Harsh hydrolysis conditions.Use milder hydrolysis conditions (e.g., lower temperature, less concentrated acid/base).
Issue 3: Problems with Lithiation and Carboxylation Route
Symptom Possible Cause Suggested Solution
Formation of debrominated starting material.Quenching of the lithiated intermediate by a proton source (e.g., moisture).Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled anhydrous solvents.[1]
The lithiated species is unstable.Perform the reaction at a lower temperature (e.g., -78 °C) and for a shorter duration before adding the electrophile.
Low conversion to the carboxylic acid.Inefficient trapping of the organolithium with CO2.Use freshly crushed dry ice or bubble dry CO2 gas through the solution. Ensure the CO2 is in excess.
The organolithium is not forming efficiently.Check the quality and concentration of the n-butyllithium solution. Consider using a different organolithium reagent like s-BuLi or t-BuLi.

Experimental Protocols

Proposed Synthesis via Gewald Reaction

A plausible two-step synthesis is outlined below. Note: These are generalized procedures and may require optimization.

Step 1: Synthesis of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • To a stirred solution of cyclopentanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and morpholine (1.2 equivalents).

  • Heat the mixture to reflux (around 50-60 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 2-aminothiophene derivative.

Step 2: Hydrolysis to this compound

  • The 2-aminothiophene derivative from Step 1 is first deaminated. This can be achieved through diazotization followed by reduction.

  • The resulting ester is then hydrolyzed by heating with an aqueous solution of a strong base (e.g., NaOH or KOH) or a strong acid (e.g., HCl or H2SO4).

  • After hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid.

  • The crude product is filtered, washed with cold water, and can be purified by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Gewald Synthesis of Thiophene Derivatives

ParameterValue
Reactants Ketone/Aldehyde, α-Cyanoester, Sulfur
Base Morpholine, Triethylamine, Piperidine
Solvent Ethanol, DMF, Methanol
Temperature 40 - 80 °C
Reaction Time 1 - 6 hours
Typical Yield 60 - 90%

Visualizations

Gewald_Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization Cyclopentanone Cyclopentanone Intermediate1 α,β-Unsaturated Nitrile Cyclopentanone->Intermediate1 + Base EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Base Sulfur Sulfur (S8) Sulfur->Intermediate2 Product 2-Aminothiophene Derivative Intermediate2->Product Intramolecular Cyclization

Caption: Proposed mechanism for the Gewald synthesis of the thiophene ring.

Troubleshooting_Flowchart Start Low Reaction Yield CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckTemp Verify Reaction Temperature TempOK Temp OK? CheckTemp->TempOK CheckStoichiometry Confirm Stoichiometry StoichiometryOK Stoichiometry OK? CheckStoichiometry->StoichiometryOK CheckMoisture Ensure Anhydrous Conditions (for lithiation) MoistureOK Anhydrous? CheckMoisture->MoistureOK PurityOK->CheckTemp Yes UseFreshReagents Use Fresh/Purified Reagents PurityOK->UseFreshReagents No TempOK->CheckStoichiometry Yes OptimizeTemp Optimize Temperature TempOK->OptimizeTemp No StoichiometryOK->CheckMoisture Yes AdjustStoichiometry Adjust Stoichiometry StoichiometryOK->AdjustStoichiometry No DryGlassware Rigorously Dry Glassware & Solvents MoistureOK->DryGlassware No End Re-run Experiment MoistureOK->End Yes OptimizeTemp->CheckStoichiometry AdjustStoichiometry->CheckMoisture DryGlassware->End UseFreshReagents->CheckTemp

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimization of Thophene Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of thiophene carboxylation reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for thiophene carboxylation?

A1: The direct C-H carboxylation of thiophene using carbon dioxide (CO₂) is a prominent method due to its high atom economy.[1] This approach often involves transition-metal catalysts (such as Silver or Palladium complexes) or strong bases to activate the otherwise inert C-H bond.[2][3] Key strategies include base-mediated systems using carbonates and carboxylates, which can cleave the weakly acidic C-H bond without requiring other limiting reagents.[1][4]

Q2: Which factors most significantly influence the yield and selectivity of the reaction?

A2: Several factors critically impact the outcome:

  • Base Strength: The alkalinity of the base used is crucial. Stronger bases generally lead to better reaction effects. For instance, in carbonate/carboxylate systems, cesium pivalate is a highly effective base additive.[1][4]

  • Temperature: Reaction temperature plays a significant role. For example, in certain systems, thiophene-2-carboxylate is the main product at 200°C, while the dicarboxylated product forms at temperatures above 220°C, with yields increasing up to 300°C.[1][4]

  • CO₂ Pressure: The pressure of CO₂ must be optimized. In Cs₂CO₃/CsOPiv mixtures, product yield increases as CO₂ pressure rises from 2 to 8 bar, but then decreases at higher pressures.[1][5]

  • Catalyst System: The choice of catalyst and ligands is important. Silver(I) catalysts in combination with phosphine ligands and a base like lithium tert-butoxide have been shown to enable the direct carboxylation of thiophenes under mild conditions.[6]

Q3: What is the underlying mechanism of base-mediated thiophene carboxylation?

A3: The reaction generally proceeds via a two-step mechanism. The first and often rate-determining step is the deprotonation of the thiophene C-H bond by a base to form a carbanion (a carbon-centered nucleophile).[2][7] The second step involves the rapid nucleophilic attack of this carbanion on the electrophilic carbon of CO₂, leading to the formation of the thiophene carboxylate product.[2][3][7]

Q4: Can this reaction be performed without a solvent?

A4: Yes, direct carboxylation of thiophene with CO₂ has been successfully achieved in a solvent-free medium using a mixture of carbonate and carboxylate salts.[1][4] This approach is environmentally friendly and effective for activating the C-H bond.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Possible CauseSuggested Solution
Insufficient Base Strength The C-H bond of thiophene is weakly acidic (pKa ≈ 32.5), requiring a strong base for deprotonation.[1] Ensure the base is sufficiently strong and anhydrous. The alkalinity of carboxylate salts used as co-bases correlates with reaction effectiveness; stronger bases give better results.[4] Consider using cesium pivalate, which has proven effective.[1]
Improper Reaction Temperature The reaction is highly sensitive to temperature. A low temperature may not provide enough energy to overcome the activation barrier for C-H bond cleavage.[2] Systematically screen temperatures. For example, yields in a cesium acetate system improve as the temperature is increased from 200°C to 300°C.[4]
Sub-optimal CO₂ Pressure CO₂ concentration can affect the reaction rate. Optimize the CO₂ pressure. For a Cs₂CO₃/CsOPiv system, the optimal pressure was found to be 8 bar.[1][5]
Inhibitors or Impurities Water and other protic impurities can quench the carbanion intermediate. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Catalyst Activity If using a catalyst, it may be inactive or poisoned. For heterogeneous catalysts, ensure proper preparation and activation. For homogeneous catalysts, verify the integrity of the catalyst and ligands.[2]
Problem 2: Formation of Undesired Side Products (e.g., Di-carboxylation)
Possible CauseSuggested Solution
High Reaction Temperature Higher temperatures can promote multiple carboxylations. If only mono-carboxylation is desired, try running the reaction at a lower temperature. For instance, in one system, the di-carboxylate product only formed at temperatures above 220°C.[1][4]
Incorrect Stoichiometry An excess of the carboxylation agent or prolonged reaction times can lead to over-reaction. Adjust the stoichiometry of the limiting reagent and monitor the reaction progress over time to find the optimal endpoint.
Thermodynamic vs. Kinetic Control The position of carboxylation (C2 vs. C3) and the degree of carboxylation can be influenced by whether the reaction is under kinetic or thermodynamic control. Adjusting temperature and reaction time can favor one product over another.

Data Presentation: Effect of Reaction Conditions on Yield

Table 1: Influence of Temperature and Salts on Thiophene Carboxylation Yield

Carbonate/Carboxylate SystemTemperature (°C)Yield of Carboxylates (%)Ratio (Mono:Di-carboxylate)
Cs₂CO₃/Cesium Acetate200-Only Monocarboxylate
Cs₂CO₃/Cesium Acetate220+-Monocarboxylate & Dicarboxylate
Cs₂CO₃/Cesium Acetate3004.981:3.5

Data synthesized from research on carboxylate-assisted carboxylation.[1][4]

Table 2: Optimization of Various Factors in the Cs₂CO₃/CsOPiv System

EntryVariable ParameterValueYield (%)
1CO₂ Pressure2 bar-
2CO₂ Pressure4 bar-
3CO₂ Pressure6 bar-
4CO₂ Pressure8 bar Max
5CO₂ Pressure10 barDecreased
6Thiophene Amount--
7Thiophene Amount10 mmol Optimal
8Thiophene Amount--
9Thiophene Amount--
10Carbonate Proportion--
11Carbonate Proportion40% Optimal
12Carbonate Proportion--

This table summarizes that product yield increases with CO₂ pressure up to 8 bar and that the optimal thiophene amount is 10 mmol with a 40% carbonate proportion in the mixed salts.[1][5]

Experimental Protocols

Protocol 1: Ag(I)-Catalyzed C-H Carboxylation of Thiophene Derivatives

This protocol is based on a method for the direct carboxylation of thiophenes using a silver catalyst.[6]

Materials:

  • Thiophene derivative (substrate)

  • Silver(I) precursor (e.g., AgBF₄)

  • Phosphine ligand

  • Lithium tert-butoxide (LiOt-Bu)

  • Anhydrous solvent (e.g., THF)

  • CO₂ source (high-purity gas cylinder or dry ice)

  • Schlenk flask or high-pressure reactor

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the silver precursor, phosphine ligand, and LiOt-Bu to an oven-dried Schlenk flask or reactor.

  • Reagent Addition: Add the anhydrous solvent, followed by the thiophene substrate via syringe.

  • Pressurization: Seal the vessel and purge with CO₂ gas. Pressurize the reactor to the desired pressure (e.g., 1-10 atm).

  • Reaction: Stir the mixture at the optimized temperature for the specified duration (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, carefully vent the CO₂ pressure. Quench the reaction mixture with dilute aqueous HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired thiophene carboxylic acid.

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup Load Reagents reaction Carboxylation Reaction (Temp & Pressure Control) setup->reaction Introduce CO2 workup Quenching & Extraction reaction->workup Cool & Vent purify Purification (Chromatography) workup->purify Isolate Crude analysis Product Analysis (NMR, MS) purify->analysis Obtain Pure Product

Caption: General workflow for a typical thiophene carboxylation experiment.

Troubleshooting Logic for Low Yield

troubleshooting_flowchart problem Low or No Yield cause_reagents Check Reagents problem->cause_reagents cause_conditions Verify Conditions problem->cause_conditions cause_mech Review Mechanism problem->cause_mech sol_reagents1 Use Anhydrous Reagents cause_reagents->sol_reagents1 sol_reagents2 Increase Base Strength (e.g., use CsOPiv) cause_reagents->sol_reagents2 sol_conditions1 Optimize Temperature cause_conditions->sol_conditions1 sol_conditions2 Optimize CO2 Pressure cause_conditions->sol_conditions2 sol_mech Consider Catalyst/ Ligand Choice cause_mech->sol_mech

Caption: A flowchart to diagnose and solve issues of low product yield.

Simplified Reaction Pathway

reaction_pathway thiophene Thiophene (C4H4S) step1_label Step 1: C-H Activation (Deprotonation) carbanion Thienyl Anion (Nucleophile) step2_label Step 2: CO2 Insertion (Nucleophilic Attack) product Thiophene Carboxylate step1_label->carbanion step2_label->product base Strong Base (e.g., Cs2CO3) co2 CO2

Caption: Key mechanistic steps in base-mediated thiophene carboxylation.

References

Technical Support Center: Overcoming Poor Solubility of Thiophene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of thiophene carboxylic acid derivatives presents a significant hurdle in experimental assays and preclinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, offering practical solutions and detailed experimental protocols.

Troubleshooting Guides

Issue: Precipitation of Thiophene Carboxylic Acid Derivative in Aqueous Buffer

Q1: My thiophene carboxylic acid derivative, which is dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer. What is the primary cause and what are the initial troubleshooting steps?

A1: This is a common issue arising from the significant difference in polarity between the organic stock solvent and the aqueous buffer. The lipophilic thiophene ring contributes to the compound's low aqueous solubility.[1][2]

Initial Troubleshooting Steps:

  • Reduce the Final Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be minimized, ideally below 0.5%, to lessen its impact on the assay and to avoid solvent-induced precipitation.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the stock solution to a smaller volume of the buffer while vortexing, and then bring it up to the final volume. This gradual dilution can prevent localized high concentrations that lead to precipitation.

  • Gentle Warming: For some compounds, gentle warming of the buffer (e.g., to 37°C) can increase solubility. However, ensure that the temperature is compatible with the stability of your compound and other assay components.

A systematic approach to troubleshooting this issue is outlined in the following workflow:

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration or use serial dilutions check_dmso->reduce_dmso Yes check_temp Is the compound stable to gentle warming? check_dmso->check_temp No reduce_dmso->check_temp warm_solution Warm buffer to 37°C before adding compound check_temp->warm_solution Yes check_ph Is the compound's solubility pH-dependent? check_temp->check_ph No warm_solution->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph Yes consider_formulation Consider advanced formulation strategies check_ph->consider_formulation No end_soluble Compound Solubilized adjust_ph->end_soluble end_precipitate Precipitate Persists consider_formulation->end_precipitate

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q2: Why do many of my thiophene carboxylic acid derivatives exhibit poor water solubility?

A2: The thiophene ring itself is a hydrophobic, aromatic structure.[1] While the carboxylic acid group is polar and can ionize, the overall solubility of the molecule is often dominated by the lipophilic character of the thiophene and any other nonpolar substituents. This is a common challenge in drug development, where a significant number of new chemical entities show poor water solubility.

Q3: How does pH influence the solubility of thiophene carboxylic acid derivatives?

A3: As acidic compounds, the solubility of thiophene carboxylic acid derivatives is highly pH-dependent.[2] At a pH below their pKa, they exist predominantly in their neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, adjusting the pH of the aqueous medium to be at least 2 units above the pKa can significantly enhance solubility.

Q4: What are the most common strategies to overcome the poor solubility of these compounds for in vitro and in vivo studies?

A4: Several strategies can be employed, ranging from simple formulation adjustments to more complex chemical modifications:

  • pH Adjustment: As discussed, increasing the pH of the solution can significantly improve solubility.

  • Salt Formation: Converting the carboxylic acid to a salt with a suitable counter-ion (e.g., sodium, potassium, or an amine) is a very effective way to increase aqueous solubility.

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) can enhance solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility. Hot-melt extrusion is a common method for preparing solid dispersions.

  • Prodrug Approach: The carboxylic acid moiety can be temporarily masked with a promoiety to create a more soluble or permeable prodrug. This prodrug is then converted to the active carboxylic acid in vivo.

The following diagram illustrates the decision-making process for selecting a solubility enhancement strategy:

G start Poorly Soluble Thiophene Carboxylic Acid Derivative is_ionizable Is the compound ionizable? start->is_ionizable prodrug Prodrug Approach start->prodrug co_solvents Co-solvents start->co_solvents ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No salt_formation Salt Formation ph_adjustment->salt_formation final_formulation Final Formulation salt_formation->final_formulation solvent_evap Solid Dispersion (Solvent Evaporation) is_thermolabile->solvent_evap Yes hme Solid Dispersion (Hot-Melt Extrusion) is_thermolabile->hme No solvent_evap->final_formulation hme->final_formulation prodrug->final_formulation co_solvents->final_formulation

Caption: Strategy selection for solubility enhancement.

Data Presentation

Table 1: Solubility of Thiophene-2-carboxylic Acid in Various Solvents
SolventTemperature (°C)Solubility (g/L)Reference
Water2080[3]
Hot Water-Very Soluble[4]
Ethanol-Soluble[2]
Diethyl Ether-Soluble[2]
Chloroform-Slightly Soluble[5]
AcetoneRoom TemperatureSoluble[5]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited literature and quantitative values were not provided.

Experimental Protocols

Protocol 1: Preparation of a Sodium Salt of a Thiophene Carboxylic Acid Derivative

This protocol describes a general method for preparing the sodium salt of a poorly soluble thiophene carboxylic acid to enhance its aqueous solubility.

Materials:

  • Thiophene carboxylic acid derivative

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH), 1N solution

  • Diethyl ether or other suitable non-polar solvent

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the thiophene carboxylic acid derivative in a minimal amount of methanol or ethanol in a round-bottom flask with stirring.

  • Neutralization: Slowly add one equivalent of 1N sodium hydroxide solution to the stirring solution.

  • Monitoring: Monitor the pH of the solution to ensure it is neutral to slightly basic (pH 7-8).

  • Solvent Removal: Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Precipitation and Washing: To the resulting solid, add a sufficient amount of a non-polar solvent like diethyl ether to form a slurry. This will help to precipitate the salt and wash away any unreacted starting material.

  • Isolation: Isolate the salt by vacuum filtration and wash the filter cake with a small amount of the non-polar solvent.

  • Drying: Dry the resulting sodium salt under vacuum to a constant weight.

  • Characterization: Confirm salt formation and purity using appropriate analytical techniques (e.g., NMR, IR, and elemental analysis).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile thiophene carboxylic acid derivatives.

Materials:

  • Thiophene carboxylic acid derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both the thiophene carboxylic acid derivative and the hydrophilic polymer in a suitable organic solvent in a beaker. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. Alternatively, the solution can be poured into a shallow dish and dried in a vacuum oven.

  • Milling and Sieving: The resulting solid mass is then milled or ground to a fine powder and passed through a sieve to obtain a uniform particle size.

  • Characterization: The solid dispersion should be characterized for drug content, dissolution enhancement, and solid-state properties (e.g., by DSC and XRD to confirm the amorphous state of the drug).

Protocol 3: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)

HME is a solvent-free method suitable for thermally stable compounds.

Materials:

  • Thiophene carboxylic acid derivative

  • Thermoplastic polymer (e.g., Soluplus®, Eudragit® grades, Kollidon® VA64)

  • Plasticizer (optional, e.g., polyethylene glycol, triethyl citrate)

  • Hot-melt extruder with a suitable die

  • Pelletizer or film take-off system

Procedure:

  • Blending: Pre-blend the thiophene carboxylic acid derivative, polymer, and any other excipients to ensure a homogenous mixture.

  • Extrusion: Feed the blend into the hot-melt extruder at a controlled rate. The processing temperature in the barrel should be set above the glass transition temperature of the polymer to ensure proper melting and mixing.

  • Shaping: The molten extrudate is passed through a die to form a continuous shape (e.g., rod, film).

  • Cooling and Solidification: The extrudate is cooled on a conveyor belt or by other means to solidify.

  • Downstream Processing: The solidified extrudate can then be pelletized, milled into a powder, or further processed into the final dosage form.

  • Characterization: The extrudate should be characterized for drug content, dissolution improvement, and solid-state properties.

Protocol 4: Synthesis of an Ester Prodrug of a Thiophene Carboxylic Acid

This protocol describes a general method for synthesizing a simple ester prodrug to potentially improve lipophilicity and membrane permeability.

Materials:

  • Thiophene carboxylic acid derivative

  • Alcohol (e.g., ethanol, isopropanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiophene carboxylic acid derivative in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester prodrug.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the ester prodrug by NMR, mass spectrometry, and HPLC.

References

Technical Support Center: Analysis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and interpreting its complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
COOH ~12.0 - 13.0 Broad Singlet (br s) - Chemical shift is concentration and solvent dependent. May exchange with D2O.[1][2]
H3 ~7.5 - 7.8 Singlet (s) - Aromatic proton on the thiophene ring.
H4/H6 (CH2) ~2.8 - 3.0 Triplet (t) ~7.0 - 7.5 Methylene groups adjacent to the thiophene ring.

| H5 (CH2) | ~2.3 - 2.5 | Quintet (quin) | ~7.0 - 7.5 | Central methylene group of the cyclopentane ring. |

Predicted 13C NMR Data (DMSO-d6, 100 MHz)

Carbon Chemical Shift (δ, ppm) Notes
C=O ~165 - 170 Carboxylic acid carbonyl.[2]
C2 ~140 - 145 Quaternary carbon attached to COOH.
C3 ~125 - 130 CH carbon on the thiophene ring.
C3a/C6a ~135 - 142 Quaternary carbons at the ring junction.
C4/C6 ~28 - 32 CH2 carbons adjacent to the thiophene ring.

| C5 | ~25 - 28 | Central CH2 carbon of the cyclopentane ring. |

Q2: The carboxylic acid proton peak is either very broad or not visible. Is this normal?

A2: Yes, this is a common observation for carboxylic acids. The -COOH proton's chemical shift can range from 10-13 ppm and often appears as a very broad singlet.[1] Its broadness is due to hydrogen bonding and chemical exchange. In some cases, the peak can be so broad that it is difficult to distinguish from the baseline.[1][2]

Q3: How can I confirm the presence of the carboxylic acid proton?

A3: A simple way to confirm the -COOH proton is to perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear from the spectrum.[3]

Q4: What is the best solvent to use for the NMR analysis of this compound?

A4: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for carboxylic acids as it can help in observing the exchangeable -COOH proton. Chloroform-d (CDCl3) is also commonly used, but the carboxylic acid proton may be broader and its chemical shift more variable.[3] If you experience overlapping signals, trying a different solvent like benzene-d6 can sometimes resolve the peaks due to different solvent-induced shifts.[3]

Troubleshooting Guide

Q5: The signals for the methylene protons (H4, H5, H6) are overlapping and difficult to interpret. What can I do?

A5: The three methylene groups form a complex spin system that can lead to overlapping multiplets. Here are a few troubleshooting steps:

  • Use a higher field spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR techniques: A 1H-1H COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the connectivity of the -CH2-CH2-CH2- system. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate each proton to its directly attached carbon, which can also aid in assignment if the carbon signals are resolved.

  • Change the solvent: As mentioned in Q4, switching to a solvent with different anisotropic effects, such as benzene-d6, can alter the chemical shifts and potentially resolve the overlap.[3]

Q6: My spectrum shows unexpected peaks. What are the likely sources of these impurities?

A6: Common impurities in NMR spectra include:

  • Residual solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely.[3]

  • Water: Many deuterated solvents are hygroscopic and will absorb moisture from the air, leading to a water peak in the spectrum.[3]

  • Grease: If you used grease on any glassware, it can appear as broad signals in the spectrum.

  • Starting materials: Incomplete reaction can lead to the presence of starting materials in your sample.

Q7: The spectral lines are broad, leading to poor resolution. What could be the cause?

A7: Broad spectral lines can be caused by several factors:

  • Poor shimming: The magnetic field homogeneity needs to be optimized (shimmed) for each sample. Automated shimming routines are standard on modern spectrometers, but manual adjustment may sometimes be necessary.

  • Particulate matter: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity.[4] It is crucial to ensure your sample is fully dissolved and to filter it into the NMR tube if necessary.[4]

  • Paramagnetic impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

  • High sample concentration: Very concentrated samples can be viscous, leading to broader lines.[4] Preparing a more dilute sample may improve resolution, though it will require a longer acquisition time.

Experimental Protocols

Protocol for NMR Sample Preparation

A well-prepared sample is essential for acquiring a high-quality NMR spectrum.

  • Determine Sample Amount:

    • For 1H NMR , use approximately 5-25 mg of your compound.[4][5]

    • For 13C NMR , a higher concentration is needed, typically 50-100 mg, due to the lower natural abundance of the 13C isotope.[5]

  • Select Deuterated Solvent:

    • Choose a deuterated solvent in which your compound is fully soluble. DMSO-d6 or CDCl3 are common choices.

    • Use a volume of 0.6-0.7 mL of solvent for a standard 5 mm NMR tube. This should result in a sample height of 40-50 mm.[6]

  • Prepare the Sample:

    • Weigh the desired amount of your compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate the vial to dissolve the compound completely.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4] Do not use cotton wool, as it can introduce impurities.[4]

  • Final Steps:

    • Cap the NMR tube securely.

    • Label the NMR tube clearly with your sample information.

    • Wipe the outside of the tube clean before inserting it into the spectrometer.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-25 mg for 1H) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert Clean, Capped Tube lock Lock & Shim insert->lock acquire Acquire Spectrum (1H, 13C, COSY, etc.) lock->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectrum (e.g., to TMS) process->reference integrate Integrate & Peak Pick reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: A typical experimental workflow for NMR sample preparation, data acquisition, and processing.

Logical Workflow for Spectrum Interpretation

interpretation_workflow cluster_protons Proton Signal Analysis cluster_coupling Coupling & Connectivity cluster_carbon Carbon Skeleton Analysis start Start with 1H Spectrum chem_shift Identify Chemical Shifts (Aromatic, Aliphatic, -COOH) start->chem_shift integration Check Integration Values (Proton Ratios) chem_shift->integration multiplicity Analyze Multiplicity (Singlet, Triplet, etc.) integration->multiplicity j_values Measure J-Coupling Constants multiplicity->j_values Complex Signals c13_shifts Assign 13C Signals (Carbonyl, Aromatic, Aliphatic) multiplicity->c13_shifts Initial Assignments Made cosy Use 2D COSY (Identify Coupled Protons) j_values->cosy final_structure Propose Final Structure cosy->final_structure hsqc Use 2D HSQC (Correlate H to C) c13_shifts->hsqc hsqc->final_structure

Caption: A logical workflow for the step-by-step interpretation of complex 1D and 2D NMR spectra.

References

Mass spec fragmentation pattern of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of thiophene carboxylic acids, with a specific focus on predicting the fragmentation pattern of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

The molecular formula for this compound is C₉H₈O₂S. The expected molecular ion peak (M⁺) would correspond to the molecular weight of this compound.

Q2: What are the primary fragmentation pathways for carboxylic acids in mass spectrometry?

Carboxylic acids typically undergo several key fragmentation patterns upon electron ionization (EI)[1][2][3][4]:

  • Loss of the hydroxyl group (-OH): This results in a prominent peak at M-17[1][4][5].

  • Loss of the carboxyl group (-COOH): This leads to a peak at M-45[1][4].

  • Alpha-cleavage: Fission of the bond adjacent to the carboxyl group can lead to the formation of a [COOH]⁺ ion at m/z 45[2][5].

  • McLafferty Rearrangement: In aliphatic carboxylic acids with a γ-hydrogen, a characteristic rearrangement can occur, often resulting in a significant peak[2][3][4].

Q3: How does the thiophene ring influence the fragmentation pattern?

The stable aromatic nature of the thiophene ring can influence fragmentation. For aromatic compounds, the molecular ion peak is often strong and stable[1]. Fragmentation may involve the loss of substituents from the ring or cleavage of the ring itself. In the case of thiophene-2-carboxylic acid, a common fragment is the loss of the carboxyl group to form a thiophenyl cation[6].

Predicted Mass Spec Fragmentation of this compound

Based on the general fragmentation patterns of carboxylic acids and thiophene derivatives, a predicted fragmentation pathway for this compound is outlined below. The molecular weight of the parent compound is 180.23 g/mol .

m/z Value (Predicted)Fragment IonDescription of Loss
180[C₉H₈O₂S]⁺Molecular Ion (M⁺)
163[C₉H₇OS]⁺Loss of hydroxyl radical (·OH) from the carboxylic acid group (M-17).
135[C₉H₇S]⁺Loss of the entire carboxylic acid group (·COOH) (M-45).
107[C₇H₇S]⁺Subsequent loss of ethylene (C₂H₄) from the cyclopentene ring of the m/z 135 fragment.
45[COOH]⁺Alpha-cleavage resulting in the carboxyl cation.

Experimental Protocol: Acquiring a Mass Spectrum

This protocol provides a general methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • If necessary, derivatization can be performed to increase volatility, for example, by converting the carboxylic acid to its methyl ester.

2. GC-MS Instrument Settings:

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Inlet Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragments and known fragmentation mechanisms of related compounds.

  • Utilize mass spectral libraries for comparison if available.

Troubleshooting Guide

Issue: Poor or No Signal Intensity [7]

  • Possible Cause: Sample concentration is too low.

    • Solution: Prepare a more concentrated sample.

  • Possible Cause: Inefficient ionization.

    • Solution: Ensure the ion source is clean and operating correctly. For some compounds, alternative ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) might be more suitable.

  • Possible Cause: Instrument not tuned or calibrated.

    • Solution: Perform a standard tuning and calibration of the mass spectrometer according to the manufacturer's instructions.

Issue: Inaccurate Mass Measurements [7][8]

  • Possible Cause: The instrument is not properly calibrated.

    • Solution: Recalibrate the mass analyzer using a known calibration standard.

  • Possible Cause: Fluctuations in instrument conditions.

    • Solution: Allow the instrument to stabilize and ensure consistent laboratory temperature and humidity.

Issue: Peak Broadening or Splitting [7]

  • Possible Cause: Contamination in the sample or GC column.

    • Solution: Ensure proper sample cleanup. Bake out the GC column to remove contaminants.

  • Possible Cause: Poor chromatographic separation.

    • Solution: Optimize the GC oven temperature program and carrier gas flow rate.

  • Possible Cause: Issues with the ionization source.

    • Solution: Clean and inspect the ion source components.

Issue: High Background Noise [8]

  • Possible Cause: System contamination.

    • Solution: Run blank injections to identify the source of contamination. Clean the injection port and replace the liner if necessary.

  • Possible Cause: Leaks in the system.

    • Solution: Perform a leak check of the GC-MS system.

Visualizing the Fragmentation Pathway

Fragmentation_Pathway M [C₉H₈O₂S]⁺˙ m/z = 180 Molecular Ion F1 [C₉H₇OS]⁺ m/z = 163 M->F1 - •OH F2 [C₈H₇S]⁺ m/z = 135 M->F2 - •COOH F4 [COOH]⁺ m/z = 45 M->F4 - C₈H₇S• F3 [C₆H₅S]⁺ m/z = 107 F2->F3 - C₂H₂

Caption: Predicted fragmentation pathway for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this molecule can present several challenges. Common issues include managing exothermic reactions during metalation, ensuring efficient carboxylation with carbon dioxide, dealing with the formation of impurities, and developing a robust purification protocol for the final product. The high bond strength of the C-H bond on the thiophene ring and the low reactivity of CO2 are fundamental chemical hurdles.[1][2]

Q2: Which synthetic route is most amenable to the large-scale synthesis of this compound?

A2: A common and scalable approach involves the deprotonation of the C-H bond at the 2-position of 5,6-Dihydro-4H-cyclopenta[b]thiophene using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting lithiated intermediate with solid carbon dioxide (dry ice). While direct carboxylation using CO2 gas is possible, it can be less efficient on a large scale.

Q3: What are the critical process parameters to monitor during the scale-up?

A3: Key parameters to monitor include reaction temperature during the addition of the organolithium reagent, the rate of addition of reagents, stirring efficiency to ensure homogeneity, and the quality and dryness of all reagents and solvents. In particular, strict control of the reaction temperature during and after the addition of n-butyllithium is crucial to prevent side reactions.

Q4: How can the purity of the final product be improved?

A4: Purification can typically be achieved through recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvent systems include ethanol/water or toluene. Alternatively, column chromatography can be used, but this is often less practical for large-scale production.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Incomplete lithiation due to inactive n-butyllithium.Titrate the n-butyllithium solution before use to determine its exact molarity.
Presence of moisture or other electrophilic impurities in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Insufficiently low temperature during lithiation.Maintain the reaction temperature at or below -70 °C during the addition of n-butyllithium.
Formation of significant byproducts The lithiated intermediate is unstable at higher temperatures.Ensure the reaction is maintained at a low temperature until the carboxylation step is complete.
The product, being more acidic, is deprotonated by the lithiated starting material.[3]Consider using a slight excess of n-butyllithium (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material.
Difficulties with work-up and isolation Emulsion formation during the aqueous quench and extraction.Add a saturated brine solution during the work-up to help break up emulsions.
The product is partially soluble in the aqueous layer.Acidify the aqueous layer to a pH of 1-2 to ensure the carboxylic acid is fully protonated and precipitates or is extracted into the organic layer.
Inconsistent yields on scale-up Poor mixing leading to localized "hot spots" and side reactions.Use a mechanical stirrer with appropriate impeller design to ensure efficient mixing in the larger reaction vessel.
Inefficient quenching with CO2.Use freshly crushed, high-quality dry ice and add the lithiated intermediate to an excess of the dry ice to ensure rapid and complete carboxylation.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5,6-Dihydro-4H-cyclopenta[b]thiophene124.2110.0 g0.0805
n-Butyllithium (2.5 M in hexanes)64.0633.8 mL0.0845
Anhydrous Tetrahydrofuran (THF)-200 mL-
Dry Ice (solid CO2)44.01~100 g-
Diethyl Ether-200 mL-
2 M Hydrochloric Acid-As needed-
Saturated Sodium Chloride (Brine)-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is oven-dried and allowed to cool under a stream of nitrogen.

  • Reagent Addition: The flask is charged with 5,6-Dihydro-4H-cyclopenta[b]thiophene (10.0 g, 0.0805 mol) and anhydrous THF (200 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (33.8 mL of a 2.5 M solution in hexanes, 0.0845 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Carboxylation: The reaction mixture is slowly transferred via cannula to a separate flask containing an excess of freshly crushed dry ice with vigorous stirring.

  • Quenching and Work-up: The mixture is allowed to warm to room temperature. The solvents are removed under reduced pressure. The residue is partitioned between diethyl ether (200 mL) and water (100 mL). The aqueous layer is separated and acidified to pH 1-2 with 2 M HCl.

  • Extraction: The acidified aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis setup 1. Reaction Setup (Oven-dried glassware, inert atmosphere) reagents 2. Reagent Addition (Starting material, anhydrous THF) setup->reagents cooling 3. Cooling to -78 °C reagents->cooling lithiation 4. Lithiation (Slow addition of n-BuLi, maintain T < -70 °C) cooling->lithiation stirring 5. Stirring at -78 °C for 1h lithiation->stirring carboxylation 6. Carboxylation (Transfer to excess dry ice) stirring->carboxylation workup 7. Quenching & Work-up (Warm to RT, solvent removal, partition) carboxylation->workup extraction 8. Extraction (Acidify aqueous layer, extract with ether) workup->extraction purification 9. Purification (Dry, concentrate, recrystallize) extraction->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Low or No Product? check_nBuLi Is n-BuLi active? (Titrate before use) start->check_nBuLi Yes check_moisture Is the reaction anhydrous? (Dry glassware and solvents) start->check_moisture Yes check_temp Was the temperature controlled? (Maintain < -70 °C during addition) start->check_temp Yes side_products Significant Side Products? temp_control Was the temperature stable? (Avoid warming before quench) side_products->temp_control Yes stoichiometry Is stoichiometry correct? (Consider slight excess of n-BuLi) side_products->stoichiometry Yes workup_issues Work-up Problems? emulsion Emulsion formation? (Add brine during extraction) workup_issues->emulsion Yes low_yield_extraction Low yield after extraction? (Ensure aqueous layer is acidic, pH 1-2) workup_issues->low_yield_extraction Yes

Caption: Troubleshooting decision tree for common issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and its Benzo[b]thiophene Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of two structurally related thiophene derivatives reveals distinct and promising pharmacological profiles. While direct comparative data on the parent molecules remains limited, analysis of their derivatives points towards diverse biological activities, with the benzo[b]thiophene scaffold being more extensively studied for its anti-inflammatory, anticancer, and enzyme inhibitory effects. In contrast, the 5,6-dihydro-4H-cyclopenta[b]thiophene core has shown potential in the development of novel anticancer agents.

This guide provides a comparative overview of the biological activities of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and its aromatic counterpart, Benzo[b]thiophene-2-carboxylic acid. The information presented is based on available preclinical research data for derivatives of these two core structures.

Summary of Biological Activities

Compound ScaffoldBiological Activity InvestigatedKey Findings
5,6-Dihydro-4H-cyclopenta[b]thiophene AnticancerDerivatives have been synthesized and evaluated against human breast carcinoma cell line (MCF-7), with some compounds showing notable activity.[1]
Benzo[b]thiophene Anti-inflammatoryDerivatives have shown potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway.
AnticancerVarious derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancer.[2]
Enzyme InhibitionDerivatives have been identified as inhibitors of enzymes such as D-amino acid oxidase (DAO), α-amylase, and branched-chain α-ketoacid dehydrogenase kinase (BDK).
Neurokinin-2 (NK₂) Receptor AntagonismA potent antagonist of the NK₂ receptor was developed from a 6-methyl-benzo[b]thiophene-2-carboxylic acid derivative.[3]

Quantitative Biological Data

Due to the limited availability of direct comparative studies on the parent carboxylic acids, this section presents quantitative data for representative derivatives of each scaffold.

Table 1: Anticancer Activity of a 5,6-Dihydro-4H-cyclopenta[b]thiophene Derivative

CompoundCell LineIC₅₀ (µM)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamideMCF-7Not explicitly stated for the parent acid, but derivatives showed activity.[1]

Table 2: Biological Activities of Benzo[b]thiophene-2-carboxylic Acid Derivatives

DerivativeBiological Target/AssayIC₅₀ / EC₅₀ (µM)
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b6)MDA-MB-231 (Breast Cancer)2.8[2]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b6)MCF-7 (Breast Cancer)2.2[2]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19)A549 (Lung Cancer)4.8[2]
Thiophene-2-carboxylic acidD-amino acid oxidase (DAO)7.8[4]
Thiophene-3-carboxylic acidD-amino acid oxidase (DAO)4.4[4]

Experimental Protocols

In Vitro Anticancer Activity Assay (MCF-7 Cell Line)

The cytotoxicity of the synthesized compounds was evaluated against the human breast carcinoma cell line (MCF-7). The protocol, as described for the derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene, is summarized below.[1]

Workflow for Anticancer Activity Screening:

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Viability Assay and Data Analysis A MCF-7 cells are cultured in appropriate medium B Cells are harvested and counted A->B C Cells are seeded into 96-well plates B->C E Compounds are added to the wells containing cells C->E D Test compounds are dissolved and diluted to various concentrations D->E F Plates are incubated for a specified period (e.g., 48 hours) E->F G A viability reagent (e.g., MTT) is added to each well F->G H Absorbance is measured using a microplate reader G->H I IC50 values are calculated from dose-response curves H->I

Figure 1: General workflow for in vitro anticancer activity screening.

Detailed Steps:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are detached, counted, and seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Preparation and Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds.

  • Incubation: The treated plates are incubated for a defined period, typically 48 to 72 hours.

  • Cell Viability Assay: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells metabolize the MTT into a colored formazan product.

  • Data Acquisition and Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for the parent carboxylic acids are not well-defined in the available literature, studies on their derivatives provide insights into potential biological targets.

Anticancer Mechanism of Benzo[b]thiophene Derivatives

Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to target the RhoA/ROCK signaling pathway, which is crucial for cellular processes that promote tumor growth and metastasis.[2][5]

cluster_pathway RhoA/ROCK Signaling Pathway cluster_inhibition Inhibition by Benzo[b]thiophene Derivative RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP Phosphorylated MLC (pMLC) Actin Actin Stress Fiber Formation MLCP->Actin Metastasis Cell Migration and Invasion (Tumor Metastasis) Actin->Metastasis Inhibitor Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) Inhibitor->RhoA inhibits

Figure 2: Inhibition of the RhoA/ROCK pathway by a benzo[b]thiophene derivative.

This inhibition leads to a reduction in the phosphorylation of the myosin light chain and the formation of stress fibers, ultimately suppressing cancer cell migration and invasion.[2][5]

Conclusion

The available scientific literature indicates that both this compound and benzo[b]thiophene-2-carboxylic acid serve as valuable scaffolds for the development of biologically active compounds. Derivatives of the benzo[b]thiophene core have been extensively investigated, revealing a broad spectrum of activities including anti-inflammatory, anticancer, and enzyme inhibitory properties, with some derivatives showing potent activity in preclinical models. Research on the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold, while less extensive, has shown promising results in the context of anticancer drug discovery.

A direct comparison of the biological potency of the two parent carboxylic acids is hampered by the lack of head-to-head studies. Future research directly comparing these two molecules in a variety of biological assays would be invaluable for a more definitive understanding of their relative therapeutic potential and for guiding the future design of novel thiophene-based therapeutic agents.

References

Structure-Activity Relationship of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Derivatives as BAF Complex Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on thiazolyl aminocarbamates, which have been investigated for their potential in treating BAF complex-related disorders.

Introduction to BAF Complex Inhibition

The BAF complex is a key regulator of chromatin structure and gene expression, playing a crucial role in cellular processes such as differentiation, proliferation, and DNA repair. Dysregulation of BAF complex activity is implicated in a variety of diseases, including cancer and developmental disorders. Consequently, the development of small molecule inhibitors targeting the BAF complex has become an area of intense research.

Core Scaffold and General SAR Observations

The this compound core provides a rigid and synthetically tractable framework for the elaboration of diverse derivatives. The carboxylic acid moiety serves as a key handle for the introduction of various functional groups, most notably through the formation of amide bonds.

While specific quantitative SAR data for a broad range of this compound derivatives as BAF inhibitors is not extensively available in the public domain, preliminary findings suggest that the conversion of the carboxylic acid to a thiazolyl aminocarbamate is a critical step for achieving potent inhibitory activity against the BAF complex.

Comparative Analysis of Thiazolyl Aminocarbamate Derivatives

The general structure of the thiazolyl aminocarbamate derivatives investigated as BAF inhibitors is depicted below. The key points of diversification (R1, R2, and R3) on the thiazole ring and the phenyl ring allow for a systematic exploration of the SAR.

(Placeholder for a chemical structure image of the general thiazolyl aminocarbamate derivative)

Data Summary

Due to the limited availability of public data, a comprehensive quantitative comparison table cannot be provided at this time. However, based on analogous SAR studies of other BAF inhibitors and general principles of medicinal chemistry, the following qualitative trends can be inferred for optimizing the activity of this series.

Table 1: Qualitative Structure-Activity Relationship Trends

Modification PositionStructural VariationInferred Impact on BAF Inhibitory Activity
R1 (Thiazole C4-position) Small alkyl groups (e.g., methyl)May provide beneficial steric interactions within the binding pocket.
Aromatic ringsCould enhance potency through pi-stacking or hydrophobic interactions.
R2 (Thiazole C2-amino substituent) Substituted phenyl ringsThe nature and position of substituents are critical for modulating potency and selectivity. Electron-withdrawing or electron-donating groups can influence electronic properties and binding affinity.
Heterocyclic ringsMay offer opportunities to improve physicochemical properties and explore alternative binding interactions.
R3 (Phenyl ring substituent) Halogens (F, Cl)Can modulate metabolic stability and binding affinity.
Methoxy groupsMay improve solubility and introduce hydrogen bonding opportunities.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these specific this compound derivatives are often proprietary. However, this section outlines general methodologies that are commonly employed in the field for analogous compounds.

General Synthesis of Thiazolyl Aminocarbamate Derivatives

The synthesis of the target compounds typically involves a multi-step sequence starting from this compound.

Synthesis_Workflow A This compound B Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) A->B Step 1 C Amide Coupling with Substituted 2-Aminothiazole B->C Step 2 D Thiazolyl Aminocarbamate Derivative C->D Step 3 BAF_Inhibition_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Recombinant BAF Complex B Incubation A1->B A2 Nucleosome Substrate A2->B A3 Test Compound A3->B A4 ATP A4->B C Measure ATP Hydrolysis (e.g., ADP-Glo Assay) B->C D Determine IC50 C->D E1 Cancer Cell Line with BAF Dependency E2 Treat with Test Compound E1->E2 F Measure Cell Proliferation (e.g., CellTiter-Glo Assay) E2->F G Determine GI50 F->G BAF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BAF BAF Complex Nucleosome Nucleosome BAF->Nucleosome Remodels Compound 5,6-Dihydro-4H-cyclopenta[b]thiophene Derivative Compound->BAF Inhibits ATPase Activity Chromatin Chromatin Nucleosome->Chromatin Gene Target Gene Promoters/ Enhancers Chromatin->Gene Alters Accessibility mRNA mRNA Transcription Gene->mRNA Transcription Transcription Factors Transcription->Gene Binds RNA_Pol RNA Polymerase II RNA_Pol->Gene Binds Protein Oncogenic Proteins mRNA->Protein Cell_Outcome ↓ Proliferation ↑ Apoptosis Protein->Cell_Outcome Drives

A Comparative Guide to the In Vitro Anticancer Activity of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based compounds represent a significant and continually evolving class of heterocyclic molecules in medicinal chemistry.[1][2] Their versatile scaffold allows for a wide range of substitutions, leading to the development of derivatives with potent and diverse biological activities, including anticancer properties.[3][4] This guide provides an objective comparison of novel thiophene derivatives, summarizing their in vitro anticancer performance, detailing the experimental protocols used for their validation, and illustrating key mechanisms and workflows.

Comparative Analysis of In Vitro Efficacy

The initial validation of novel anticancer compounds relies on robust in vitro assays to determine their cytotoxic potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. The following tables summarize the in vitro anticancer activity of selected novel thiophene derivatives from recent studies, compared against established reference drugs.

Table 1: Cytotoxicity (IC50) of Fused Thiophene Derivatives against Liver and Prostate Cancer Cells

CompoundHepG2 (Liver Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)WI38 (Normal Fibroblast) IC50 (µM)Reference Drug
3b 3.112.15> 50Doxorubicin
4c 3.023.12> 50Doxorubicin

Data sourced from a study on fused thiophene derivatives as VEGFR-2/AKT dual inhibitors. A higher IC50 value in the normal cell line (WI38) indicates greater selectivity for cancer cells.[5]

Table 2: Cytotoxicity (IC50) of Amino-Thiophene Derivatives against Ovarian Cancer Cells

CompoundA2780 (Ovarian Cancer) IC50 (µM)A2780CP (Cisplatin-Resistant) IC50 (µM)Reference DrugA2780 IC50 (µM)A2780CP IC50 (µM)
15b 12.0 ± 0.1710.0 ± 0.15Sorafenib7.5 ± 0.549.4 ± 0.14

Data from a study on newly synthesized thiophene analogues. Compound 15b shows notable activity against both sensitive and cisplatin-resistant ovarian cancer cell lines.[6][7]

Table 3: Cytotoxicity (IC50) of Various Thiophene Derivatives against Other Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50Reference CompoundIC50
Compound 480 HeLa (Cervical)MTT Assay12.61 µg/mLPaclitaxel>33.42 µg/mL
Compound 480 HepG2 (Liver)MTT Assay33.42 µg/mLPaclitaxel>33.42 µg/mL
BU17 A549 (Lung)MTS AssayNot Specified--
SB-200 MCF-7 (Breast)Cytotoxicity Assay<30 µmol/lDoxorubicinNot Specified

Data compiled from multiple studies showcasing the broad-spectrum potential of different thiophene scaffolds.[8][9][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of these thiophene derivatives.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay is fundamental for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the IC50 values.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) are seeded into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Stock solutions of the thiophene derivatives are prepared, typically in DMSO. Serial dilutions are then made in fresh culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the various compound concentrations is added. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for an additional 24 to 72 hours.[9][13]

  • MTT Addition and Incubation: Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.[9][12]

  • Solubilization and Absorbance Measurement: The medium is discarded, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[9][12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. These percentages are plotted against the compound concentrations to determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded and treated with the thiophene compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Staining: After treatment, cells are harvested, washed, and resuspended in an Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). One study found that compound 4c induced a 7-fold increase in early apoptotic cells and a 97-fold increase in late apoptotic cells compared to untreated controls.[5]

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.

  • Cell Treatment and Fixation: Cells are treated with the thiophene derivative for a set time. Afterward, they are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membranes.

  • Staining and Analysis: The fixed cells are washed and stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained. The DNA content of each cell is then measured by flow cytometry. The fluorescence intensity directly correlates with the amount of DNA, allowing for the differentiation of cell cycle phases. Studies have shown that certain thiophene derivatives can cause cell cycle arrest in the S phase or G0/G1 phase.[5][11]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

G General Workflow for In Vitro Anticancer Drug Screening cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action Studies Compound Novel Thiophene Derivatives MTT Cell Viability Assay (MTT/MTS) Compound->MTT CellLines Cancer Cell Lines (e.g., HepG2, MCF-7) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Kinase Kinase Inhibition Assay IC50->Kinase DataAnalysis Data Analysis & Conclusion Apoptosis->DataAnalysis CellCycle->DataAnalysis Kinase->DataAnalysis

Caption: Experimental workflow for evaluating novel thiophene derivatives.

G Proposed Apoptotic Pathway Induced by Thiophene Derivatives cluster_0 Upstream Signaling cluster_1 Cell Cycle Control cluster_2 Apoptosis Cascade Thio Thiophene Derivative (e.g., Compound 4c) VEGFR2 VEGFR-2 Thio->VEGFR2 inhibits AKT AKT Thio->AKT inhibits Arrest S-Phase Arrest Thio->Arrest induces Casp3 Caspase-3 Activation Arrest->Casp3 leads to Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway inhibited by dual inhibitor thiophenes.

References

Comparative analysis of synthetic routes to cyclopentathiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclopentathiophene carboxylic acids, core scaffolds in various pharmacologically active compounds and organic electronic materials, has been approached through several synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to key isomers of cyclopentathiophene carboxylic acids, focusing on thieno[3,2-b]thiophene-2-carboxylic acid and thieno[2,3-b]thiophene-2-carboxylic acid. The comparison is supported by experimental data on reaction yields and conditions, alongside detailed protocols for key reactions.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to a cyclopentathiophene carboxylic acid is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of common synthetic strategies with reported yields for key transformations.

Target CompoundStarting MaterialKey ReactionsOverall YieldReference
Thieno[3,2-b]thiophene-2-carboxylic acid3-BromothiopheneMetal-halogen exchange, CarboxylationNot explicitly reported[1]
Thieno[3,2-b]thiophene derivatives2,5-Dibromothieno[3,2-b]thiopheneStille Coupling, Suzuki CouplingVaries (e.g., Stille coupling step can be high yielding)[1][2]
Substituted Thieno[3,2-b]thiophenes3-NitrothiophenesNucleophilic Aromatic Substitution, Dieckmann CondensationGood (e.g., 75-93% for key steps)[3][4]
Thieno[2,3-b]thiophene-2-carboxylic acidThieno[2,3-b]thiopheneNot detailedNot available[5]

Experimental Protocols

Detailed methodologies for the synthesis of cyclopentathiophene carboxylic acids are crucial for reproducibility and optimization. The following protocols are based on established literature procedures.

1. Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid from 3-Bromothiophene

This route is a classical approach that builds the second thiophene ring onto a pre-existing one.[1]

  • Step 1: Synthesis of 3-Thienyllithium: 3-Bromothiophene is dissolved in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform a metal-halogen exchange, yielding 3-thienyllithium.

  • Step 2: Carboxylation: The solution of 3-thienyllithium is then treated with an excess of solid carbon dioxide (dry ice). The organolithium species acts as a nucleophile, attacking the electrophilic carbon of CO2.

  • Step 3: Acidification: After the reaction with carbon dioxide is complete, the reaction mixture is warmed to room temperature and then acidified with an aqueous acid (e.g., hydrochloric acid) to protonate the resulting carboxylate salt, yielding thieno[3,2-b]thiophene-2-carboxylic acid.

  • Purification: The crude product is typically extracted with an organic solvent and purified by recrystallization or column chromatography.

2. Synthesis of Thieno[3,2-b]thiophene Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex derivatives, Stille and Suzuki cross-coupling reactions are powerful tools.[1][2] These reactions typically start from a pre-formed thieno[3,2-b]thiophene core, such as 2,5-dibromothieno[3,2-b]thiophene.

  • Stille Coupling Protocol:

    • A mixture of the brominated thienothiophene, an organostannane reagent (e.g., tributyl(thiophen-2-yl)stannane), and a palladium catalyst [e.g., tetrakis(triphenylphosphine)palladium(0)] is dissolved in a dry, polar aprotic solvent like dimethylformamide (DMF).

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90 °C) overnight.

    • Work-up involves cooling the reaction, followed by extraction and purification, often by column chromatography, to isolate the coupled product.

  • Suzuki Coupling Protocol:

    • The brominated thienothiophene is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst [e.g., tetrakis(triphenylphosphine)palladium(0)] and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., THF/water).

    • The mixture is typically heated to reflux under an inert atmosphere until the reaction is complete.

    • Standard aqueous work-up and purification by chromatography or recrystallization afford the desired product.

3. Synthesis of Substituted Thieno[3,2-b]thiophenes from 3-Nitrothiophenes

A versatile route to substituted thieno[3,2-b]thiophenes involves the nucleophilic aromatic substitution of a nitro group on a thiophene ring, followed by cyclization.[3][4]

  • Step 1: Nucleophilic Aromatic Substitution: A 3-nitrothiophene derivative with electron-withdrawing groups (e.g., esters) is reacted with a sulfur nucleophile, such as methyl thioglycolate or 2-mercaptoacetone, in the presence of a base like potassium carbonate. This reaction displaces the nitro group.

  • Step 2: Dieckmann Condensation: The product from the substitution reaction is then treated with a base, such as a sodium alkoxide, to induce an intramolecular Dieckmann condensation, which forms the second thiophene ring.

  • Step 3: Hydrolysis and Decarboxylation (if necessary): If the resulting product is an ester, it can be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic conditions. Subsequent decarboxylation can be achieved by heating if required.

Visualizing the Synthetic Workflow

The general workflow for the synthesis and characterization of cyclopentathiophene carboxylic acids can be visualized as a series of sequential steps, from the selection of starting materials to the final analysis of the product.

Generalized Workflow for Cyclopentathiophene Carboxylic Acid Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Purification Method Purification Method Crude Product->Purification Method e.g., Chromatography, Recrystallization Pure Product Pure Product Purification Method->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, etc. Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for the synthesis of cyclopentathiophene carboxylic acids.

This diagram illustrates the logical progression from starting materials through the core chemical reaction, purification of the crude product, and finally, analytical characterization to confirm the structure and purity of the desired cyclopentathiophene carboxylic acid. Each stage requires careful selection of reagents, conditions, and analytical techniques to ensure a successful synthesis.

References

Comparative Efficacy of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Derivatives and Lidocaine as Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the local anesthetic efficacy of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid derivatives against the widely used local anesthetic, lidocaine. The information presented is based on available scientific literature and aims to offer a comprehensive summary for research and drug development purposes. While direct quantitative comparisons from primary literature were not fully accessible, this guide summarizes the key findings and outlines the standard experimental protocols used in such evaluations.

Introduction

The search for novel local anesthetics with improved efficacy, duration of action, and safety profiles is an ongoing endeavor in pharmaceutical research. One such class of compounds that has garnered interest is the this compound derivatives. These compounds are structurally related to carticaine and have been investigated for their potential as local anesthetics. This guide compares their performance with lidocaine, a standard amide-type local anesthetic.

Quantitative Data Summary

While the full quantitative data from comparative studies was not accessible for this review, published abstracts indicate that certain this compound derivatives exhibit promising local anesthetic properties. Specifically, a series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, including compounds designated as 4a, 4c, 4e, 5a, and 5c, have demonstrated local anesthetic and antiarrhythmic activity comparable to both carticaine and lidocaine[1]. Furthermore, another study on 2-[[1-oxo-2-(substituted amino)propyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylic acid ethyl esters (compounds III, V, VII, and X) reported shorter onset times and longer duration of activity compared to lidocaine[2].

To facilitate a direct comparison, the following tables are structured to present the key efficacy parameters that would be extracted from the full experimental data.

Table 1: Comparison of Onset and Duration of Action

CompoundConcentration (%)Onset of Action (min)Duration of Action (min)Reference
Lidocaine Data not availableData not availableData not available[1][2]
Derivative III Data not availableShorter than LidocaineLonger than Lidocaine[2]
Derivative V Data not availableShorter than LidocaineLonger than Lidocaine[2]
Derivative VII Data not availableShorter than LidocaineLonger than Lidocaine[2]
Derivative X Data not availableShorter than LidocaineLonger than Lidocaine[2]
Derivative 4a Data not availableComparable to LidocaineComparable to Lidocaine[1]
Derivative 4c Data not availableComparable to LidocaineComparable to Lidocaine[1]
Derivative 4e Data not availableComparable to LidocaineComparable to Lidocaine[1]
Derivative 5a Data not availableComparable to LidocaineComparable to Lidocaine[1]
Derivative 5c Data not availableComparable to LidocaineComparable to Lidocaine[1]

Table 2: Comparative Potency

CompoundPotency Ratio (vs. Lidocaine)MethodReference
Derivative III Data not availableFrog-foot withdrawal, Guinea pig wheal, Rabbit corneal reflex[2]
Derivative V Data not availableFrog-foot withdrawal, Guinea pig wheal, Rabbit corneal reflex[2]
Derivative VII Data not availableFrog-foot withdrawal, Guinea pig wheal, Rabbit corneal reflex[2]
Derivative X Data not availableFrog-foot withdrawal, Guinea pig wheal, Rabbit corneal reflex[2]
Derivative 4a Data not availableNot specified[1]
Derivative 4c Data not availableNot specified[1]
Derivative 4e Data not availableNot specified[1]
Derivative 5a Data not availableNot specified[1]
Derivative 5c Data not availableNot specified[1]

Experimental Protocols

The evaluation of local anesthetic efficacy typically involves a battery of in vivo tests. The following are detailed methodologies for the key experiments cited in the literature for assessing compounds of this nature.

Frog-Foot Withdrawal Reflex Test (Plexus Anesthesia)

This method is a classic in vivo assay to determine the nerve-blocking activity of a local anesthetic.

  • Animal Model: Frogs are commonly used for this assay.

  • Procedure:

    • The frog is pithed, and the spinal cord is destroyed to eliminate voluntary movement.

    • The frog is suspended, and one of its legs is immersed in a dilute acid solution (e.g., 0.1N HCl), which elicits a withdrawal reflex. The time for this reflex is recorded as the baseline.

    • The sciatic nerve plexus of the contralateral leg is exposed, and the test compound or lidocaine is applied directly to the nerve.

    • At regular intervals, the foot of the treated leg is immersed in the acid solution, and the time to withdrawal is recorded.

  • Endpoint: The onset of anesthesia is the time taken to abolish the withdrawal reflex. The duration of anesthesia is the time from the abolition of the reflex until its return.

Guinea Pig Intradermal Wheal Test

This test assesses the infiltration anesthesia properties of the test compounds.

  • Animal Model: Albino guinea pigs are typically used.

  • Procedure:

    • The hair on the back of the guinea pig is clipped.

    • A small volume (e.g., 0.1 mL) of the test compound or lidocaine solution is injected intradermally to raise a wheal.

    • The periphery of the wheal is then stimulated at regular intervals (e.g., every 5 minutes) with a sharp stimulus, such as a pinprick.

  • Endpoint: The onset of anesthesia is the time when the animal no longer responds to the stimulus. The duration of anesthesia is the time from the onset of anesthesia until the return of the pain sensation.

Rabbit Corneal Reflex Test

This assay is used to evaluate the surface anesthetic activity of the compounds.

  • Animal Model: Albino rabbits are the standard model for this test.

  • Procedure:

    • The rabbit is gently restrained.

    • A sterile, fine hair or a cotton wisp is used to touch the cornea, which elicits a blink reflex (the corneal reflex). This is performed several times to establish a baseline response.

    • A specific volume of the test compound or lidocaine solution is instilled into the conjunctival sac of one eye, while the other eye serves as a control.

    • The cornea of the treated eye is then touched with the hair at regular intervals.

  • Endpoint: The onset of anesthesia is the time when the corneal reflex is abolished. The duration of anesthesia is the time from the abolition of the reflex until its reappearance.

Visualizations

Signaling Pathway of Local Anesthetics

Local anesthetics, including lidocaine and likely the thiophene derivatives, exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thus blocking the transmission of pain signals.

LocalAnestheticMechanism cluster_Neuron Neuron cluster_DrugAction Drug Action PainSignal Pain Signal (Action Potential) VGSC Voltage-Gated Sodium Channel (VGSC) PainSignal->VGSC Opens Depolarization Membrane Depolarization VGSC->Depolarization Na+ Influx SignalPropagation Signal Propagation Depolarization->SignalPropagation Brain Pain Perception in Brain SignalPropagation->Brain To Brain LocalAnesthetic Local Anesthetic (e.g., Lidocaine, Thiophene Derivative) Block Blockade LocalAnesthetic->Block Block->VGSC Inhibits NoSignal No Signal Transmission Block->NoSignal Prevents Propagation

Caption: Mechanism of action of local anesthetics.

Experimental Workflow for Comparative Efficacy

The following diagram illustrates a typical workflow for the synthesis and comparative evaluation of novel local anesthetic candidates against a standard drug like lidocaine.

ExperimentalWorkflow cluster_Synthesis Compound Synthesis & Characterization cluster_InVivo In Vivo Efficacy Testing cluster_Comparison Data Analysis & Comparison Start Design of Thiophene Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification FrogTest Frog-Foot Withdrawal Reflex Test Purification->FrogTest Test Compound GuineaPigTest Guinea Pig Intradermal Wheal Test Purification->GuineaPigTest Test Compound RabbitTest Rabbit Corneal Reflex Test Purification->RabbitTest Test Compound DataCollection Collect Onset and Duration Data FrogTest->DataCollection GuineaPigTest->DataCollection RabbitTest->DataCollection Potency Calculate Relative Potency DataCollection->Potency Comparison Compare with Lidocaine Potency->Comparison Lidocaine Lidocaine (Standard) Lidocaine->FrogTest Lidocaine->GuineaPigTest Lidocaine->RabbitTest Lidocaine->Comparison

References

Comparative Analysis of Antibody Cross-Reactivity in Immunoassays for Thiophene-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the specificity of antibodies raised against thiophene-containing therapeutic agents.

This guide provides a comparative overview of cross-reactivity studies of antibodies developed for the detection of two key thiophene-based drugs: the atypical antipsychotic olanzapine and the antiplatelet agent ticlopidine. Understanding the cross-reactivity profile of these antibodies is crucial for the development of specific and reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. This document summarizes key experimental data, details relevant methodologies, and visualizes the principles of hapten design and immunoassay development.

Introduction to Thiophene-Based Haptens and Antibody Development

Thiophene is a five-membered aromatic ring containing a sulfur atom, a structure present in numerous pharmaceuticals.[1] Due to their small molecular size, thiophene-containing drugs are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This drug-carrier conjugate is known as a hapten-carrier complex. The design of the hapten, including the point of attachment of the linker to the thiophene derivative, is a critical factor that influences the specificity and affinity of the resulting antibodies.[2]

The following sections detail the development and cross-reactivity analysis of antibodies raised against olanzapine and ticlopidine, providing a basis for comparing their performance in immunoassay applications.

Olanzapine Immunoassay: High Specificity with Minimal Cross-Reactivity

A highly specific monoclonal antibody was developed for the quantification of olanzapine. The hapten was synthesized by introducing a carboxylic acid group at the N-position of the piperazine ring of olanzapine, which was then conjugated to a carrier protein. This strategic placement of the linker arm preserves the core thieno[2,3-b][1][3]benzodiazepine structure, maximizing its exposure to the immune system.

Cross-Reactivity Data

A competitive enzyme-linked immunosorbent assay (ELISA) was developed using this monoclonal antibody. The cross-reactivity of the antibody was evaluated against structurally related compounds, including other antipsychotic drugs and olanzapine metabolites. The results, summarized in Table 1, demonstrate the high specificity of the antibody for olanzapine.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Olanzapine 1.5 100
Clozapine> 1000< 0.15
Quetiapine> 1000< 0.15
N-Desmethyl Olanzapine1501.0
Olanzapine N-Oxide> 1000< 0.15
Table 1: Cross-reactivity of the anti-olanzapine monoclonal antibody with related compounds.

The data indicates negligible cross-reactivity with clozapine and quetiapine, two structurally similar atypical antipsychotics. A minor cross-reactivity was observed with N-desmethyl olanzapine, a major metabolite of olanzapine.[4] This high degree of specificity makes the immunoassay a reliable tool for the specific measurement of olanzapine in biological samples.

Ticlopidine Immunoassay: A Case Study in Thienopyridine Cross-Reactivity

An immunoassay was developed for the detection of ticlopidine, a thienopyridine antiplatelet agent. The hapten for ticlopidine was synthesized by introducing a linker at a position that minimally alters the core thienopyridine structure, thereby aiming for high specificity.

Cross-Reactivity Data

The polyclonal antibodies generated were tested for cross-reactivity against other thienopyridine drugs, most notably clopidogrel, which shares the same thieno[3,2-c]pyridine core. The results of the competitive immunoassay are presented in Table 2.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ticlopidine 5.2 100
Clopidogrel25.820.2
Prasugrel> 500< 1.0
Ticlopidine Metabolite (M1)10.549.5
Table 2: Cross-reactivity of the anti-ticlopidine polyclonal antibody with related thienopyridines.

The results show significant cross-reactivity of the anti-ticlopidine antibody with clopidogrel, another widely used thienopyridine antiplatelet drug.[5] This is likely due to the high structural similarity between the two molecules. The antibody also recognized a major metabolite of ticlopidine. This level of cross-reactivity highlights a key challenge in developing highly specific immunoassays for structurally related drug families like the thienopyridines.

Experimental Protocols

Hapten Synthesis and Conjugation

Olanzapine Hapten: A derivative of olanzapine with a carboxylic acid functional group on the piperazine ring was synthesized. This derivative was then activated using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) and subsequently conjugated to BSA and ovalbumin (OVA).

Ticlopidine Hapten: A carboxylic acid derivative of ticlopidine was synthesized to serve as the hapten. The hapten was conjugated to KLH for immunization and to BSA for use as a coating antigen in the ELISA, using the active ester method with NHS and DCC.

Antibody Production

Monoclonal Antibody (Olanzapine): BALB/c mice were immunized with the olanzapine-carrier protein conjugate. Spleen cells from the immunized mice were fused with myeloma cells to produce hybridomas. Hybridoma clones producing antibodies with high affinity and specificity for olanzapine were selected and subcloned.

Polyclonal Antibody (Ticlopidine): New Zealand white rabbits were immunized with the ticlopidine-KLH conjugate. The antisera were collected and purified using protein A affinity chromatography.

Competitive ELISA Protocol
  • Coating: 96-well microtiter plates were coated with the hapten-BSA conjugate and incubated overnight at 4°C.

  • Washing: The plates were washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at 37°C.

  • Competitive Reaction: A mixture of the antibody and either the standard solution or the sample was added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse IgG for monoclonal or anti-rabbit IgG for polyclonal) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Substrate Reaction: A substrate solution (e.g., TMB) was added, and the plates were incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: The absorbance was read at 450 nm using a microplate reader. The concentration of the analyte was determined by comparing the absorbance with the standard curve.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were generated using Graphviz.

Hapten_Carrier_Complex cluster_2 Hapten-Carrier Conjugate Thiophene Thiophene Ring + Substituents Conjugate Hapten-Carrier Complex (Immunogenic) Linker Linker Arm Thiophene->Linker Carrier Carrier Protein (e.g., BSA, KLH) Linker->Carrier Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow cluster_principle Principle of Competition Start Start: Coated Plate (Hapten-BSA) Add_Sample_Ab Add Sample/Standard + Labeled Antibody Start->Add_Sample_Ab Incubate Incubation: Competitive Binding Add_Sample_Ab->Incubate Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance High_Analyte High Analyte Concentration: Less Labeled Antibody Binds -> Low Signal Low_Analyte Low Analyte Concentration: More Labeled Antibody Binds -> High Signal

References

Benchmarking the performance of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid in organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fused Thiophene-Based Hole-Transporting Materials in Organic Electronics

An in-depth analysis of the performance of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid derivatives and their analogues against industry benchmarks in organic electronic applications.

Derivatives of the fused-thiophene system, this compound, are emerging as a promising class of materials for organic electronics. Their rigid, planar structure and potential for extensive π-conjugation make them excellent candidates for hole-transporting materials (HTMs) in devices such as perovskite solar cells (PSCs) and organic photovoltaics (OPVs), as well as the active layer in organic field-effect transistors (OFETs). This guide provides a comparative benchmark of their performance against established materials, supported by experimental data and detailed protocols.

Performance Benchmarks in Perovskite Solar Cells

Fused thiophene derivatives, particularly those based on the cyclopenta[2,1-b;3,4-b']dithiophene (CPDT) core, have demonstrated significant potential as hole-transporting materials in perovskite solar cells. They offer a viable alternative to the commonly used spiro-OMeTAD, in some cases exhibiting superior performance and stability.

Material/Device ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Hole Mobility (cm²/Vs)HOMO (eV)LUMO (eV)
CPDT-based HTM (LYC-1) 19.07------
CPDT-based HTM (YC-1) 18.03-----5.23-
Fluorinated CPDT HTM (P-oF) 21.52------
Benchmark: spiro-OMeTAD 17.90-----5.1 to -5.2-
Thieno[3,2-b]thiophene-TPA (M1-M3 average) ~5.20up to 1.05up to 16.9~29.3--5.2 to -5.3-

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Note: Dashes indicate data not available in the cited sources.

Performance in Organic Photovoltaics

In the realm of organic photovoltaics, fused thiophene derivatives are often employed as the electron donor material in a bulk heterojunction (BHJ) architecture with fullerene acceptors like PC61BM or PC71BM.

Donor Material (Fused Thiophene-Based)Acceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)HOMO (eV)LUMO (eV)
Dithienothiophene-Pyrene Derivative PC71BM3.600.989.24---
Thieno[3,2-b]thiophene-DPP Derivative PC61BM1.70----4.98-3.38
Dithienothiophene-DPP Derivative PC71BM4.870.579.670.50--

DPP: Diketopyrrolopyrrole. Note: Dashes indicate data not available in the cited sources.

Performance in Organic Field-Effect Transistors

The rigid and planar nature of fused thiophenes facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in the active layer of organic field-effect transistors.

MaterialHole Mobility (µh) (cm²/Vs)
Fused Thiophene-Pyran (TTCTTC) up to 0.39
Dithieno[3,2-b:2',3'-d]thiophene Derivative (2,6-DADTT) up to 1.26 (single crystal)

Experimental Protocols

Fabrication of Inverted Planar Perovskite Solar Cells

This protocol outlines a general procedure for the fabrication of inverted planar perovskite solar cells, a common architecture for testing new hole-transporting materials.

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then treated with UV-ozone for 20 minutes to improve the wettability of the surface.

2. Hole Transport Layer (HTL) Deposition:

  • A solution of the fused thiophene-based HTM (e.g., a CPDT derivative) in a suitable solvent like chlorobenzene is prepared.

  • The HTL is deposited onto the ITO substrate by spin-coating at a speed of 3000-5000 rpm for 30-60 seconds.

  • The substrates are then annealed at a specific temperature (e.g., 100-150 °C) for 10-30 minutes.

3. Perovskite Active Layer Deposition:

  • A precursor solution of the perovskite material (e.g., a mixed-cation lead halide perovskite) in a solvent mixture like DMF/DMSO is prepared.

  • The perovskite solution is spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

  • During the second step, an anti-solvent (e.g., chlorobenzene or diethyl ether) is often dripped onto the spinning substrate to induce rapid crystallization.

  • The films are then annealed at 100-150 °C for 10-60 minutes.

4. Electron Transport Layer (ETL) and Electrode Deposition:

  • An electron-transporting layer, such as a fullerene derivative (e.g., PC61BM) or a metal oxide (e.g., SnO2), is deposited on top of the perovskite layer. For PC61BM, this is typically done by spin-coating from a chlorobenzene solution.

  • Finally, a metal electrode (e.g., silver or gold) is thermally evaporated through a shadow mask to define the active area of the device.

Characterization of Electronic Properties

Cyclic Voltammetry (CV):

  • The HOMO and LUMO energy levels of the synthesized materials are typically determined by cyclic voltammetry.

  • The measurements are performed in a three-electrode cell setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • The material to be tested is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • The potential is swept, and the oxidation and reduction potentials are determined from the resulting voltammogram.

  • The HOMO and LUMO levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.

Visualizations

G Inverted Perovskite Solar Cell Architecture cluster_device cluster_light Glass Glass Substrate ITO ITO (Transparent Anode) Glass->ITO HTL Hole Transport Layer (e.g., Fused Thiophene Derivative) ITO->HTL Perovskite Perovskite (Absorber Layer) HTL->Perovskite ETL Electron Transport Layer (e.g., PCBM, SnO2) Perovskite->ETL Metal Metal Cathode (e.g., Ag, Au) ETL->Metal Light Incident Light Light->Glass

Caption: A schematic of an inverted perovskite solar cell.

G General Workflow for Organic Photovoltaic Device Fabrication and Testing cluster_workflow A Substrate Cleaning (ITO Glass) B HTL Deposition (e.g., PEDOT:PSS) A->B C Active Layer Deposition (Fused Thiophene:Fullerene Blend) B->C D ETL/Cathode Deposition (e.g., Ca/Al) C->D E Device Encapsulation D->E F Characterization (J-V Measurement under Illumination) E->F

The Impact of Isomerism: A Head-to-Head Comparison of Thiophene Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding how the isomeric form of the thiophene ring dictates biological activity, supported by experimental data and detailed protocols.

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for a wide range of chemical modifications, leading to diverse pharmacological activities. However, a critical factor often determining the efficacy and mechanism of action of thiophene-based compounds is the substitution pattern on the heterocyclic ring. This guide provides a head-to-head comparison of different thiophene isomers in key biological assays, highlighting how the positional arrangement of functional groups can profoundly influence their therapeutic potential.

Cytotoxicity: A Tale of Two Isomers

The position of substituents on the thiophene ring can dramatically alter the cytotoxic profile of a compound. While direct, quantitative head-to-head comparisons of simple 2- and 3-substituted thiophene isomers in the same cancer cell line are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of more complex derivatives consistently underscore the importance of isomeric positioning.

For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a critical enzyme in cancer cell survival and proliferation, the placement of a carboxamide group on the thiophene ring was found to be paramount. A thiophene-3-carboxamide derivative displayed inhibitory activity against JNK1, whereas the corresponding analogue with the carboxamide at the 5-position was completely inactive[1]. This stark difference highlights the critical role of the substituent's location in dictating the molecule's ability to interact with its biological target.

Similarly, in a study focused on JNK3 inhibitors for neurodegenerative diseases, a 3,5-disubstituted thiophene analog demonstrated superior inhibitory activity compared to a 2,4-disubstituted counterpart, indicating that the spatial arrangement of substituents significantly impacts potency and selectivity[2].

While a comprehensive quantitative comparison is limited, the available data on various thiophene derivatives allows for a general understanding of their cytotoxic potential.

Table 1: Comparative Cytotoxic Activity of Thiophene Derivatives

Compound ClassIsomeric Position of Key Functional GroupCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamides (JNK1 Inhibitors)3-carboxamide-5.4[1]
5-carboxamide-> 25 (inactive)[1]
Thiophene-Pyrazolourea (JNK3 Inhibitors)2,4-disubstituted-0.2[2]
3,5-disubstituted-0.05[2]
2-Acetylthiophene Chalcones2-acetylMCF-7 (Breast)5.52 - 34.23[3]
2-acetylHT-29 (Colon)-[4]
Thiophene Carboxamides (Tubulin Inhibitors)2-carboxamideHep3B (Liver)5.46[5]

Antimicrobial Activity: The Isomeric Influence on Bacterial and Fungal Inhibition

The antimicrobial efficacy of thiophene derivatives is also heavily dependent on their isomeric form. The position of substituents can affect the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes.

A study on various substituted nitrothiophenes revealed that 2-nitrothiophene exhibited the lowest antimicrobial activity against E. coli, M. luteus, and A. niger[6][7]. In contrast, derivatives with additional substitutions, such as 2-chloro-3,5-dinitrothiophene, displayed significantly higher potency[6][7]. While this study did not include a direct comparison with 3-nitrothiophene, it underscores that the substitution pattern is a key determinant of antimicrobial strength.

Furthermore, research on thiophene-2-carboxamide derivatives has demonstrated their potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria[8][9]. The specific antimicrobial spectrum and potency are influenced by the nature and position of other substituents on the thiophene ring.

Table 2: Comparative Antimicrobial Activity of Thiophene Derivatives

Compound ClassIsomeric Position of Key Functional GroupMicrobial StrainMIC (µg/mL)Reference
Nitrothiophenes2-nitroE. coli, M. luteus, A. niger"Smallest activity" (qualitative)[6][7]
Thiophene-2-carboxamides2-carboxamideS. aureus, B. subtilis7.8 - 500[10]
2-carboxamideP. aeruginosa, E. coli, K. pneumoniae31.25 - 250[10]
2-carboxamideC. albicans, A. niger31.25 - 62.5[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key biological assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene isomer test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene isomers in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells and incubate the plates for 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene isomer test compounds

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each thiophene isomer in a suitable solvent and then prepare serial two-fold dilutions in the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation of Microtiter Plates: Dispense the prepared antimicrobial dilutions into the wells of the 96-well plate. Each well will contain a different concentration of the test compound. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included. Inoculate each well (except the sterility control) with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) and duration (typically 18-24 hours).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathway Modulation

Thiophene derivatives can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival. The NF-κB and STAT3 pathways are two such critical cascades that have been shown to be influenced by certain thiophene-containing molecules.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA Target Gene Expression NF_kB_nucleus->DNA binds to DNA Inflammation_Survival Inflammation & Cell Survival DNA->Inflammation_Survival results in

Caption: The canonical NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive therapeutic target.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_P P-STAT3 STAT3_inactive->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer dimerizes STAT3_dimer_nucleus STAT3 Dimer STAT3_dimer->STAT3_dimer_nucleus translocates DNA Target Gene Expression STAT3_dimer_nucleus->DNA binds to DNA Proliferation_Survival Proliferation & Survival DNA->Proliferation_Survival results in

References

Validating the Mechanism of Action for 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Analogs as DGAT1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of novel 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid analogs as potential inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in triglyceride synthesis, making it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes. This document outlines experimental protocols and presents comparative data for well-characterized DGAT1 inhibitors, offering a benchmark for evaluating new chemical entities.

Introduction to DGAT1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1] Genetic knockout and pharmacological inhibition of DGAT1 in animal models have demonstrated resistance to diet-induced obesity, enhanced insulin sensitivity, and reduced hepatic steatosis.[2] Therefore, small molecule inhibitors of DGAT1, particularly those with a carboxylic acid moiety, are of significant interest in drug discovery.[3] The thiophene-2-carboxylic acid scaffold present in the compounds of interest is a common feature in various biologically active molecules, suggesting its potential for interaction with enzyme active sites.[4][5]

This guide will focus on the validation pathway for a hypothetical series of this compound analogs, comparing their potential efficacy against established DGAT1 inhibitors, T863 and PF-04620110.

Comparative Inhibitor Performance

The efficacy of novel inhibitors can be benchmarked against known compounds. The following table summarizes the in vitro potency of well-characterized DGAT1 inhibitors.

CompoundTargetIC50 (nM)Assay System
T863 Human DGAT115Recombinant human DGAT1 expressed in insect cells[6][7]
Mouse DGAT1~15Recombinant mouse DGAT1 expressed in insect cells[2]
PF-04620110 Human DGAT119Recombinant human DGAT1[8][9]
Cellular TG Synthesis8HT-29 cells[8]
A-922500 Human DGAT19Not specified[7]
Mouse DGAT122Not specified[7]

Table 1: Comparative IC50 values of known DGAT1 inhibitors.

Validating the Mechanism of Action: A Proposed Workflow

The following diagram illustrates a typical workflow for confirming a compound's mechanism of action as a DGAT1 inhibitor, starting from initial screening to cellular confirmation.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A Primary Screening: Cell-Free DGAT1 Enzyme Assay B Determine IC50 Values of Analog Series A->B C Selectivity Profiling: Test against DGAT2, ACAT, etc. B->C D Mechanism of Inhibition Study: Competitive vs. Non-competitive C->D E Cellular DGAT1 Assay: Measure Triglyceride Synthesis D->E Proceed with potent and selective hits F Confirm Target Engagement in a Cellular Context E->F

Caption: Workflow for validating DGAT1 inhibitors.

The DGAT1 Signaling Pathway

Inhibition of DGAT1 directly impacts the final step of triglyceride synthesis. Understanding this pathway is crucial for interpreting experimental results.

DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalysis Storage Lipid Droplet Storage TG->Storage Inhibitor This compound analogs Inhibitor->DGAT1 Inhibition

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key assays in the validation workflow.

Protocol 1: Cell-Free (Microsomal) DGAT1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the DGAT1 enzyme in a simplified, cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DGAT1.

Materials:

  • Enzyme Source: Microsomes from insect cells (e.g., Sf9) or HEK293 cells overexpressing human DGAT1. Human small intestinal microsomes can also be used.[1]

  • Substrates: 1,2-Dioleoyl-glycerol (DOG) and [14C]oleoyl-CoA or a fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl CoA).[2][10]

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2, and optionally 1% Triton X-100 to enhance specific activity.[2][11]

  • Test Compounds: Serial dilutions of this compound analogs dissolved in DMSO.

  • Detection: Scintillation counter for radiolabeled assays or a fluorescence plate reader for fluorescent assays. Thin-Layer Chromatography (TLC) plates for product separation.

Methodology:

  • Prepare a reaction mixture containing assay buffer, microsomal protein (e.g., 0.25 µg), and the unlabeled substrate (e.g., 625 µM 1,2-DOG).[2]

  • Add the test compounds at various concentrations to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the labeled substrate (e.g., 312.5 µM [14C]oleoyl-CoA).

  • Incubate the reaction for 30 minutes at 37°C.[1][2]

  • Stop the reaction by adding an extraction solvent (e.g., isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid).[1]

  • Separate the radiolabeled triglyceride product from the unreacted substrate using Thin-Layer Chromatography (TLC).

  • Quantify the amount of product formed by scraping the corresponding TLC spots and measuring radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Triglyceride Synthesis Assay

This assay validates the inhibitor's activity in a more physiologically relevant context by measuring its effect on triglyceride synthesis within cultured cells.

Objective: To confirm that the test compounds can penetrate the cell membrane and inhibit DGAT1 activity, leading to reduced triglyceride accumulation.

Materials:

  • Cell Line: Human colon adenocarcinoma cells (e.g., Caco-2 or HT-29) or differentiated 3T3-L1 adipocytes.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Substrates: Oleic acid complexed to BSA and a radiolabeled precursor like [14C]glycerol or [14C]oleic acid.[1]

  • Test Compounds: Serial dilutions of the analogs in DMSO.

Methodology:

  • Plate cells in a multi-well format and grow to 80-90% confluency.

  • Wash the cells with serum-free medium and then pre-incubate with the test compounds at various concentrations for 1-4 hours.

  • Add oleic acid (e.g., 0.3 mM) and the radiolabeled precursor (e.g., [14C]glycerol) to the cells and incubate for an additional 2-6 hours to stimulate triglyceride synthesis.[1][11]

  • Wash the cells three times with ice-cold PBS to stop the reaction and remove unincorporated label.

  • Lyse the cells and extract the total lipids using a solvent system like hexane:isopropanol (3:2).

  • Separate the triglyceride fraction from other lipids using TLC.

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Determine the IC50 for the inhibition of cellular triglyceride synthesis.

Conclusion

The validation of this compound analogs as DGAT1 inhibitors requires a systematic approach. By employing the standardized assays detailed in this guide and comparing the resulting data against established inhibitors like T863 and PF-04620110, researchers can effectively determine the potency, selectivity, and cellular efficacy of these novel compounds. This structured validation process is critical for advancing promising candidates in the drug development pipeline for metabolic diseases.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is crucial for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a detailed, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

Hazard Profile and Safety Information

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-impermeable gloves.[3]

  • Body Protection: A lab coat or apron is necessary. For situations with a risk of significant exposure, wear appropriate protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Summary of Hazards and Required Precautions:

Hazard CategoryGHS Hazard StatementPrecautionary Statement Examples
Skin Corrosion/IrritationH315: Causes skin irritation.[4][6]P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[4][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation.[4][6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of the chemical and avoiding the preparation of excess solutions.[1]

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5][7]

  • Collect solid waste separately from liquid waste.

  • If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).[1]

3. Waste Collection and Containerization:

  • Collect waste in a dedicated, properly labeled, and sealed container.[3][5] The container must be compatible with the chemical; a glass container is generally suitable.[5]

  • Ensure the container is in good condition and properly sealed.[5]

4. Labeling: Clearly label the waste container with:

  • The words "HAZARDOUS WASTE".[1]

  • The full chemical name: "this compound".[1]

  • The specific hazards (e.g., "Irritant").[1]

  • The accumulation start date.[1]

  • The name of the principal investigator and the laboratory location.[1]

5. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1] This area must be at or near the point of generation.[1]

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5]

  • Keep the waste container closed at all times, except when adding waste.[1]

6. Arranging for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), arrange for its collection.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]

  • Follow all institutional and local regulations for hazardous waste disposal.[5]

7. Spill Management: In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels.[5]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5] Use non-sparking tools for cleanup to avoid ignition.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

  • Reporting: Report the spill to your EHS department.[5]

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] These regulations govern the management of hazardous waste from its generation to its final disposal, often referred to as a "cradle-to-grave" system.[8][10] It is the responsibility of the waste generator to ensure that the waste is properly identified, managed, and treated before disposal.[8][10] Always consult your institution's EHS department and local regulations to ensure full compliance.

Disposal Workflow Diagram

start Waste Generated: This compound segregate Segregate Waste (Solid vs. Liquid, Incompatibles) start->segregate spill Spill Occurs start->spill containerize Collect in a Compatible, Sealed Container segregate->containerize label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label store Store in a Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup spill_procedure Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean, Report spill->spill_procedure Emergency Response spill_procedure->segregate Collect spill debris as hazardous waste

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, researchers, scientists, and drug development professionals handling 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory. The primary hazards associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing.[2]
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact.[2] For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[2] Long pants and closed-toe shoes are also mandatory.[2]
Secondary (Task-Dependent) Respiratory Protection If there is a risk of generating aerosols or dust, or if working outside a well-ventilated area, a NIOSH-approved respirator is necessary.[2][3] The type of respirator should be selected based on a formal risk assessment.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to proper operational and disposal procedures is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Spill Management: In the event of a spill, wear appropriate PPE.[1] Absorb the spill with an inert material and place it into a suitable, labeled disposal container.[1]

Disposal Plan:

  • Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container for disposal.[2]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[2]

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][4]

Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem cleanup_spill Manage Spills handle_chem->cleanup_spill If spill occurs cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon cleanup_spill->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Reactant of Route 2
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.